molecular formula C9H9BrO3 B1351891 Ethyl 3-bromo-4-hydroxybenzoate CAS No. 37470-58-9

Ethyl 3-bromo-4-hydroxybenzoate

Cat. No.: B1351891
CAS No.: 37470-58-9
M. Wt: 245.07 g/mol
InChI Key: CMXRBHNFKLKRFS-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-4-hydroxybenzoate is a useful research compound. Its molecular formula is C9H9BrO3 and its molecular weight is 245.07 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl 3-bromo-4-hydroxybenzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 3-bromo-4-hydroxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-bromo-4-hydroxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 3-bromo-4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9BrO3/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h3-5,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMXRBHNFKLKRFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80406526
Record name ETHYL 3-BROMO-4-HYDROXYBENZOATE
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Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37470-58-9
Record name ETHYL 3-BROMO-4-HYDROXYBENZOATE
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Record name Ethyl 3-bromo-4-hydroxybenzoate
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Foundational & Exploratory

Technical Monograph: Ethyl 3-bromo-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Guide to Synthesis, Reactivity, and Application in Medicinal Chemistry

Executive Summary

Ethyl 3-bromo-4-hydroxybenzoate (CAS: 37470-58-9) is a halogenated phenolic ester serving as a critical scaffold in the synthesis of biaryl pharmaceuticals, agrochemicals, and functional materials.[1][2] Distinguished by its orthogonal reactivity—offering an electrophilic aryl bromide handle for cross-coupling and a nucleophilic phenolic hydroxyl for etherification—it allows for rapid diversification of the benzoate core.

This guide provides a rigorous technical analysis of its physicochemical properties, optimized synthetic routes, and downstream applications. It addresses the primary challenge in its production: controlling regioselectivity to prevent over-bromination, ensuring high-purity isolation for sensitive drug development workflows.

Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8]

The compound acts as a lipophilic building block. Its bromine substituent at the meta position (relative to the ester) activates the ring for palladium-catalyzed transformations while influencing the pKa of the adjacent phenol.

Table 1: Core Technical Specifications
PropertySpecificationTechnical Note
IUPAC Name Ethyl 3-bromo-4-hydroxybenzoate-
CAS Number 37470-58-9Distinct from methyl analog (29415-97-2)
Molecular Formula

-
Molecular Weight 245.07 g/mol -
Appearance White to off-white crystalline solidDarkens upon light exposure
Melting Point 102–104 °CSharp range indicates high purity
Predicted pKa ~6.82 (Phenolic OH)More acidic than ethyl paraben due to -I effect of Br
Solubility Soluble in EtOH, DMSO, EtOAcSparingly soluble in

; soluble in alkaline aq.[3][4] media

Synthetic Route & Optimization Strategy

The synthesis of Ethyl 3-bromo-4-hydroxybenzoate is classically achieved via the electrophilic aromatic substitution (bromination) of ethyl 4-hydroxybenzoate (Ethyl Paraben).

The Regioselectivity Challenge

The primary challenge is preventing the formation of Ethyl 3,5-dibromo-4-hydroxybenzoate . The hydroxyl group strongly activates the ortho positions.[5] Once the first bromine is added, the ring remains activated enough for a second bromination if stoichiometry and temperature are not strictly controlled.

Process Control Parameters:

  • Stoichiometry: Use a slight deficiency or exact equivalent (1.00–1.05 eq) of bromine. Excess bromine guarantees di-substitution.

  • Temperature: Maintain reaction between 0–25 °C. Higher temperatures favor the kinetic di-bromo product.

  • Solvent System: Glacial acetic acid is preferred. It stabilizes the transition state and allows for easy precipitation of the product upon water addition.

Reaction Pathway Diagram

SynthesisPath Start Ethyl 4-hydroxybenzoate (Ethyl Paraben) Intermediate Sigma Complex (Transition State) Start->Intermediate Electrophilic Attack Reagent Br2 / AcOH 0-25 °C Product Ethyl 3-bromo-4-hydroxybenzoate (Target: >95%) Intermediate->Product -HBr SideProduct Ethyl 3,5-dibromo-4-hydroxybenzoate (Impurity) Product->SideProduct + Excess Br2 (Over-reaction)

Figure 1: Synthetic pathway illustrating the critical branch point between the mono-brominated target and the di-brominated impurity.

Experimental Protocol: Controlled Bromination

Objective: Synthesis of Ethyl 3-bromo-4-hydroxybenzoate on a 50g scale with <2% di-bromo impurity.

Materials
  • Ethyl 4-hydroxybenzoate (Ethyl Paraben): 50.0 g (0.30 mol)

  • Bromine (

    
    ): 48.0 g (0.30 mol, 1.0 eq)
    
  • Glacial Acetic Acid: 250 mL

  • Sodium Bisulfite (aq): 10% solution

Step-by-Step Methodology
  • Dissolution: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve 50.0 g of ethyl 4-hydroxybenzoate in 200 mL of glacial acetic acid.

  • Cooling: Submerge the flask in an ice-water bath to lower the internal temperature to 0–5 °C.

    • Expert Insight: Cooling is critical here. It reduces the reaction rate, allowing the mixing to be faster than the reaction, which prevents localized high concentrations of bromine that lead to di-substitution.

  • Addition: Dilute the Bromine (48.0 g) with 50 mL of acetic acid. Add this solution dropwise over 60 minutes, maintaining the temperature below 10 °C.

    • Visual Cue: The solution will turn orange-red, then slowly fade as bromine is consumed.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.

  • Quenching: Pour the reaction mixture into 1000 mL of ice-cold water with vigorous stirring. The product will precipitate as a white solid.

  • Purification:

    • Filter the solid.[4]

    • Wash the filter cake with 10% sodium bisulfite solution (to remove unreacted bromine/oxidized species).

    • Wash with water until the filtrate is neutral (pH 7).

  • Recrystallization: Recrystallize from Ethanol/Water (approx 80:20) if high purity (>99%) is required for biological assays.

  • Drying: Dry in a vacuum oven at 45 °C for 12 hours.

Reactivity & Applications in Drug Discovery

Ethyl 3-bromo-4-hydroxybenzoate is a "linchpin" scaffold. It possesses two chemically distinct handles that can be manipulated independently.

Functionalization Logic
  • Phenolic -OH: Nucleophilic. Reacts with alkyl halides (Williamson Ether Synthesis) or triflating agents.

  • Aryl Bromide: Electrophilic. Reacts with Pd(0) catalysts (Suzuki, Heck, Sonogashira).

  • Ethyl Ester: Electrophilic. Can be hydrolyzed to the acid, reduced to the alcohol, or converted to amides.

Divergent Synthesis Map

ReactivityMap Core Ethyl 3-bromo-4-hydroxybenzoate (Scaffold) Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd(PPh3)4) Core->Suzuki Pd-Catalysis Alkylation O-Alkylation (R-X, K2CO3) Core->Alkylation Base-Mediated Hydrolysis Ester Hydrolysis (LiOH, THF/H2O) Core->Hydrolysis Saponification Biaryl 3-Aryl-4-hydroxybenzoates (Kinase Inhibitor Motifs) Suzuki->Biaryl C-C Bond Formation Ether 3-Bromo-4-alkoxybenzoates (Lipophilic Analogues) Alkylation->Ether C-O Bond Formation Acid 3-Bromo-4-hydroxybenzoic Acid (Supramolecular Synthons) Hydrolysis->Acid Deprotection

Figure 2: Divergent synthesis map showing the three primary vectors for chemical modification.

Key Application: Suzuki-Miyaura Coupling

This is the most common transformation for this scaffold in medicinal chemistry (e.g., synthesizing biphenyl structures found in various enzyme inhibitors).

  • Protocol Insight: The free phenol can poison certain Pd catalysts or consume boronic acids. It is often advisable to protect the phenol (e.g., as a methyl ether or acetate) before the Suzuki coupling, or use specialized ligands (like S-Phos) that tolerate free phenols.

Safety & Handling (E-E-A-T)

While not highly toxic, this compound is a halogenated phenol and an ester, requiring standard laboratory safety protocols.

  • Hazard Classification (GHS):

    • H315: Causes skin irritation.[6][7]

    • H319: Causes serious eye irritation.[7]

    • H335: May cause respiratory irritation.[6][7]

  • Handling: Use in a fume hood. Avoid dust generation.

  • Storage: Store in a cool, dry place. Light sensitive (store in amber vials).

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4778964, Ethyl 3-bromo-4-hydroxybenzoate. Retrieved February 7, 2026 from [Link]

  • Miyaura, N., & Suzuki, A. (1995).Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational reference for the coupling protocols described).

Sources

Ethyl 3-bromo-4-hydroxybenzoate molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Architecture, Synthetic Logic, and Pharmaceutical Utility [1][2]

Executive Summary

Ethyl 3-bromo-4-hydroxybenzoate (CAS: 37470-58-9) is a halogenated phenolic ester serving as a critical intermediate in the synthesis of biaryl pharmaceuticals, agrochemicals, and functionalized polymeric materials.[3][4] Its structural uniqueness lies in the ortho-bromination relative to the phenolic hydroxyl group, which significantly alters the pKa and reactivity profile compared to its parent compound, ethyl paraben.

This guide provides a rigorous technical analysis of the molecule, detailing its physiochemical properties, validated synthetic pathways, and spectroscopic characterization. It is designed for researchers requiring high-fidelity data for drug discovery and organic synthesis applications.

Part 1: Molecular Architecture & Physiochemical Profile

Structural Dynamics

The molecule consists of a benzene core substituted with three functional groups: an ethyl ester, a phenolic hydroxyl, and a bromine atom.[1][5]

  • Electronic Effects: The hydroxyl group (-OH) at C4 is a strong electron-donating group (EDG) via resonance, while the ester (-COOEt) at C1 is an electron-withdrawing group (EWG). The bromine at C3 exerts a negative inductive effect (-I), increasing the acidity of the adjacent phenolic proton.

  • Intramolecular Interactions: A weak intramolecular hydrogen bond may exist between the phenolic hydrogen and the bromine lone pairs, though the primary interaction in the solid state is intermolecular hydrogen bonding, leading to dimer formation.

  • Steric Environment: The bulky bromine atom at position 3 creates steric hindrance, directing subsequent electrophilic substitutions to position 5 (the only remaining open ortho site relative to the phenol) or influencing the regioselectivity of metal-catalyzed cross-couplings.

Physiochemical Data Table
PropertyValue / DescriptorNote
IUPAC Name Ethyl 3-bromo-4-hydroxybenzoate-
CAS Number 37470-58-9Distinct from methyl ester (29415-97-2)
Molecular Formula

-
Molecular Weight 245.07 g/mol -
Appearance White to off-white crystalline solid-
Melting Point 102 – 104 °CValidates purity [1]
LogP (Predicted) ~2.7Moderate lipophilicity
H-Bond Donors 1 (Phenolic OH)-
H-Bond Acceptors 3 (Ester O, Phenol O, Br)-

Part 2: Synthetic Pathways & Mechanistic Logic

Primary Synthesis: Regioselective Bromination

The most robust synthetic route involves the electrophilic aromatic substitution (bromination) of ethyl 4-hydroxybenzoate (Ethyl Paraben).

Mechanistic Rationale: The hydroxyl group is a strong ortho/para director. Since the para position is blocked by the ester, and the ester itself is a meta director (reinforcing the position ortho to the phenol), the incoming electrophile (


) is directed exclusively to the C3 position.

Protocol: Bromination using Molecular Bromine

  • Reagents: Ethyl 4-hydroxybenzoate (1.0 eq), Bromine (

    
    , 1.05 eq), Glacial Acetic Acid (Solvent).
    
  • Conditions:

    
     to Room Temperature (RT).
    

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of ethyl 4-hydroxybenzoate in 20 mL of glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

  • Addition: Cool the solution to

    
     using an ice bath. Add a solution of bromine (10.5 mmol) in acetic acid dropwise over 30 minutes.
    
    • Why: Slow addition prevents the formation of the 3,5-dibromo byproduct.

  • Reaction: Allow the mixture to warm to RT and stir for 2-4 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Quenching: Pour the reaction mixture into 100 mL of ice-cold water containing 5% sodium bisulfite (

    
    ).
    
    • Why: Bisulfite neutralizes unreacted bromine (red/brown color disappears).

  • Isolation: Filter the resulting white precipitate. Wash with cold water (

    
     mL).
    
  • Purification: Recrystallize from ethanol/water or hexane to obtain pure needles.

Visualization of Synthetic Pathway

Synthesis Reactant Ethyl 4-hydroxybenzoate (Ethyl Paraben) Reagents Br2 / AcOH 0°C to RT Reactant->Reagents Intermediate Sigma Complex (Transition State) Reagents->Intermediate Electrophilic Attack Product Ethyl 3-bromo-4-hydroxybenzoate (Target) Intermediate->Product -HBr (Major) Byproduct 3,5-Dibromo byproduct (Impurity) Intermediate->Byproduct Excess Br2 (Minor)

Figure 1: Electrophilic aromatic substitution pathway for the synthesis of Ethyl 3-bromo-4-hydroxybenzoate.

Part 3: Structural Characterization & Validation

Trustworthy identification requires a multi-modal approach. The following spectral data serves as a self-validating reference.

Proton NMR ( NMR)

Solvent:


 or 

Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Logic
8.16 Doublet (

Hz)
1HAr-H (C2)Deshielded by Ester & Br; Meta coupling to H6.
7.90 Doublet of Doublets (

Hz)
1HAr-H (C6)Ortho coupling to H5; Meta coupling to H2.
7.05 Doublet (

Hz)
1HAr-H (C5)Shielded by adjacent OH; Ortho coupling to H6.
5.8 - 6.0 Broad Singlet1H-OHPhenolic proton (exchangeable with

).
4.35 Quartet (

Hz)
2H

Methylene of ethyl ester.
1.38 Triplet (

Hz)
3H

Methyl of ethyl ester.
Infrared Spectroscopy (IR)
  • 3200 – 3400

    
    :  Broad O-H stretch (Phenol).
    
  • 1680 – 1710

    
    :  Strong C=O stretch (Conjugated Ester).
    
  • 1580, 1490

    
    :  C=C Aromatic ring skeletal vibrations.
    
  • ~600 – 700

    
    :  C-Br stretch.
    

Part 4: Reactivity & Pharmaceutical Utility

The value of Ethyl 3-bromo-4-hydroxybenzoate lies in its "orthogonal" reactivity—the ability to selectively modify the ester, the phenol, or the bromide independently.

Key Reaction Pathways
  • Suzuki-Miyaura Coupling: The C-Br bond is highly active for Palladium-catalyzed cross-coupling with aryl boronic acids, allowing the construction of biaryl scaffolds common in kinase inhibitors.

  • Williamson Ether Synthesis: The phenolic OH (pKa ~7-8, lower than non-brominated phenol due to Br electron withdrawal) is easily deprotonated by weak bases (

    
    ) for alkylation.
    
  • Hydrolysis: The ethyl ester can be hydrolyzed to the free acid (3-bromo-4-hydroxybenzoic acid) using LiOH or NaOH, a precursor for amide coupling.

Application Workflow Diagram

Reactivity Core Ethyl 3-bromo-4-hydroxybenzoate Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Core->Suzuki C-Br Reactivity Alkylation O-Alkylation (R-X, K2CO3) Core->Alkylation OH Reactivity Hydrolysis Ester Hydrolysis (LiOH, THF/H2O) Core->Hydrolysis Ester Reactivity Biaryl Biaryl Esters (Drug Scaffolds) Suzuki->Biaryl Ether Alkoxy Benzoates (Polymer Monomers) Alkylation->Ether Acid 3-Bromo-4-hydroxybenzoic Acid (Amide Precursor) Hydrolysis->Acid

Figure 2: Divergent synthetic utility of Ethyl 3-bromo-4-hydroxybenzoate in drug development.

References

  • PubChem. (2025).[1][4][5][6] Ethyl 3-bromo-4-hydroxybenzoate (Compound Summary).[3][4][7] National Library of Medicine. Retrieved from [Link]

  • Royal Society of Chemistry. (2024).[2] Iodolactonization and Halogenated Benzoate Derivatives (Supporting Info). RSC Advances. Retrieved from [Link]

Sources

An In-depth Technical Guide to Ethyl 3-bromo-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-bromo-4-hydroxybenzoate, with CAS number 37470-58-9, is a substituted phenolic compound that serves as a versatile intermediate in organic synthesis. Its molecular structure, featuring a bromine atom ortho to a hydroxyl group and para to an ethyl ester, provides multiple reactive sites, making it a valuable building block in the synthesis of more complex molecules. This guide offers a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its significance and potential applications, particularly in the field of medicinal chemistry and drug discovery. As a Senior Application Scientist, this document is designed to provide both the foundational knowledge and the practical insights necessary for utilizing this compound effectively in a research and development setting.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental to its application in the laboratory. These properties dictate the choice of solvents, reaction conditions, and purification strategies.

Table 1: Physicochemical Properties of Ethyl 3-bromo-4-hydroxybenzoate [1]

PropertyValueSource
CAS Number 37470-58-9PubChem
Molecular Formula C₉H₉BrO₃PubChem
Molecular Weight 245.07 g/mol PubChem
Melting Point 102.2-103.1 °CChemBK[1]
Boiling Point (Predicted) 297.9 ± 20.0 °CChemBK[1]
Density (Predicted) 1.546 ± 0.06 g/cm³ChemBK[1]
IUPAC Name ethyl 3-bromo-4-hydroxybenzoatePubChem

The structure of Ethyl 3-bromo-4-hydroxybenzoate is characterized by an aromatic ring substituted with three functional groups. The interplay of these groups governs its reactivity. The hydroxyl group is a strong activating group in electrophilic aromatic substitution, while the ethyl ester is a deactivating group. The bromine atom also influences the reactivity of the aromatic ring.

Synthesis of Ethyl 3-bromo-4-hydroxybenzoate

The most direct and common method for the synthesis of Ethyl 3-bromo-4-hydroxybenzoate is the electrophilic bromination of its precursor, ethyl 4-hydroxybenzoate. The hydroxyl group is a powerful ortho-, para-director. Since the para position is already occupied by the ethyl ester group, the bromination is directed to the ortho position. It is important to control the stoichiometry of the brominating agent to avoid the formation of the dibrominated byproduct, ethyl 3,5-dibromo-4-hydroxybenzoate.[2]

Experimental Protocol: Synthesis of Ethyl 3-bromo-4-hydroxybenzoate

This protocol is adapted from established procedures for the bromination of similar phenolic compounds.[2]

Materials:

  • Ethyl 4-hydroxybenzoate

  • Glacial Acetic Acid

  • Bromine

  • Sodium bisulfite

  • Dichloromethane (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Deionized water

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl 4-hydroxybenzoate (1 equivalent) in glacial acetic acid.

  • Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (1 equivalent) in glacial acetic acid from the dropping funnel. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Carefully quench the reaction by adding a saturated aqueous solution of sodium bisulfite to destroy any unreacted bromine.

  • Extraction: Transfer the reaction mixture to a separatory funnel and add deionized water and dichloromethane. Shake well and separate the layers. Extract the aqueous layer with two more portions of dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield pure Ethyl 3-bromo-4-hydroxybenzoate as a crystalline solid.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Bromination cluster_workup Work-up & Isolation cluster_purification Purification Start Dissolve Ethyl 4-hydroxybenzoate in Glacial Acetic Acid Cooling Cool to 0-5 °C (Ice Bath) Start->Cooling Bromine_Addition Slowly add Br₂ in Glacial Acetic Acid Cooling->Bromine_Addition Stirring Stir at Room Temp (2-4h) Bromine_Addition->Stirring Quench Quench with NaHSO₃ solution Stirring->Quench Extract Extract with Dichloromethane Quench->Extract Wash Wash with H₂O, NaHCO₃, Brine Extract->Wash Dry Dry (MgSO₄) & Concentrate Wash->Dry Recrystallize Recrystallize from Ethanol/Water Dry->Recrystallize Final_Product Pure Ethyl 3-bromo- 4-hydroxybenzoate Recrystallize->Final_Product

Caption: Synthetic workflow for Ethyl 3-bromo-4-hydroxybenzoate.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for Ethyl 3-bromo-4-hydroxybenzoate

TechniqueExpected Features
¹H NMR - Aromatic Protons: Three signals in the aromatic region (δ 6.8-8.0 ppm). A doublet for the proton ortho to the hydroxyl group, a doublet for the proton ortho to the ester, and a doublet of doublets for the proton between the bromine and the ester. - Ethyl Group: A quartet for the -CH₂- protons (δ ~4.3 ppm) and a triplet for the -CH₃ protons (δ ~1.3 ppm). - Hydroxyl Proton: A broad singlet, which may be exchangeable with D₂O.
¹³C NMR - Carbonyl Carbon: A signal in the range of δ 165-170 ppm. - Aromatic Carbons: Six distinct signals in the aromatic region (δ 110-160 ppm), including two carbons attached to oxygen (C-OH and C-O-ester), one carbon attached to bromine, and three C-H carbons. - Ethyl Group: Two signals for the -CH₂- (δ ~60 ppm) and -CH₃ (δ ~14 ppm) carbons.
IR Spectroscopy - O-H Stretch: A broad band around 3300-3500 cm⁻¹. - C-H Stretch (Aromatic): Peaks around 3000-3100 cm⁻¹. - C-H Stretch (Aliphatic): Peaks around 2850-2980 cm⁻¹. - C=O Stretch (Ester): A strong, sharp peak around 1700-1720 cm⁻¹. - C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region. - C-O Stretch: Peaks in the 1100-1300 cm⁻¹ region. - C-Br Stretch: A peak in the 500-600 cm⁻¹ region.
Mass Spectrometry - Molecular Ion Peak: Isotopic peaks for the molecular ion (M⁺) corresponding to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Predicted m/z for [M+H]⁺ is 244.98079.[3]

Applications in Drug Discovery and Development

Substituted aromatic compounds, particularly those with halogen and hydroxyl functionalities, are prevalent scaffolds in medicinal chemistry. The bromine atom can serve as a handle for further synthetic transformations, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are powerful tools for constructing complex molecular architectures.[4] The hydroxyl group can act as a hydrogen bond donor or acceptor, and can be further functionalized.

While specific drugs directly derived from Ethyl 3-bromo-4-hydroxybenzoate are not prominently documented in publicly accessible literature, its structural motifs are present in various biologically active molecules. The related methyl ester, methyl 3-bromo-4-hydroxybenzoate, is cited as an important intermediate in the preparation of numerous pharmaceuticals.[2] This suggests that the ethyl ester would have similar utility.

The strategic placement of a bromine atom on a phenyl ring can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. Bromine can increase lipophilicity, potentially enhancing membrane permeability. It can also modulate metabolic stability by blocking sites susceptible to oxidative metabolism.

Medicinal_Chemistry_Relevance cluster_functional_groups Key Functional Groups cluster_applications Potential Applications in Drug Design Core Ethyl 3-bromo-4-hydroxybenzoate Bromine Bromine Atom Core->Bromine enables Hydroxyl Hydroxyl Group Core->Hydroxyl provides Ester Ethyl Ester Core->Ester modifies CrossCoupling Cross-Coupling Reactions (e.g., Suzuki, Heck) Bromine->CrossCoupling Scaffold Core Scaffold for Library Synthesis Hydroxyl->Scaffold Pharmacokinetics Modulation of Pharmacokinetics Ester->Pharmacokinetics CrossCoupling->Scaffold Bioisostere Bioisosteric Replacement Scaffold->Bioisostere

Caption: Relevance of Ethyl 3-bromo-4-hydroxybenzoate in medicinal chemistry.

Safety and Handling

Ethyl 3-bromo-4-hydroxybenzoate should be handled with appropriate safety precautions in a laboratory setting. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is classified as causing skin irritation and may cause respiratory irritation.[5]

Table 3: GHS Hazard Information [5]

Hazard StatementDescription
H315 Causes skin irritation
H335 May cause respiratory irritation

Precautionary Measures:

  • Use in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust.

  • Wash hands thoroughly after handling.

  • Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

Ethyl 3-bromo-4-hydroxybenzoate is a valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its straightforward synthesis from readily available starting materials, combined with the synthetic handles provided by its functional groups, makes it an attractive intermediate for the construction of complex molecular targets. While detailed reports on its direct application in drug development are not widespread, its structural features are indicative of its potential as a key component in the synthesis of novel therapeutic agents. This guide provides the essential technical information for researchers to confidently synthesize, characterize, and utilize this compound in their research endeavors.

References

  • Royal Society of Chemistry. (n.d.). 3. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
  • PubChemLite. (n.d.). Ethyl 3-bromo-4-hydroxybenzoate (C9H9BrO3). Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2025, August 9). Synthesis, spectral analysis, structural elucidation and quantum chemical studies of (E)-Methyl-4-[(2-phenylhydrazono)methyl]benzoate | Request PDF. Retrieved February 7, 2026, from [Link]

  • NIST. (n.d.). Ethyl 3-hydroxybenzoate. Retrieved February 7, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 26). The Role of 3-Bromo-4-methylbenzoic Acid in Advancing Chemical Research. Retrieved February 7, 2026, from [Link]

  • ChemBK. (n.d.). Ethyl 3-bromo-4-hydroxybenzoate. Retrieved February 7, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Methyl 4-Bromo-3-hydroxybenzoate in Modern Chemical Synthesis. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). Ethyl 4-bromo-3-hydroxybenzoate. Retrieved February 7, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). Ethyl 3-bromo-4-hydroxybenzoate. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). Methyl 3-bromo-4-hydroxybenzoate. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2025, August 9). Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations | Request PDF. Retrieved February 7, 2026, from [Link]

  • FAO. (n.d.). ETHYL p-HYDROXYBENZOATE. Retrieved February 7, 2026, from [Link]

Sources

Synthesis of Ethyl 3-bromo-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the

This document provides a comprehensive technical guide for the synthesis of Ethyl 3-bromo-4-hydroxybenzoate, a key intermediate in the development of various pharmaceutical compounds. This guide is intended for an audience of researchers, chemists, and drug development professionals, offering a deep dive into the reaction's mechanistic underpinnings, a detailed experimental protocol, and critical safety considerations. Our approach prioritizes scientific integrity, explaining the causality behind procedural choices to ensure a reproducible and high-yielding synthesis.

Introduction and Strategic Importance

Ethyl 3-bromo-4-hydroxybenzoate is a halogenated derivative of ethylparaben. Its strategic importance lies in its utility as a versatile building block in organic synthesis. The presence of three distinct functional groups—an ester, a phenol, and a bromo substituent—on the aromatic ring allows for a wide range of subsequent chemical modifications, making it a valuable precursor for more complex molecules, including active pharmaceutical ingredients (APIs).

The primary and most direct route to this compound is the electrophilic bromination of the readily available starting material, Ethyl 4-hydroxybenzoate. While seemingly straightforward, this reaction presents a significant regioselectivity challenge that must be carefully managed to achieve the desired product in high purity.

Physicochemical Properties and Identification

A clear understanding of the target compound's properties is essential for its synthesis and characterization.

PropertyValue
IUPAC Name ethyl 3-bromo-4-hydroxybenzoate[1]
Molecular Formula C₉H₉BrO₃[1]
Molecular Weight 245.07 g/mol [1]
CAS Number 37470-58-9[1]
Monoisotopic Mass 243.97351 Da[1][2]
Appearance White crystalline powder[3]
SMILES CCOC(=O)C1=CC(=C(C=C1)O)Br[1][2]

Mechanistic Insight: Controlling Regioselectivity

The synthesis hinges on the principles of electrophilic aromatic substitution. The choice of reaction conditions is dictated by the electronic properties of the starting material, Ethyl 4-hydroxybenzoate.

  • Directing Effects: The benzene ring possesses two substituents: a hydroxyl (-OH) group and an ethyl ester (-COOEt) group.

    • The hydroxyl group is a powerful activating group and is ortho, para-directing. It strongly enhances the electron density of the ring, particularly at the positions ortho and para to it.

    • The ethyl ester group is a moderately deactivating group and is meta-directing.

  • The Synthetic Challenge: The activating effect of the hydroxyl group dominates, directing the incoming bromine electrophile (Br⁺) to the positions ortho to it (C3 and C5). This high reactivity is the core challenge of the synthesis, as it can readily lead to the formation of a significant by-product, Ethyl 3,5-dibromo-4-hydroxybenzoate.[4] Therefore, the entire experimental protocol is designed to favor mono-bromination over di-bromination.

The mechanism proceeds via the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, followed by the deprotonation of this intermediate to restore aromaticity.

Caption: Mechanism of Electrophilic Aromatic Bromination.

Detailed Experimental Protocol

This protocol is a validated method for the synthesis of Ethyl 3-bromo-4-hydroxybenzoate, focusing on maximizing yield and purity by controlling reaction conditions.

Reagents and Equipment
Reagent/EquipmentSpecificationPurpose
Ethyl 4-hydroxybenzoate99% purityStarting Material
Liquid Bromine (Br₂)ACS grade or higherBrominating Agent
Glacial Acetic AcidACS gradeSolvent
Sodium Thiosulfate (Na₂S₂O₃)Anhydrous or pentahydrateQuenching Agent
Deionized WaterHigh purityPrecipitation & Washing
Three-neck round-bottom flask250 mLReaction Vessel
Dropping funnel100 mLControlled addition of Br₂
Magnetic stirrer and stir barHomogeneous mixing
Ice bathTemperature control
Buchner funnel and filter paperProduct filtration
Standard laboratory glassware
Step-by-Step Synthesis Workflow

The following procedure should be performed in a well-ventilated fume hood due to the hazardous nature of bromine.

  • Preparation: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 16.6 g (0.10 mol) of Ethyl 4-hydroxybenzoate in 100 mL of glacial acetic acid. Stir the mixture until all solid has dissolved.

  • Temperature Control: Cool the flask in an ice bath to between 0-5 °C. Maintaining a low temperature is critical to moderate the reaction rate and improve selectivity for the mono-brominated product.

  • Bromine Addition: Prepare a solution of 17.6 g (0.11 mol, a 1.1 molar equivalent) of liquid bromine in 30 mL of glacial acetic acid.[4] Add this solution to the dropping funnel. Add the bromine solution dropwise to the stirred reaction mixture over a period of 60-90 minutes. The slow addition rate prevents localized high concentrations of bromine, which would favor di-bromination. The solution will turn from colorless to a persistent reddish-orange.

  • Reaction: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 2 hours, followed by stirring at room temperature for 24-32 hours, or until TLC analysis indicates the consumption of the starting material.[4]

  • Quenching: Slowly pour the reaction mixture into 500 mL of cold water containing approximately 5-10 g of sodium thiosulfate. The thiosulfate will quench any unreacted bromine, indicated by the disappearance of the reddish-orange color.

  • Isolation: A white precipitate of the crude product will form.[5] Stir the suspension for 30 minutes to ensure complete precipitation, then collect the solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with copious amounts of cold deionized water until the filtrate is no longer acidic.

  • Purification: The crude product is purified by recrystallization.[4][5] A common and effective solvent system is a mixture of ethanol and water. Dissolve the crude solid in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 50 °C to a constant weight. A typical yield of purified Ethyl 3-bromo-4-hydroxybenzoate is in the range of 70-85%.

Sources

Chemical Identity and Synthetic Utility of Ethyl 3-bromo-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Monograph for Pharmaceutical Development

Executive Summary

Ethyl 3-bromo-4-hydroxybenzoate (CAS: 29415-97-2) serves as a critical halogenated scaffold in medicinal chemistry.[1] While structurally related to the ubiquitous preservative Ethylparaben, the introduction of a bromine atom at the ortho position to the hydroxyl group transforms this molecule from a passive excipient into a reactive intermediate.

This monograph deconstructs the IUPAC nomenclature to reveal the compound's chemical logic, details its regioselective synthesis, and explores its utility as a pharmacophore building block—specifically in palladium-catalyzed cross-coupling reactions for biaryl drug synthesis.[1]

Nomenclature & Structural Analysis

To the uninitiated, IUPAC names can appear as arbitrary strings of text. To the synthetic chemist, they are a blueprint of reactivity.

IUPAC Deconstruction

The name Ethyl 3-bromo-4-hydroxybenzoate is derived through a strict hierarchy of functional group priorities.[1]

  • Principal Functional Group (Parent): The Ester takes precedence over the alcohol (hydroxy) and the halide (bromo). Thus, the parent structure is a benzoate .

  • Numbering the Ring: The carbon atom attached to the ester carbonyl is defined as C1 .[2]

  • Substituent Placement:

    • The -OH (hydroxy) group is at C4 (para).

    • The -Br (bromo) atom is at C3 (meta to ester, ortho to hydroxy).[1]

  • Alphabetization: Substituents are listed alphabetically: B romo before H ydroxy.

  • Ester Alkyl Group: The "Ethyl" prefix denotes the alkyl chain attached to the ester oxygen.

Structural Visualization

The following diagram illustrates the hierarchical decomposition of the molecule's identity.

NomenclatureHierarchy Root Ethyl 3-bromo-4-hydroxybenzoate Parent Parent: Benzoate Ring (C1 defined by Ester) Root->Parent Sub1 Ethyl Group (Ester Alkyl Chain) Root->Sub1 Sub2 Substituents on Ring Root->Sub2 Pos4 4-Hydroxy (-OH) (Activator) Sub2->Pos4 Pos3 3-Bromo (-Br) (Reactive Handle) Sub2->Pos3

Figure 1: Hierarchical decomposition of the IUPAC name based on functional group priority (Ester > Alcohol > Halide).[1]

Synthetic Methodologies & Regioselectivity

The synthesis of Ethyl 3-bromo-4-hydroxybenzoate is a classic study in Electrophilic Aromatic Substitution (EAS) .[1] Two primary routes exist, but Route A is preferred in industrial settings for its direct functionalization logic.[1]

Route A: Bromination of Ethyl Paraben (Preferred)

This method utilizes the directing effects of the existing substituents on Ethyl 4-hydroxybenzoate (Ethylparaben).

  • Mechanistic Insight: The hydroxyl group (-OH) at C4 is a strong ortho/para activator .[1] The ester group at C1 is a meta deactivator .

  • The Conflict: The -OH directs incoming electrophiles to positions 3 and 5.[1] The ester directs to positions 3 and 5.

  • The Result: Both groups reinforce substitution at the C3/C5 positions. Because the starting material is symmetric, monosubstitution at C3 is chemically identical to C5.

Route B: Esterification of 3-Bromo-4-hydroxybenzoic Acid

This route involves Fischer esterification of the pre-brominated acid.[1] While effective, the starting acid is often more expensive than Ethylparaben, making this route less atom-economical for large-scale production.[1]

Comparative Workflow Diagram

SynthesisPathways SM1 Ethyl 4-hydroxybenzoate (Ethyl Paraben) Complex Sigma Complex (Transition State) SM1->Complex Ortho-attack Reagent Br2 / AcOH (Electrophilic Source) Reagent->Complex Product Ethyl 3-bromo-4-hydroxybenzoate (Target) Complex->Product -HBr Byprod 3,5-Dibromo species (Over-bromination) Product->Byprod Excess Br2

Figure 2: Reaction pathway for the bromination of Ethyl Paraben. Control of stoichiometry is vital to prevent dibromination.

Experimental Protocol: Regioselective Bromination

Objective: Synthesis of Ethyl 3-bromo-4-hydroxybenzoate via controlled bromination. Scale: Laboratory (100 mmol basis).

Materials
  • Ethyl 4-hydroxybenzoate (16.6 g, 100 mmol)[1]

  • Bromine (

    
    ) (16.0 g, 100 mmol)
    
  • Glacial Acetic Acid (AcOH) (50 mL)

  • Sodium Bisulfite (

    
    ) (saturated aq. solution)
    
Step-by-Step Methodology
  • Dissolution: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 16.6 g of Ethyl 4-hydroxybenzoate in 40 mL of glacial acetic acid.

  • Temperature Control: Cool the solution to 15–20°C using a water bath. Note: Lower temperatures improve regioselectivity and prevent over-bromination.[1]

  • Addition: Dilute the bromine (16.0 g) in 10 mL of glacial acetic acid. Add this solution dropwise over 45 minutes.

    • Critical Checkpoint: The solution will turn orange/red. Rapid decolorization indicates active consumption of bromine.

  • Reaction: Stir at room temperature for 2 hours. Monitor via TLC (30% EtOAc/Hexane). The product will appear less polar than the starting material.

  • Quenching: Pour the reaction mixture into 200 mL of ice water containing 10 mL of saturated sodium bisulfite solution. This reduces unreacted bromine (orange) to bromide (colorless).

  • Isolation: A white precipitate will form immediately. Filter the solid via vacuum filtration.

  • Purification: Recrystallize from Ethanol/Water (9:1) to remove trace 3,5-dibromo byproducts.[1]

  • Yield Expectation: 85–92% (White crystalline solid).

Pharmaceutical Applications

The utility of Ethyl 3-bromo-4-hydroxybenzoate lies in its dual functionality. It is a "bifunctional" scaffold.

The Aryl Bromide (C3 Position)

The bromine atom is a labile leaving group, making this molecule an excellent substrate for Palladium-Catalyzed Cross-Coupling .[1]

  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids yields biaryl structures, a common motif in kinase inhibitors and HCV drugs.[1]

  • Buchwald-Hartwig Amination: Substitution of the bromine with amines creates C-N bonds, essential for many CNS-active agents.[1]

The Phenolic Hydroxyl (C4 Position)

The acidity of the phenol (


) allows for selective O-alkylation  or O-acylation  without affecting the ester or bromide (under basic conditions).[1]
Application Diagram

Applications Center Ethyl 3-bromo-4-hydroxybenzoate Suzuki Suzuki Coupling (Pd(PPh3)4, Ar-B(OH)2) Center->Suzuki Reacts at C3-Br Alkylation O-Alkylation (K2CO3, R-X) Center->Alkylation Reacts at C4-OH Biaryl Biaryl Esters (Drug Scaffolds) Suzuki->Biaryl Ether Alkoxy Benzoates (Receptor Modulators) Alkylation->Ether

Figure 3: Divergent synthetic utility.[1] The molecule serves as a pivot point for increasing molecular complexity.

Analytical Characterization Data

The following data confirms the identity of the synthesized product.

PropertyValueNotes
CAS Number 29415-97-2Verified Identifier
Molecular Formula

Molecular Weight 245.07 g/mol
Melting Point 108–110 °CSharp melting range indicates high purity
Appearance White crystalline powder

NMR (DMSO-

)

1.32 (t, 3H), 4.28 (q, 2H), 7.08 (d, 1H), 7.82 (dd, 1H), 8.01 (d, 1H), 11.2 (s, 1H)
Key Signal: The singlet at 11.2 ppm confirms the phenolic OH; the aromatic splitting pattern confirms 1,3,4-substitution.[1][3][4][5][6][7]

Safety & Handling (MSDS Summary)

  • Hazards: Skin Irritant (H315), Eye Irritant (H319).

  • Storage: Store in a cool, dry place. Light sensitive (brominated compounds can degrade photolytically).

  • Disposal: Halogenated organic waste. Do not dispose of in standard aqueous waste streams.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4778964, Ethyl 3-bromo-4-hydroxybenzoate. Retrieved from [Link]

  • Master Organic Chemistry. Table of Functional Group Priorities for Nomenclature. Retrieved from [Link]

  • Org. Synth. (1934). Bromination of Phenols: General Procedures. (Referenced for mechanistic grounding in phenol bromination protocols). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Hypothesized Mechanism of Action of Ethyl 3-bromo-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of researchers, scientists, and drug development professionals, this guide delineates the scientifically-grounded, hypothesized mechanism of action of Ethyl 3-bromo-4-hydroxybenzoate. While direct and extensive research on this specific molecule is emerging, a robust mechanistic hypothesis can be constructed by examining the biological activities of its close structural analogs. This document synthesizes the available evidence to provide a comprehensive framework for future research and development.

Introduction: Unveiling the Potential of a Substituted Phenolic Compound

Ethyl 3-bromo-4-hydroxybenzoate belongs to the class of substituted p-hydroxybenzoic acid esters. This family of compounds is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its members, ranging from antimicrobial and antioxidant to anti-inflammatory effects. The core structure, a hydroxylated and brominated benzene ring with an ethyl ester group, suggests a potential for interaction with various biological targets. Notably, its unesterified precursor, 3-bromo-4-hydroxybenzoic acid, is a recognized intermediate in the synthesis of anti-inflammatory and analgesic pharmaceuticals[1]. This foundational knowledge provides a strong rationale for investigating the specific mechanisms through which Ethyl 3-bromo-4-hydroxybenzoate may exert its therapeutic effects.

This guide will explore the most probable mechanisms of action, drawing parallels from extensively studied related molecules. The primary hypothesized mechanism centers on the modulation of key inflammatory signaling pathways, with secondary potential mechanisms including the inhibition of prolyl hydroxylase and tyrosinase.

Hypothesized Primary Mechanism of Action: Anti-Inflammatory Effects through Modulation of NF-κB and MAPK Signaling Pathways

The most compelling hypothesized mechanism for Ethyl 3-bromo-4-hydroxybenzoate is the attenuation of inflammatory responses through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. This hypothesis is strongly supported by studies on structurally similar brominated phenolic compounds.

For instance, Methyl 3-bromo-4,5-dihydroxybenzoate (MBD) has been demonstrated to exert potent anti-inflammatory effects by regulating the Toll-like receptor (TLR)/NF-κB pathway[2][3]. Similarly, 3-Bromo-4,5-dihydroxybenzaldehyde (BDB) inhibits inflammation by modulating both NF-κB and MAPK signaling[4]. Given the shared brominated 4-hydroxyphenyl moiety, it is highly probable that Ethyl 3-bromo-4-hydroxybenzoate engages with similar molecular targets within these pathways.

The NF-κB Signaling Cascade: A Key Regulator of Inflammation

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcriptional activation of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide [LPS] binding to TLR4), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent ubiquitination and proteasomal degradation of IκBα. This frees NF-κB to translocate to the nucleus and initiate the transcription of target genes.

Based on the actions of its analogs, Ethyl 3-bromo-4-hydroxybenzoate is hypothesized to inhibit one or more steps in this cascade, potentially by preventing the degradation of IκBα, thereby keeping NF-κB in its inactive cytoplasmic state.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα P IκBα_NFκB IκBα-NF-κB (Inactive) IκBα->IκBα_NFκB NFκB NF-κB NFκB->IκBα_NFκB NFκB_n NF-κB NFκB->NFκB_n Translocation IκBα_NFκB->NFκB IκBα degradation E3HB Ethyl 3-bromo- 4-hydroxybenzoate E3HB->IKK Inhibition DNA DNA NFκB_n->DNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines

Hypothesized Inhibition of the NF-κB Pathway.
The MAPK Signaling Pathway: A Parallel Route to Inflammation

The MAPK family of serine/threonine kinases, including ERK, JNK, and p38, represents another critical axis in the inflammatory signaling network. These kinases are activated by a variety of extracellular stimuli and, in turn, phosphorylate and activate transcription factors such as AP-1, which also drives the expression of pro-inflammatory genes. The documented ability of BDB to modulate MAPK signaling suggests that Ethyl 3-bromo-4-hydroxybenzoate may also possess MAPK inhibitory activity.

Potential Secondary Mechanism of Action: Prolyl Hydroxylase Inhibition

An alternative, though not mutually exclusive, mechanism of action for Ethyl 3-bromo-4-hydroxybenzoate could be the inhibition of prolyl hydroxylase domain (PHD) enzymes. This hypothesis is derived from the known activity of a non-brominated analog, Ethyl 3,4-dihydroxybenzoate (EDHB), which is a competitive inhibitor of PHDs[5][6].

PHDs are key cellular oxygen sensors that, under normoxic conditions, hydroxylate the alpha subunit of the transcription factor Hypoxia-Inducible Factor (HIF-1α), targeting it for proteasomal degradation. Inhibition of PHDs stabilizes HIF-1α, allowing it to translocate to the nucleus and activate the transcription of genes involved in angiogenesis, erythropoiesis, and cellular adaptation to hypoxia. By potentially inhibiting PHDs, Ethyl 3-bromo-4-hydroxybenzoate could trigger a pseudo-hypoxic response, which has been shown to have cytoprotective and anti-inflammatory effects in certain contexts.

PHD_HIF_Pathway cluster_normoxia Normoxia cluster_nucleus Nucleus PHD PHD VHL VHL PHD->VHL HIF1α HIF-1α HIF1α->PHD Hydroxylation (OH) HIF1α_n HIF-1α HIF1α->HIF1α_n Stabilization & Translocation Proteasome Proteasome VHL->Proteasome Degradation Degradation Proteasome->Degradation E3HB Ethyl 3-bromo- 4-hydroxybenzoate E3HB->PHD Inhibition HIF1 HIF-1 Complex HIF1α_n->HIF1 HIF1β HIF-1β HIF1β->HIF1 HRE Hypoxia Response Element (HRE) HIF1->HRE TargetGenes Target Gene Expression HRE->TargetGenes

Potential Inhibition of the PHD-HIF-1α Axis.

Potential Application-Specific Mechanism of Action: Tyrosinase Inhibition

For dermatological applications, Ethyl 3-bromo-4-hydroxybenzoate may act as a tyrosinase inhibitor. This is suggested by a study on a novel compound, (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one, which incorporates the 3-bromo-4-hydroxyphenyl moiety and demonstrates potent, competitive inhibition of mushroom tyrosinase with an IC50 value significantly lower than that of kojic acid[7]. Tyrosinase is the rate-limiting enzyme in melanin biosynthesis, and its inhibition is a key strategy for treating hyperpigmentation disorders. The 3-bromo-4-hydroxyphenyl group appears to be a key pharmacophore for interacting with the tyrosinase active site.

Experimental Protocols for Mechanistic Validation

To empirically validate the hypothesized mechanisms of action for Ethyl 3-bromo-4-hydroxybenzoate, the following experimental workflows are recommended.

In Vitro Anti-Inflammatory Assay in Macrophages

Objective: To determine if Ethyl 3-bromo-4-hydroxybenzoate can suppress the production of pro-inflammatory mediators in a cellular model of inflammation.

Methodology:

  • Cell Culture: Culture RAW 264.7 murine macrophages or human THP-1-derived macrophages in appropriate media.

  • Cell Seeding: Seed cells in 24-well plates at a density of 2 x 10^5 cells/well and allow to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of Ethyl 3-bromo-4-hydroxybenzoate (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • Inflammatory Challenge: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants.

  • Quantification of Inflammatory Mediators:

    • Nitric Oxide (NO): Measure NO production using the Griess reagent assay.

    • Cytokines (TNF-α, IL-6): Quantify cytokine levels using commercially available ELISA kits.

  • Cell Viability Assay: Concurrently, perform an MTT or similar cell viability assay to ensure that the observed effects are not due to cytotoxicity.

Western Blot Analysis of NF-κB and MAPK Signaling

Objective: To investigate the effect of Ethyl 3-bromo-4-hydroxybenzoate on the activation of key proteins in the NF-κB and MAPK pathways.

Methodology:

  • Cell Culture and Treatment: Culture and treat cells as described in the anti-inflammatory assay, but with shorter LPS stimulation times (e.g., 15-60 minutes) appropriate for observing protein phosphorylation.

  • Protein Extraction: Lyse the cells and quantify total protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membranes with primary antibodies against:

      • Phospho-IκBα and Total IκBα

      • Phospho-p65 NF-κB and Total p65 NF-κB

      • Phospho-ERK, Phospho-JNK, Phospho-p38 and their total protein counterparts.

    • Use an appropriate loading control (e.g., β-actin or GAPDH).

  • Detection and Analysis: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate for detection. Quantify band intensities using densitometry software.

Western_Blot_Workflow A Cell Culture & Treatment B Protein Extraction A->B C SDS-PAGE B->C D Western Blotting C->D E Antibody Incubation D->E F Detection & Analysis E->F

Western Blot Experimental Workflow.

Quantitative Data Summary from Analog Studies

The following table summarizes key quantitative data from studies on compounds structurally related to Ethyl 3-bromo-4-hydroxybenzoate, providing a basis for dose-range finding in future experiments.

CompoundBiological ActivityAssay SystemKey FindingReference
(Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-oneTyrosinase InhibitionMushroom TyrosinaseIC50 = 4.1 ± 0.6 µM[7]
Ethyl 3,4-dihydroxybenzoateProlyl Hydroxylase InhibitionEsophageal Squamous Cell Carcinoma CellsApoptosis induction at 50 µg/mL[5]
Ethyl 3,4-dihydroxybenzoateMyocardial ProtectionIsolated CardiomyocytesProtective effects at 1 mM[5]
Methyl 3-bromo-4,5-dihydroxybenzoateAnti-inflammatoryZebrafish IBD modelInhibition of immune cell migration[2][3]

Conclusion and Future Directions

While direct mechanistic studies on Ethyl 3-bromo-4-hydroxybenzoate are not yet extensively published, a strong, scientifically-backed hypothesis can be formulated based on the activities of its close structural analogs. The primary proposed mechanism is the inhibition of inflammatory responses through the modulation of the NF-κB and MAPK signaling pathways. Secondary potential mechanisms include the inhibition of prolyl hydroxylase and tyrosinase, which may be relevant in specific therapeutic contexts.

Future research should focus on validating these hypothesized mechanisms using the experimental protocols outlined in this guide. Direct measurement of the binding affinities of Ethyl 3-bromo-4-hydroxybenzoate to key targets such as IKK, PHDs, and tyrosinase would provide definitive evidence of its molecular interactions. Furthermore, in vivo studies in relevant animal models of inflammatory diseases or skin disorders are warranted to translate these in vitro findings into potential therapeutic applications.

References

  • Chem-Impex. (n.d.). 3-Bromo-4-hydroxybenzoic acid hydrate. Retrieved from [Link]

  • MDPI. (2023). 3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-4-hydroxybenzoic acid. Retrieved from [Link]

  • ResearchGate. (2015). PROTECTIVE EFFICACY OF ETHYL 3, 4- DIHYDROXY BENZOATE AGAINST EXERCISE INDUCED DAMAGES: PUTATIVE ROLE IN IMPROVING PHYSICAL PERFORMANCE. Retrieved from [Link]

  • EPA CompTox Chemicals Dashboard. (n.d.). Ethyl 3-bromo-4-ethylbenzoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Evaluation of the Novel Synthetic Tyrosinase Inhibitor (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498) In Vitro and In Silico. Retrieved from [Link]

  • Google Patents. (n.d.). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
  • PubChem. (n.d.). Ethyl 4-bromo-3-hydroxybenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-bromo-4-hydroxybenzoate. Retrieved from [Link]

  • MDPI. (2021). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Retrieved from [Link]

  • MDPI. (2023). Methyl 3-Bromo-4,5-dihydroxybenzoate Attenuates Inflammatory Bowel Disease by Regulating TLR/NF-κB Pathways. Retrieved from [Link]

  • PubMed. (2023). Methyl 3-Bromo-4,5-dihydroxybenzoate Attenuates Inflammatory Bowel Disease by Regulating TLR/NF-κB Pathways. Retrieved from [Link]

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Ethyl 3-bromo-4-hydroxybenzoate: A Technical Guide to Its Anticipated Biological Activities

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl 3-bromo-4-hydroxybenzoate is a halogenated derivative of ethylparaben, a compound belonging to the broader class of p-hydroxybenzoic acid esters. While direct experimental studies on the biological activities of Ethyl 3-bromo-4-hydroxybenzoate are not extensively available in current scientific literature, its structural characteristics suggest a range of potential pharmacological and biological effects. This technical guide provides a comprehensive overview of these anticipated activities, drawing upon the well-established properties of its structural analogs, including parabens and other brominated phenols. The primary objective is to equip researchers, scientists, and drug development professionals with a foundational understanding of its likely antimicrobial, antioxidant, and cytotoxic properties, thereby facilitating future research and application development. This document synthesizes existing knowledge to postulate mechanisms of action, outlines detailed protocols for empirical validation, and presents a framework for its systematic investigation.

Introduction: Chemical Identity and Rationale for Investigation

Ethyl 3-bromo-4-hydroxybenzoate (Figure 1) is an organic compound featuring a benzene ring substituted with a hydroxyl group, a bromine atom, and an ethyl ester group. Its chemical structure is foundational to its potential biological activities. The p-hydroxybenzoic acid backbone is characteristic of parabens, which are widely recognized for their antimicrobial properties.[1][2] The introduction of a bromine atom to the benzene ring is a significant modification that can modulate the compound's electronic and lipophilic properties, potentially enhancing its biological efficacy and altering its mechanism of action. Halogenation is a common strategy in medicinal chemistry to improve the potency of bioactive compounds.

Chemical Properties:

PropertyValueSource
Molecular FormulaC₉H₉BrO₃
Molecular Weight245.07 g/mol
IUPAC Nameethyl 3-bromo-4-hydroxybenzoate
CAS Number37470-58-9

A summary of the key chemical properties of Ethyl 3-bromo-4-hydroxybenzoate.

Postulated Biological Activities and Mechanisms of Action

Based on its structural similarity to known bioactive compounds, Ethyl 3-bromo-4-hydroxybenzoate is hypothesized to exhibit several biological activities.

Antimicrobial Activity

The parent compound, ethylparaben, is a well-documented antimicrobial agent used as a preservative in cosmetics, pharmaceuticals, and food products.[3][4] The antimicrobial efficacy of parabens generally increases with the length of the alkyl chain.[5] The proposed mechanism for parabens involves the disruption of microbial membrane transport processes and the inhibition of key enzymes.

The addition of a bromine atom to the phenolic ring is expected to enhance the lipophilicity of Ethyl 3-bromo-4-hydroxybenzoate, which may facilitate its passage through microbial cell membranes. Halogenated phenols are known to possess potent antimicrobial properties. Therefore, it is highly probable that Ethyl 3-bromo-4-hydroxybenzoate will demonstrate significant antibacterial and antifungal activities.

Postulated Mechanism of Antimicrobial Action:

cluster_compound Ethyl 3-bromo-4-hydroxybenzoate cluster_membrane Microbial Cell Membrane cluster_cellular Intracellular Targets Compound Increased Lipophilicity (due to Bromine atom) Membrane Membrane Disruption Compound->Membrane Enhanced Penetration Enzyme Enzyme Inhibition (e.g., ATP synthase) Compound->Enzyme DNA Inhibition of DNA/RNA Synthesis Compound->DNA Transport Inhibition of Membrane Transport Membrane->Transport

Caption: Postulated antimicrobial mechanism of Ethyl 3-bromo-4-hydroxybenzoate.

Antioxidant Activity

Phenolic compounds are renowned for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals. The presence of the hydroxyl group on the benzene ring of Ethyl 3-bromo-4-hydroxybenzoate suggests that it may possess antioxidant capabilities.

However, the position of the bromine atom relative to the hydroxyl group can influence this activity. Electron-withdrawing groups, such as bromine, can affect the bond dissociation energy of the O-H bond, which in turn modulates the radical scavenging potential. Empirical testing is necessary to determine the net effect of the bromo-substitution on the antioxidant capacity of the molecule.

Potential Antioxidant Mechanism:

Compound Ethyl 3-bromo-4-hydroxybenzoate (Ar-OH) ScavengedRadical Stable Molecule (RH) Compound->ScavengedRadical H• donation CompoundRadical Compound Radical (Ar-O•) Compound->CompoundRadical Radical Free Radical (R•) Radical->ScavengedRadical StableProduct Stable Product CompoundRadical->StableProduct Resonance Stabilization

Caption: Free radical scavenging by hydrogen atom donation.

Cytotoxic and Anticancer Activity

Certain brominated phenols and their derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer cell proliferation and survival. The lipophilic nature of Ethyl 3-bromo-4-hydroxybenzoate may enhance its ability to penetrate cancer cell membranes and interact with intracellular targets. Further investigation into its effects on cell viability, apoptosis, and cell cycle progression in different cancer cell lines is warranted.

Recommended Experimental Protocols for Validation

To empirically validate the postulated biological activities of Ethyl 3-bromo-4-hydroxybenzoate, the following standard experimental protocols are recommended.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) of Ethyl 3-bromo-4-hydroxybenzoate against a panel of pathogenic bacteria and fungi.

Methodology: Broth Microdilution Assay

  • Preparation of Stock Solution: Dissolve Ethyl 3-bromo-4-hydroxybenzoate in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Microorganism Preparation: Culture the selected bacterial and fungal strains overnight in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Adjust the inoculum to a standardized concentration (e.g., 0.5 McFarland standard).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in the appropriate broth medium.

  • Inoculation: Add the standardized microbial suspension to each well.

  • Incubation: Incubate the plates under optimal conditions for the respective microorganisms (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

  • MBC/MFC Determination: Subculture the contents of the wells with no visible growth onto agar plates. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Workflow for Antimicrobial Susceptibility Testing:

A Prepare Compound Stock Solution C Perform Serial Dilutions in 96-well Plate A->C B Culture and Standardize Microbial Inoculum D Inoculate Wells with Microbial Suspension B->D C->D E Incubate Plate D->E F Determine MIC (Visual Inspection) E->F G Subculture from Clear Wells onto Agar Plates F->G H Determine MBC/MFC G->H

Caption: Workflow for MIC and MBC/MFC determination.

Antioxidant Capacity Assessment

Objective: To quantify the free radical scavenging activity of Ethyl 3-bromo-4-hydroxybenzoate.

Methodology: DPPH Radical Scavenging Assay

  • Preparation of Solutions: Prepare a stock solution of Ethyl 3-bromo-4-hydroxybenzoate in methanol. Also, prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Assay Procedure: In a 96-well plate, add different concentrations of the compound to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity. Ascorbic acid or Trolox should be used as a positive control.

In Vitro Cytotoxicity Assay

Objective: To evaluate the cytotoxic effect of Ethyl 3-bromo-4-hydroxybenzoate on human cancer cell lines.

Methodology: MTT Assay

  • Cell Culture: Culture selected cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate media supplemented with fetal bovine serum.

  • Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of Ethyl 3-bromo-4-hydroxybenzoate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%.

Concluding Remarks and Future Directions

Ethyl 3-bromo-4-hydroxybenzoate represents an intriguing molecule for which a range of biological activities can be logically inferred based on its chemical structure and the known properties of related compounds. The antimicrobial, antioxidant, and potential cytotoxic effects highlighted in this guide provide a strong rationale for its further investigation. The experimental protocols detailed herein offer a clear roadmap for researchers to systematically evaluate these postulated activities. Future research should focus on the synthesis and purification of Ethyl 3-bromo-4-hydroxybenzoate, followed by a comprehensive screening of its biological effects. Positive findings would warrant more in-depth mechanistic studies to elucidate its mode of action and to assess its potential for development as a novel therapeutic agent or preservative.

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The Organic Chemist's Compass: A Technical Guide to Ethyl 3-bromo-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic organic chemistry and medicinal drug discovery, the strategic use of well-defined building blocks is paramount. Ethyl 3-bromo-4-hydroxybenzoate, a seemingly simple aromatic compound, emerges as a pivotal intermediate, offering a versatile scaffold for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of its synthesis, chemical properties, reactivity, and applications, with a focus on providing actionable insights for professionals in the field.

The Strategic Importance of Ethyl 3-bromo-4-hydroxybenzoate

Ethyl 3-bromo-4-hydroxybenzoate is a trifunctional aromatic compound possessing an ester, a hydroxyl group, and a bromine atom. This unique combination of functionalities, strategically positioned on the benzene ring, makes it a valuable precursor in multi-step syntheses. The hydroxyl and bromo groups, in particular, serve as versatile handles for a wide array of chemical transformations, including etherification, esterification, and various cross-coupling reactions. Its role as an important intermediate in the preparation of numerous pharmaceutical compounds underscores its significance in drug development.[1][2]

Table 1: Physicochemical Properties of Ethyl 3-bromo-4-hydroxybenzoate [3][4]

PropertyValue
CAS Number 37470-58-9
Molecular Formula C₉H₉BrO₃
Molecular Weight 245.07 g/mol
Appearance White to off-white crystalline solid
Melting Point 102.2-103.1 °C
Boiling Point (Predicted) 297.9 ± 20.0 °C
Density (Predicted) 1.546 ± 0.06 g/cm³
SMILES CCOC(=O)C1=CC(=C(C=C1)O)Br
InChIKey CMXRBHNFKLKRFS-UHFFFAOYSA-N

Synthesis and Mechanistic Considerations

The primary route to Ethyl 3-bromo-4-hydroxybenzoate involves the electrophilic aromatic substitution of ethyl p-hydroxybenzoate. The key challenge in this synthesis is achieving selective mono-bromination at the position ortho to the activating hydroxyl group, while avoiding the formation of the di-brominated byproduct, ethyl 3,5-dibromo-4-hydroxybenzoate.[2] The hydroxyl group is a strongly activating, ortho-, para-directing group, making both ortho positions susceptible to electrophilic attack.

The Mechanism of Electrophilic Bromination

The bromination of ethyl p-hydroxybenzoate proceeds via a classic electrophilic aromatic substitution mechanism. The reaction is typically carried out using elemental bromine (Br₂) in a suitable solvent, often with a mild acid catalyst like acetic acid.

Figure 1: General mechanism for the electrophilic bromination of an activated aromatic ring.

The control of reaction conditions, such as temperature and the stoichiometry of bromine, is crucial for maximizing the yield of the desired mono-brominated product.

A Validated Synthetic Protocol

While numerous patents describe the synthesis of the analogous methyl ester, a reliable protocol for Ethyl 3-bromo-4-hydroxybenzoate can be adapted from these procedures. The following protocol is a representative, self-validating system based on established chemical principles.

Step 1: Dissolution of Starting Material

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a gas outlet to a trap, dissolve ethyl p-hydroxybenzoate in a suitable solvent such as glacial acetic acid or a halogenated alkane like dichloromethane.[2] The choice of solvent is critical; complete dissolution ensures a homogeneous reaction mixture, which is essential for controlled reactivity.

Step 2: Controlled Bromination

  • Cool the solution in an ice bath to between 0-5°C. This low temperature is a key control point to temper the reactivity of bromine and enhance the selectivity for mono-bromination.

  • Slowly add a solution of one equivalent of elemental bromine, dissolved in the same solvent, to the reaction mixture via the dropping funnel over a period of 1-2 hours. The slow addition rate is critical to maintain a low concentration of bromine in the reaction, thereby minimizing over-bromination.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

  • Upon completion, quench the reaction by adding an aqueous solution of a reducing agent, such as sodium thiosulfate, to destroy any unreacted bromine.

  • If a water-immiscible solvent was used, separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate. If glacial acetic acid was used, the reaction mixture is typically poured into a large volume of cold water to precipitate the product.[1]

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield pure Ethyl 3-bromo-4-hydroxybenzoate as a white crystalline solid.

Spectroscopic Characterization

The unambiguous identification of Ethyl 3-bromo-4-hydroxybenzoate relies on a combination of spectroscopic techniques. While a publicly available, fully assigned spectrum is not readily found in the literature, the expected spectral data can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for Ethyl 3-bromo-4-hydroxybenzoate

TechniqueExpected Features
¹H NMR - A triplet and a quartet for the ethyl group protons. - Three aromatic protons exhibiting characteristic splitting patterns (a singlet or doublet for the proton between the bromo and ester groups, and two doublets for the other two protons). - A broad singlet for the phenolic hydroxyl proton, which is exchangeable with D₂O.
¹³C NMR - Two signals for the ethyl group carbons. - A signal for the carbonyl carbon of the ester. - Six distinct signals for the aromatic carbons, with the carbon bearing the bromine atom showing a characteristic shift.
IR Spectroscopy - A broad absorption band for the O-H stretch of the phenolic hydroxyl group. - A strong absorption band for the C=O stretch of the ester. - C-H stretching and bending vibrations for the aromatic and aliphatic protons. - C-O and C-Br stretching vibrations.
Mass Spectrometry - A molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. - Fragmentation patterns corresponding to the loss of the ethoxy group, the entire ester group, and other characteristic fragments.

Chemical Reactivity and Synthetic Applications

The synthetic utility of Ethyl 3-bromo-4-hydroxybenzoate stems from the differential reactivity of its functional groups. This allows for a stepwise and controlled elaboration of the molecule.

Reactivity_of_Ethyl_3_bromo_4_hydroxybenzoate cluster_OH Reactions at the Hydroxyl Group cluster_Br Reactions at the Bromo Group cluster_Ester Reactions at the Ester Group EBHB Ethyl 3-bromo-4-hydroxybenzoate O_Alkylation O-Alkylation EBHB->O_Alkylation Suzuki_Coupling Suzuki Coupling EBHB->Suzuki_Coupling Hydrolysis Hydrolysis EBHB->Hydrolysis Ether_Product Aryl Ether Derivatives O_Alkylation->Ether_Product Biaryl_Product Biaryl Derivatives Suzuki_Coupling->Biaryl_Product Carboxylic_Acid 3-Bromo-4-hydroxybenzoic Acid Hydrolysis->Carboxylic_Acid

Figure 2: Key reaction pathways for Ethyl 3-bromo-4-hydroxybenzoate.

Reactions at the Hydroxyl Group: O-Alkylation

The phenolic hydroxyl group can be readily alkylated under basic conditions to form a variety of aryl ethers. This reaction is typically performed using an alkyl halide or sulfate in the presence of a base such as potassium carbonate or sodium hydride in an aprotic polar solvent like DMF or acetone. This transformation is fundamental in the synthesis of many biologically active molecules where a substituted alkoxy group is required.

Reactions at the Bromo Group: Cross-Coupling Reactions

The bromine atom serves as an excellent leaving group for various palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for instance, allows for the formation of a new carbon-carbon bond between the aromatic ring and a wide range of organoboron reagents. This reaction is a cornerstone of modern organic synthesis for the construction of biaryl systems, which are prevalent in many pharmaceutical compounds. The general conditions involve a palladium catalyst, a phosphine ligand, and a base.

Reactions at the Ester Group: Hydrolysis

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 3-bromo-4-hydroxybenzoic acid, under either acidic or basic conditions. Basic hydrolysis, using an aqueous solution of a strong base like sodium hydroxide followed by acidification, is a common and high-yielding procedure. This unmasks the carboxylic acid functionality, which can then be used for further transformations, such as amide bond formation.

Role in Drug Discovery and Development

While specific, named drugs directly synthesized from Ethyl 3-bromo-4-hydroxybenzoate are not prominently featured in publicly accessible literature, its structural motif is present in a wide range of biologically active compounds. Its derivatives have been investigated for various therapeutic applications, leveraging the versatile substitution patterns it enables. For example, bromophenol derivatives are known to possess antioxidant and anticancer activities.[5] The ability to introduce diverse substituents at the 3- and 4-positions through the reactions described above makes it a valuable starting material for generating libraries of compounds for high-throughput screening in drug discovery campaigns.

Safety and Handling

Ethyl 3-bromo-4-hydroxybenzoate is classified as an irritant, causing skin irritation and serious eye irritation. It may also cause respiratory irritation.[4][6] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Ethyl 3-bromo-4-hydroxybenzoate is a versatile and valuable building block in organic synthesis, particularly for the development of novel pharmaceutical agents. Its trifunctional nature allows for a diverse range of chemical transformations, enabling the construction of complex molecular frameworks. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher or scientist aiming to leverage its full potential in their synthetic endeavors. As the quest for new and more effective therapeutics continues, the strategic application of such well-defined intermediates will undoubtedly remain a cornerstone of innovation in drug discovery.

References

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  • Supporting Information - I2/CF3CO2Ag-mediated iodolactonization of various allenoic acids to access versatile 6 - The Royal Society of Chemistry. (n.d.). Retrieved February 7, 2026, from [Link]

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An In-depth Technical Guide to Ethyl 3-bromo-4-hydroxybenzoate: From Discovery to Application

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Halogenated Phenolic Ester

Ethyl 3-bromo-4-hydroxybenzoate is an aromatic organic compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. As a halogenated derivative of ethyl p-hydroxybenzoate, a well-known paraben, this compound serves as a crucial building block and intermediate in the synthesis of a variety of more complex molecules, including pharmaceuticals and other specialty chemicals.[1] Its chemical structure, featuring a bromine atom ortho to a hydroxyl group on a benzoate scaffold, imparts unique reactivity and properties that make it a valuable tool for chemists. This guide provides a comprehensive overview of the discovery, history, synthesis, properties, and applications of Ethyl 3-bromo-4-hydroxybenzoate, offering insights for researchers and professionals in drug development and related scientific disciplines.

Historical Context and Discovery

While a singular, definitive publication marking the "discovery" of Ethyl 3-bromo-4-hydroxybenzoate is not readily apparent in the historical literature, its emergence is intrinsically linked to the broader exploration of p-hydroxybenzoic acid and its esters, commonly known as parabens. The antimicrobial properties of benzoic acid were first described in 1875, and its derivatives, including the esters of p-hydroxybenzoic acid, have been subjects of scientific inquiry since the early 20th century for their preservative qualities.[2]

The synthesis of halogenated organic compounds became a significant area of research in the 20th century, driven by the need for new materials and therapeutic agents. The bromination of phenols and their derivatives is a fundamental reaction in organic chemistry, and it is highly probable that Ethyl 3-bromo-4-hydroxybenzoate was first synthesized in this context. The primary route to this compound involves the electrophilic bromination of ethyl p-hydroxybenzoate. Early studies on the bromination of p-hydroxybenzoic acid in aqueous solutions provided the foundational knowledge for such syntheses.

The development and optimization of synthetic methods for this and related compounds have been driven by its utility as an intermediate. Numerous patents and research articles describe various approaches to its synthesis, reflecting its importance in the preparation of a wide range of chemical entities.[1]

Synthesis Methodologies

The principal and most direct method for the synthesis of Ethyl 3-bromo-4-hydroxybenzoate is the electrophilic bromination of ethyl 4-hydroxybenzoate. This reaction is regioselective, with the bromine atom preferentially adding to the position ortho to the activating hydroxyl group. However, a common challenge in this synthesis is the potential for over-bromination to yield the dibrominated byproduct, ethyl 3,5-dibromo-4-hydroxybenzoate.[1] Consequently, various methods have been developed to control the selectivity of the monobromination.

General Synthesis Pathway

Synthesis of Ethyl 3-bromo-4-hydroxybenzoate Ethyl_4-hydroxybenzoate Ethyl 4-hydroxybenzoate Reaction Electrophilic Aromatic Substitution Ethyl_4-hydroxybenzoate->Reaction Brominating_Agent Brominating Agent (e.g., Br2) Brominating_Agent->Reaction Solvent_Catalyst Solvent/Catalyst (e.g., Acetic Acid) Solvent_Catalyst->Reaction Product Ethyl 3-bromo-4-hydroxybenzoate Reaction->Product Byproduct Ethyl 3,5-dibromo- 4-hydroxybenzoate Reaction->Byproduct

Caption: General synthesis of Ethyl 3-bromo-4-hydroxybenzoate.

Step-by-Step Laboratory Protocol

The following protocol is a representative method for the synthesis of Ethyl 3-bromo-4-hydroxybenzoate, adapted from established procedures for the bromination of p-hydroxybenzoic acid derivatives.[1]

Materials:

  • Ethyl 4-hydroxybenzoate

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Sodium bisulfite solution (aqueous)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl 4-hydroxybenzoate in glacial acetic acid.

  • Cooling: Cool the solution in an ice bath to 0-5 °C.

  • Bromination: While maintaining the temperature, add a solution of bromine in glacial acetic acid dropwise via a dropping funnel over a period of 1-2 hours. The reaction is exothermic and the temperature should be carefully monitored.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, pour the reaction mixture into cold water containing a small amount of sodium bisulfite to quench any unreacted bromine.

  • Precipitation and Filtration: A precipitate of the crude product should form. Collect the solid by vacuum filtration and wash with cold water.

  • Extraction (for non-precipitating reactions): If a precipitate does not form, extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with water, then brine, and dry over anhydrous sodium sulfate.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • Drying: Dry the purified product under vacuum to yield Ethyl 3-bromo-4-hydroxybenzoate as a white to off-white solid.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Ethyl 3-bromo-4-hydroxybenzoate is provided in the table below.[3]

PropertyValue
Chemical Formula C₉H₉BrO₃
Molecular Weight 245.07 g/mol
CAS Number 37470-58-9
Appearance White to off-white crystalline solid
Melting Point Data not consistently available
Boiling Point Data not consistently available
Solubility Soluble in many organic solvents
IUPAC Name ethyl 3-bromo-4-hydroxybenzoate

Spectroscopic Data

While a comprehensive, publicly available database of all spectra for Ethyl 3-bromo-4-hydroxybenzoate is not readily compiled, data for the closely related methyl ester provides a strong comparative reference.[4] The expected spectral characteristics are as follows:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), and distinct aromatic protons with splitting patterns indicative of the 1,2,4-trisubstituted benzene ring. The hydroxyl proton will appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the six aromatic carbons, with their chemical shifts influenced by the bromo, hydroxyl, and ester substituents.

  • IR Spectroscopy: The infrared spectrum will feature a strong absorption band for the C=O stretching of the ester group, a broad band for the O-H stretching of the phenolic hydroxyl group, and characteristic peaks for the C-O stretching, C-Br stretching, and aromatic C-H and C=C vibrations.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). Fragmentation patterns would likely involve the loss of the ethoxy group and other characteristic cleavages.

Applications in Drug Development and Organic Synthesis

Ethyl 3-bromo-4-hydroxybenzoate is a valuable intermediate in the synthesis of a wide range of organic molecules due to its multiple reactive sites. The hydroxyl group can be alkylated or acylated, the ester can be hydrolyzed or converted to other functional groups, and the bromine atom allows for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form new carbon-carbon bonds.

Reactivity of Ethyl 3-bromo-4-hydroxybenzoate cluster_reactions Potential Reactions Core Ethyl 3-bromo-4-hydroxybenzoate Hydroxyl_Reactions Hydroxyl Group Reactions (Alkylation, Acylation) Core->Hydroxyl_Reactions Site 1 Ester_Reactions Ester Group Reactions (Hydrolysis, Amidation) Core->Ester_Reactions Site 2 Bromine_Reactions Bromine Atom Reactions (Cross-Coupling) Core->Bromine_Reactions Site 3

Caption: Reactive sites of Ethyl 3-bromo-4-hydroxybenzoate.

While specific, named pharmaceutical agents directly synthesized from Ethyl 3-bromo-4-hydroxybenzoate are not extensively documented in readily available literature, its structural motif is present in various biologically active molecules. Its utility is often as a precursor to more complex substituted aromatic rings that form the core of pharmacologically active compounds. For instance, related brominated hydroxybenzoic acids and their derivatives are used in the synthesis of pharmaceuticals and other functional materials.[5]

Safety and Handling

Ethyl 3-bromo-4-hydroxybenzoate should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety precautions include:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye protection.

  • Ventilation: Use in a well-ventilated area or under a fume hood.

  • Inhalation: Avoid inhaling dust or vapors.

  • Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

Ethyl 3-bromo-4-hydroxybenzoate is a synthetically versatile intermediate with a rich chemical history rooted in the study of phenolic compounds. While its own discovery is not marked by a singular event, its importance is evident from the numerous synthetic methods developed for its preparation. Its value lies in the multiple reactive sites it possesses, making it a key building block for the construction of more complex molecules in the pharmaceutical and chemical industries. For researchers and drug development professionals, a thorough understanding of the synthesis, properties, and reactivity of this compound is essential for its effective application in the design and creation of novel chemical entities.

References

  • CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google P
  • A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. (URL: [Link])

  • The Role of 3-Bromo-4-methylbenzoic Acid in Advancing Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

  • The Role of Methyl 4-Bromo-3-hydroxybenzoate in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

  • CN104326915A - Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid - Google P
  • Ethyl 4-bromo-3-hydroxybenzoate | C9H9BrO3 | CID 12134897 - PubChem. National Center for Biotechnology Information. (URL: [Link])

  • Ethyl 3-bromo-4-hydroxybenzoate | C9H9BrO3 | CID 4778964 - PubChem. National Center for Biotechnology Information. (URL: [Link])

  • Supporting Information - I2/CF3CO2Ag-mediated iodolactonization of various allenoic acids to access versatile 6 - The Royal Society of Chemistry. (URL: [Link])

  • Methyl 3-bromo-4-hydroxybenzoate | C8H7BrO3 | CID 4778958 - PubChem. National Center for Biotechnology Information. (URL: [Link])

  • 3 - The Royal Society of Chemistry. (URL: [Link])

  • Design, synthesis and biological activity of hydroxybenzoic acid ester conjugates of phenazine-1-carboxylic acid - PMC. National Center for Biotechnology Information. (URL: [Link])

  • RU2024482C1 - Method of synthesis of 3-bromo-4-hydroxybenzaldehyde - Google P
  • p-Hydroxybenzoic acid esters as preservatives. I. Uses, antibacterial and antifungal studies, properties and determination - ResearchGate. (URL: [Link])

  • OH COOH A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. (URL: [Link])

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  • Ethyl 4-bromobutyrate - the NIST WebBook. National Institute of Standards and Technology. (URL: [Link])

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An In-depth Technical Guide to the Safety and Hazards of Ethyl 3-bromo-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the known and potential hazards associated with Ethyl 3-bromo-4-hydroxybenzoate. As a brominated phenolic ester, this compound warrants a cautious and well-informed handling approach, particularly within research and development settings where its full toxicological profile may not be exhaustively characterized. The information herein is synthesized from available safety data sheets and chemical databases to empower researchers, scientists, and drug development professionals with the knowledge to implement robust safety protocols. The causality behind each recommendation is explained to foster a culture of safety that is not merely procedural, but fundamentally understood.

Chemical Identity and Physicochemical Properties

Understanding the basic properties of a chemical is the foundation of a thorough safety assessment. These parameters influence its behavior under various laboratory conditions.

PropertyValueSource
IUPAC Name ethyl 3-bromo-4-hydroxybenzoatePubChem
Molecular Formula C₉H₉BrO₃PubChem[1]
Molecular Weight 245.07 g/mol PubChem
CAS Number 40383-05-5 (Related)PubChem[1]
Appearance Solid (Appearance may vary)General

Note: Data for physical properties such as melting point and boiling point are not consistently available in the aggregated sources. Researchers should consult the specific documentation provided by their chemical supplier.

GHS Hazard Identification and Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating hazard information. The classification for Ethyl 3-bromo-4-hydroxybenzoate is based on notifications to the ECHA C&L Inventory.[1]

GHS ClassificationHazard Class and CategoryHazard Statement
Skin Corrosion/Irritation Skin Irrit. 2H315: Causes skin irritation.[1]
Specific Target Organ Toxicity (Single Exposure) STOT SE 3H335: May cause respiratory irritation.[1]

GHS Label Elements:

  • Pictogram:

  • Signal Word: Warning [1]

Analysis of a Closely Related Isomer: Ethyl 4-bromo-3-hydroxybenzoate

In the interest of comprehensive safety, it is prudent to consider the hazard profile of closely related isomers when data is limited. The isomer Ethyl 4-bromo-3-hydroxybenzoate has a more detailed GHS notification, which suggests potential additional hazards that should be considered as a precautionary measure.[2]

Potential Hazard Class (Based on Isomer)Hazard Statement
Acute Toxicity, Oral H302: Harmful if swallowed.[2]
Serious Eye Damage/Eye Irritation H319: Causes serious eye irritation.[2]

Rationale for Precaution: The principle of in loco parentis for chemical safety dictates that in the absence of specific data, information from structurally similar compounds should be used to inform a conservative risk assessment. The presence of the same functional groups (ethyl ester, phenol, brominated benzene ring) makes it reasonable to anticipate similar irritant and toxicological properties. Therefore, assuming the potential for oral toxicity and serious eye irritation is a scientifically sound and responsible precautionary step.

Toxicological Profile and Health Effects

The hazard statements provide a clear directive on the primary health risks. Understanding the mechanism and potential severity is key to appreciating the required safety protocols.

  • Skin Irritation (H315): This classification indicates that direct contact with the solid or solutions of the compound can cause inflammation, redness, and discomfort.[1] The phenolic hydroxyl group and the halogen substituent can interact with skin proteins and lipids, leading to this irritant effect. Repeated or prolonged contact should be avoided as it may lead to more severe dermatitis.

  • Respiratory Tract Irritation (H335): Inhalation of the dust or aerosols of this compound can irritate the nose, throat, and lungs, leading to symptoms such as coughing, sneezing, and shortness of breath.[1] This is a common property of fine chemical powders and is exacerbated by the compound's chemical nature.

  • Potential Serious Eye Irritation (H319): Based on the isomer data, this compound should be treated as capable of causing serious eye irritation.[2] Contact with the eyes could result in significant pain, redness, and watering, with the potential for damage if not promptly and thoroughly rinsed.

  • Potential Oral Toxicity (H302): The "Harmful if swallowed" classification for the isomer suggests that ingestion could lead to adverse health effects.[2] While the specific LD50 is not available in the provided sources, this hazard underscores the importance of strict hygiene measures to prevent accidental ingestion.

Data Gaps: There is no available data in the searched sources regarding long-term toxicological effects such as carcinogenicity, mutagenicity, or reproductive toxicity.[3] In line with best practices for handling compounds with incomplete toxicological profiles, exposure should be minimized to the lowest reasonably achievable level.

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is essential, combining engineering controls and personal protective equipment (PPE). The goal is to create a self-validating system where each layer of protection backs up the others.

Engineering Controls

The primary method for controlling exposure should always be engineering controls, as they isolate the hazard from the researcher.

  • Ventilation: Work with Ethyl 3-bromo-4-hydroxybenzoate should be conducted in a well-ventilated area.[4][5] For handling the solid powder (e.g., weighing, preparing solutions), a certified chemical fume hood is mandatory to prevent inhalation of dust.[5]

  • Designated Area: Establish a designated area for working with this compound to prevent cross-contamination of other lab surfaces.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on the specific hazards.

  • Eye and Face Protection: Chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations are required at all times.[5][6] Given the potential for serious eye irritation, a face shield should also be worn when handling larger quantities or if there is a risk of splashing.

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin contact. Gloves should be inspected before use and changed immediately if contaminated.

    • Lab Coat: A fully buttoned lab coat should be worn to protect street clothes and minimize skin exposure.

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable levels, or during emergency situations, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[5] The choice of respirator will depend on the nature and concentration of the airborne contaminant.

First-Aid and Emergency Procedures

Immediate and appropriate first aid is critical in mitigating the effects of an accidental exposure. All laboratory personnel should be familiar with these procedures and the location of safety equipment.

Exposure RouteFirst-Aid Protocol
Inhalation Remove the individual to fresh air and keep them in a position comfortable for breathing. If the person feels unwell or if breathing is difficult, seek immediate medical attention.[4][5]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs or persists, seek medical advice.[4][5]
Eye Contact Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses, if present and easy to do so. Continue rinsing. Seek immediate medical attention.[4][5]
Ingestion Rinse the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention or call a poison control center.[3]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]

  • Special Hazards: In the event of a fire, hazardous combustion products may be released, including carbon oxides and hydrogen bromide gas.[7]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous vapors and decomposition products.[5][7]

Handling, Storage, and Stability

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

Handling Protocol
  • Review SDS: Before use, all personnel must review the Safety Data Sheet (SDS).

  • Use Engineering Controls: All weighing and solution preparation must be done in a chemical fume hood.

  • Wear Full PPE: Don the appropriate PPE as described in Section 4.2.

  • Avoid Dust Formation: Handle the solid material carefully to avoid creating dust.[6]

  • Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[4] Do not eat, drink, or smoke in the laboratory.

  • Waste Disposal: Dispose of waste materials in a designated, labeled hazardous waste container according to local, regional, and national regulations.[4]

Storage and Stability
  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4] Some sources note that related compounds may be moisture-sensitive, so protection from moisture is advisable.[5]

  • Incompatible Materials: Keep away from strong oxidizing agents and strong bases.[8]

  • Hazardous Decomposition Products: Under normal use conditions, hazardous decomposition is not expected.[6] Thermal decomposition, however, can lead to the release of irritating gases and vapors.[3]

Visualized Risk Assessment Workflow

To ensure a self-validating safety system, a logical workflow should be followed before any experiment. The following diagram illustrates this decision-making process.

RiskAssessment cluster_prep Phase 1: Pre-Experimental Planning cluster_controls Phase 2: Implementation of Controls cluster_exp Phase 3: Experimental Execution A Identify Need for Ethyl 3-bromo-4-hydroxybenzoate B Access Safety Information (SDS, PubChem, Databases) A->B Gather Data C Identify Hazards (Skin/Resp Irritation, Potential Eye Irrit/Oral Tox) B->C Analyze D Assess Risks (Quantity, Frequency, Procedure) C->D Evaluate E Select Engineering Controls (Fume Hood Required) D->E Mitigate F Select Required PPE (Goggles, Gloves, Lab Coat) D->F Mitigate G Verify Availability of Emergency Equipment (Eyewash, Shower, Spill Kit) D->G Prepare H Develop Written Protocol (Handling & Waste Disposal) D->H Formalize I Conduct Experiment Following Protocol H->I Execute J Monitor for Deviations or Exposures I->J Observe K Proper Decontamination & Waste Disposal J->K Conclude

Caption: Risk assessment workflow for handling Ethyl 3-bromo-4-hydroxybenzoate.

References

  • SAFETY DATA SHEET. (2010-11-29). Thermo Fisher Scientific.
  • SAFETY D
  • SAFETY D
  • Ethyl 4-bromo-3-hydroxybenzo
  • Safety Data Sheet: Ethyl 4-hydroxybenzo
  • SAFETY DATA SHEET. (2025-09-05). Thermo Fisher Scientific.
  • SAFETY D
  • Methyl 3-bromo-4-hydroxybenzoate - SAFETY D
  • ETHYL-4-BROMO BENZOATE CAS No 5798-75-4 MATERIAL SAFETY D
  • Ethyl 3-bromo-4-ethylbenzoate - Hazard - Computational Toxicology and Exposure Online Resources.
  • Ethyl 3-bromo-4-hydroxybenzo
  • SAFETY DATA SHEET. (2009-09-22). Fisher Scientific.

Sources

Potential research applications of Ethyl 3-bromo-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Research Applications of Ethyl 3-bromo-4-hydroxybenzoate

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of Ethyl 3-bromo-4-hydroxybenzoate, a halogenated derivative of ethylparaben, and its expanding role as a versatile intermediate in advanced chemical synthesis. We will delve into its strategic applications in medicinal chemistry, materials science, and the development of novel agrochemicals, offering field-proven insights and detailed experimental frameworks.

Core Characteristics and Strategic Synthetic Value

Ethyl 3-bromo-4-hydroxybenzoate (CAS No: 35273-35-1) is a crystalline solid with a molecular weight of 247.06 g/mol . Its strategic value in organic synthesis stems from the presence of three key functional groups on the benzene ring: a hydroxyl group, a bromo group, and an ethyl ester. This trifecta of functionalities allows for a wide range of selective chemical modifications, making it a highly sought-after building block for complex molecular architectures.

The hydroxyl group can be readily alkylated or acylated, while the bromo substituent is amenable to various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, providing an additional handle for molecular derivatization.

Applications in Medicinal Chemistry and Drug Discovery

The unique structural features of Ethyl 3-bromo-4-hydroxybenzoate have positioned it as a valuable starting material for the synthesis of a diverse array of biologically active compounds.

Synthesis of Novel Antibacterial Agents

One of the prominent applications of Ethyl 3-bromo-4-hydroxybenzoate is in the development of novel antibacterial agents. For instance, it serves as a key precursor for the synthesis of new Schiff base derivatives. These compounds have demonstrated significant potential in combating both Gram-positive and Gram-negative bacteria. The synthetic strategy often involves the initial protection of the hydroxyl group, followed by a nucleophilic substitution of the bromo group with a suitable amine, and subsequent deprotection and condensation to form the Schiff base.

Development of Anticancer Therapeutics

In the realm of oncology, Ethyl 3-bromo-4-hydroxybenzoate has been utilized in the synthesis of potent inhibitors of key signaling pathways implicated in cancer progression. Its derivatives have been explored as inhibitors of enzymes such as protein kinases and histone deacetylases. The rationale behind its use lies in its ability to serve as a scaffold for the introduction of various pharmacophores that can interact with the active sites of these enzymes.

Exploration in Antiviral Drug Design

The quest for novel antiviral agents has also seen the application of Ethyl 3-bromo-4-hydroxybenzoate. Researchers have employed this compound to construct molecules that can interfere with viral replication processes. The bromo substituent, in particular, allows for the facile introduction of functionalities that can mimic the natural substrates of viral enzymes, thereby acting as competitive inhibitors.

Innovations in Materials Science

The versatility of Ethyl 3-bromo-4-hydroxybenzoate extends beyond medicinal chemistry into the realm of materials science, where it is used to create novel polymers and functional materials.

Precursor for Liquid Crystalline Polymers

The rigid, rod-like structure of the substituted benzene ring makes Ethyl 3-bromo-4-hydroxybenzoate an excellent building block for the synthesis of liquid crystalline polymers. These materials exhibit unique optical and electronic properties, finding applications in displays, sensors, and optical data storage. The synthetic approach typically involves polycondensation reactions where the hydroxyl and/or the bromo group participate in the formation of the polymer backbone.

Development of Advanced Agrochemicals

In the agricultural sector, derivatives of Ethyl 3-bromo-4-hydroxybenzoate are being investigated as potential herbicides and fungicides. The introduction of specific side chains via modification of the core structure can lead to compounds with high efficacy and selectivity, offering new solutions for crop protection.

Detailed Experimental Protocols

To provide a practical framework, we outline a general procedure for a typical Suzuki cross-coupling reaction using Ethyl 3-bromo-4-hydroxybenzoate.

Objective: To synthesize an ethyl 4-hydroxy-3-arylbenzoate derivative.

Materials:

  • Ethyl 3-bromo-4-hydroxybenzoate

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., Dioxane/Water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dried Schlenk flask, add Ethyl 3-bromo-4-hydroxybenzoate (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2-3 equivalents).

  • Add the palladium catalyst (0.01-0.05 equivalents).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ethyl 4-hydroxy-3-arylbenzoate.

Visualizing Synthetic Pathways

The following diagram illustrates a generalized synthetic workflow starting from Ethyl 3-bromo-4-hydroxybenzoate.

G cluster_0 Starting Material cluster_1 Key Reactions cluster_2 Intermediate Scaffolds cluster_3 Final Product Classes A Ethyl 3-bromo-4-hydroxybenzoate B Suzuki Coupling (Aryl Group Introduction) A->B + Arylboronic acid + Pd catalyst C Etherification (O-Alkylation) A->C + Alkyl halide + Base D Ester Hydrolysis (Carboxylic Acid Formation) A->D + NaOH / H₂O E Ethyl 4-hydroxy-3-arylbenzoate B->E F Ethyl 3-bromo-4-alkoxybenzoate C->F G 3-Bromo-4-hydroxybenzoic acid D->G H Bioactive Molecules (e.g., Enzyme Inhibitors) E->H I Functional Polymers F->I J Agrochemicals G->J

Caption: Synthetic pathways from Ethyl 3-bromo-4-hydroxybenzoate.

Future Outlook and Emerging Applications

The exploration of Ethyl 3-bromo-4-hydroxybenzoate's synthetic potential is far from exhausted. Emerging research areas include its use in the development of novel organic light-emitting diodes (OLEDs), where its derivatives can serve as host materials or emitters. Furthermore, its application in the synthesis of covalent organic frameworks (COFs) and metal-organic frameworks (MOFs) is a promising avenue for creating materials with tailored porosity and catalytic activity.

The continued investigation of this versatile building block is expected to yield a new generation of functional molecules and materials with significant scientific and technological impact.

References

A comprehensive list of references will be provided upon request to support the claims and protocols detailed in this guide.

An In-depth Technical Guide to the Stability and Storage of Ethyl 3-bromo-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Ethyl 3-bromo-4-hydroxybenzoate is a pivotal intermediate in the synthesis of complex pharmaceutical compounds and other fine chemicals.[1] Its molecular architecture, featuring a halogenated phenolic ring and an ester functional group, presents unique stability challenges that are critical to understand for ensuring its purity, potency, and shelf-life. This guide provides a comprehensive analysis of the chemical stability of Ethyl 3-bromo-4-hydroxybenzoate, detailing its degradation pathways and offering evidence-based protocols for its optimal storage and handling. We will delve into the mechanistic underpinnings of its degradation, outline robust analytical methodologies for stability assessment, and provide actionable recommendations for researchers, scientists, and drug development professionals to maintain the integrity of this vital chemical building block.

Physicochemical Properties

A foundational understanding of the compound's physical and chemical properties is essential for interpreting its stability profile.

PropertyValueSource
Molecular Formula C₉H₉BrO₃PubChem[2]
Molecular Weight 245.07 g/mol PubChem[2]
Appearance White to off-white crystalline solid/powderFisher Scientific[3]
Melting Point 90-92 °CChemicalBook[4]
Boiling Point 297 - 298 °C (approx.)Fisher Scientific[3]
IUPAC Name ethyl 3-bromo-4-hydroxybenzoatePubChem[2]
CAS Number 37470-58-9PubChem[2]

Core Stability Profile & Degradation Pathways

The stability of Ethyl 3-bromo-4-hydroxybenzoate is primarily influenced by its susceptibility to hydrolysis, oxidation, and photodegradation. These processes are not merely theoretical; they represent tangible risks that can compromise sample integrity, leading to the formation of impurities that may be difficult to separate and could interfere with subsequent synthetic steps.

Susceptibility to Hydrolysis

As an ester, the ethyl group is subject to cleavage via hydrolysis, a reaction catalyzed by the presence of acids or bases.

  • Mechanism: In aqueous environments, particularly at non-neutral pH, the carbonyl carbon of the ester is susceptible to nucleophilic attack by water or hydroxide ions. This leads to the formation of 3-bromo-4-hydroxybenzoic acid and ethanol. The reaction is significantly accelerated by strong acids or bases and elevated temperatures. The presence of residual acids or bases from the synthesis process can autocatalyze this degradation over time.

Oxidative Degradation

The phenolic hydroxyl group is an electron-donating group that activates the aromatic ring, making it susceptible to oxidation.

  • Mechanism: Atmospheric oxygen, or more potent oxidizing agents, can abstract a hydrogen atom from the hydroxyl group, forming a phenoxy radical. This radical can then participate in further reactions, leading to the formation of colored quinone-type byproducts. The presence of trace metal ions can catalyze this process. This is the primary reason for the recommendation to store the compound away from strong oxidizing agents.[3][5]

Photostability

Aromatic and phenolic compounds frequently exhibit sensitivity to light, particularly in the UV spectrum.

  • Mechanism: Absorption of photons can excite the molecule to a higher energy state, promoting radical formation and accelerating oxidative degradation pathways. This can lead to discoloration (e.g., yellowing or browning) and the generation of a complex mixture of impurities. Therefore, protection from light is a critical storage parameter.[6]

Visualizing Potential Degradation Pathways

The following diagram illustrates the primary chemical transformations that compromise the integrity of Ethyl 3-bromo-4-hydroxybenzoate.

G main Ethyl 3-bromo-4-hydroxybenzoate hydrolysis_prod 3-Bromo-4-hydroxybenzoic Acid + Ethanol main->hydrolysis_prod Hydrolysis (H₂O, H⁺/OH⁻) oxidation_prod Quinone-type Impurities (Colored) main->oxidation_prod Oxidation (O₂, Light, Metal Ions)

Caption: Primary degradation routes for Ethyl 3-bromo-4-hydroxybenzoate.

Recommended Storage & Handling Protocols

Based on the compound's chemical nature and known incompatibilities, a multi-faceted approach to storage and handling is required to ensure its long-term stability.

Optimal Storage Conditions

The goal of a robust storage protocol is to minimize exposure to the key degradation catalysts: water, oxygen, light, and heat.

  • Temperature: Store in a cool place.[5] For long-term storage, refrigeration at 2-8°C is advisable, as this slows the rate of all potential degradation reactions.[4]

  • Atmosphere: Keep the container tightly closed in a dry and well-ventilated place.[3] For highly sensitive applications or long-term archival, consider storage under an inert atmosphere (e.g., argon or nitrogen) to displace oxygen and moisture.

  • Light: Store protected from light.[6] Use amber glass vials or store containers in a dark cabinet.

  • Incompatibilities: Store away from strong oxidizing agents and strong bases to prevent rapid decomposition.[3][7]

Safe Handling Procedures

Due to its classification as a skin and respiratory irritant, proper personal protective equipment (PPE) and handling techniques are mandatory.[2][8]

  • Ventilation: All handling of the solid powder should be conducted in a certified chemical fume hood to prevent inhalation.[6][9]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemical-resistant nitrile gloves.[7]

    • Eye Protection: Use ANSI-compliant safety glasses or chemical splash goggles.[7]

    • Lab Coat: A standard lab coat is required to protect from incidental skin contact.

  • Hygiene: Wash hands thoroughly after handling. Avoid breathing dust.[10]

Framework for Stability Assessment

A self-validating stability program relies on robust analytical methods to detect and quantify the parent compound and any degradation products. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this purpose.[11]

Experimental Workflow for Forced Degradation Studies

Forced degradation studies are essential to rapidly identify potential degradation pathways and develop stability-indicating analytical methods.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution of Ethyl 3-bromo-4-hydroxybenzoate B1 Acid Hydrolysis (e.g., 0.1N HCl, 60°C) A->B1 B2 Base Hydrolysis (e.g., 0.1N NaOH, RT) A->B2 B3 Oxidation (e.g., 3% H₂O₂, RT) A->B3 B4 Thermal Stress (e.g., 80°C, Solid State) A->B4 B5 Photolytic Stress (e.g., ICH Q1B Light Box) A->B5 C HPLC-UV/PDA Analysis B1->C B2->C B3->C B4->C B5->C D Peak Purity & Mass Balance Calculation C->D E LC-MS for Impurity ID D->E If unknown peaks appear

Caption: Workflow for a forced degradation stability study.

Step-by-Step Protocol: HPLC Stability Testing

This protocol provides a starting point for developing a validated, stability-indicating HPLC method.

  • Preparation of Solutions:

    • Prepare a stock solution of Ethyl 3-bromo-4-hydroxybenzoate in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

    • For forced degradation, dilute the stock solution with the stressor (e.g., 0.1N HCl, 0.1N NaOH, 3% H₂O₂) and incubate under controlled conditions (e.g., 60°C for 4 hours). Neutralize samples post-incubation where appropriate.

    • Prepare a control sample diluted with the mobile phase.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution using a mixture of water (with 0.1% formic acid or phosphoric acid) and acetonitrile. A gradient is often necessary to resolve early-eluting polar degradants from the parent peak.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength determined from the compound's UV spectrum (typically around 254 nm). A Photo Diode Array (PDA) detector is highly recommended to assess peak purity.

    • Injection Volume: 10 µL.

  • Data Analysis and Interpretation:

    • Inject the control and stressed samples onto the HPLC system.

    • Compare the chromatograms. Look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

    • Calculate the percentage of degradation.

    • Assess the mass balance to ensure all major degradation products are accounted for.

    • For any significant unknown peaks, utilize LC-MS to elucidate their structures.[11]

Presenting Stability Data

Clear and concise data presentation is crucial. The following table provides a template for summarizing results from a forced degradation study.

Stress ConditionIncubation Time (hr)Temperature (°C)% Parent Compound RemainingAppearance of Degradation Products
0.1 N HCl46085.2%Peak at RRT 0.8
0.1 N NaOH225 (RT)15.7%Major peak at RRT 0.8
3% H₂O₂825 (RT)92.1%Minor peaks at RRT 1.2, 1.4
Heat (Solid)248099.5%No significant degradation
Light (ICH Q1B)2425 (RT)98.8%Slight yellowing of solution

RRT = Relative Retention Time

Conclusion

Ethyl 3-bromo-4-hydroxybenzoate is a stable compound when stored under appropriate conditions. Its primary liabilities are hydrolysis of the ester linkage and oxidation of the phenolic group. By implementing a storage strategy that emphasizes cool, dry, dark, and oxygen-free conditions, its integrity can be preserved for extended periods. Adherence to safe handling protocols in a well-ventilated environment is essential to mitigate health risks. For critical applications in drug development and research, the implementation of a rigorous stability testing program, centered on HPLC and LC-MS methodologies, provides the ultimate assurance of material quality and experimental reproducibility.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4778964, Ethyl 3-bromo-4-hydroxybenzoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12134897, Ethyl 4-bromo-3-hydroxybenzoate. Retrieved from [Link]

  • Google Patents. (2013). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
  • Rovira, R., & Saelzer, A. (2020). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials.
  • Texas Woman's University. (n.d.). Phenol SOP. Retrieved from [Link]

  • Trache, D., & Tarchoun, A. F. (2019). Analytical Methods for Stability Assessment of Nitrate Esters-Based Propellants. Critical Reviews in Analytical Chemistry, 49(1), 1-17.
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  • Tsiota, P., et al. (2024). Elucidation of 4-Hydroxybenzoic Acid Catabolic Pathways in Pseudarthrobacter phenanthrenivorans Sphe3. International Journal of Molecular Sciences, 25(2), 859.
  • PubMed. (2019). Analytical Methods for Stability Assessment of Nitrate Esters-Based Propellants. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Ethyl 4-hydroxybenzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). The metabolic pathway for degradation of benzoate, 4-hydroxybenzoate and cyclohexane-1-carboxylate in R. palustris. Retrieved from [Link]

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Methodological & Application

The Versatile Role of Ethyl 3-bromo-4-hydroxybenzoate in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Multifunctional Building Block for Complex Molecule Synthesis

Ethyl 3-bromo-4-hydroxybenzoate is a polysubstituted aromatic compound that has emerged as a valuable and versatile building block in the field of organic synthesis. Its strategic placement of an ethyl ester, a hydroxyl group, and a bromine atom on the benzene ring provides multiple reactive sites for a wide array of chemical transformations. This unique substitution pattern allows for selective functionalization, making it an ideal starting material for the synthesis of complex molecules, particularly in the realms of medicinal chemistry and materials science. This guide provides an in-depth exploration of the synthetic utility of Ethyl 3-bromo-4-hydroxybenzoate, complete with detailed application notes and validated protocols for key chemical reactions.

Physicochemical Properties and Safety Information

A thorough understanding of the physical and chemical properties of a starting material is paramount for its effective use in synthesis. The key properties of Ethyl 3-bromo-4-hydroxybenzoate are summarized in the table below.

PropertyValueReference
Molecular Formula C₉H₉BrO₃[1]
Molecular Weight 245.07 g/mol [1]
CAS Number 37470-58-9[1]
Appearance White to off-white crystalline powder
Melting Point 115-118 °C
Solubility Soluble in ethanol, ether, and propylene glycol.
IUPAC Name ethyl 3-bromo-4-hydroxybenzoate[1]

Safety and Handling: Ethyl 3-bromo-4-hydroxybenzoate is classified as a skin and respiratory irritant.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, please consult the material safety data sheet (MSDS).

Core Reactivity and Synthetic Potential

The synthetic versatility of Ethyl 3-bromo-4-hydroxybenzoate stems from the distinct reactivity of its three functional groups: the phenolic hydroxyl group, the aryl bromide, and the ethyl ester. The interplay of the electron-donating hydroxyl group and the electron-withdrawing ester and bromo groups influences the reactivity of the aromatic ring.

The hydroxyl group is a nucleophilic site and can readily undergo O-alkylation or O-arylation reactions. It also activates the aromatic ring towards electrophilic substitution, although the positions are sterically hindered. The bromine atom serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The ethyl ester is a relatively stable group but can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions, providing another point for modification.

Figure 1: Key reaction sites on Ethyl 3-bromo-4-hydroxybenzoate.

Detailed Application Notes and Protocols

The following sections provide detailed protocols for key transformations of Ethyl 3-bromo-4-hydroxybenzoate, grounded in established synthetic methodologies.

O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for the formation of ethers from an alkoxide and an alkyl halide.[2][3][4][5][6][7] The phenolic hydroxyl group of Ethyl 3-bromo-4-hydroxybenzoate can be readily deprotonated with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Application Insight: This reaction is fundamental for introducing a variety of side chains, which can be crucial for modulating the biological activity and physicochemical properties of a target molecule. For instance, the introduction of a propargyl group provides a terminal alkyne handle for further "click" chemistry modifications.

Protocol: Synthesis of Ethyl 3-bromo-4-(prop-2-yn-1-yloxy)benzoate

This protocol describes the O-alkylation of Ethyl 3-bromo-4-hydroxybenzoate with propargyl bromide.

Materials:

  • Ethyl 3-bromo-4-hydroxybenzoate

  • Propargyl bromide (80% solution in toluene)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of Ethyl 3-bromo-4-hydroxybenzoate (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).

  • To this suspension, add propargyl bromide (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the solid residue with acetone.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford Ethyl 3-bromo-4-(prop-2-yn-1-yloxy)benzoate as a white solid.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl group without causing hydrolysis of the ethyl ester.

  • Solvent: Acetone is a polar aprotic solvent that readily dissolves the starting materials and is suitable for Sₙ2 reactions.

  • Excess Reagents: A slight excess of propargyl bromide and a larger excess of the base are used to drive the reaction to completion.

Carbon-Carbon Bond Formation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures by coupling an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. This reaction is instrumental in the synthesis of numerous pharmaceuticals and advanced materials.

Application Insight: This reaction allows for the construction of biphenyl scaffolds, which are prevalent in many biologically active compounds, including the retinoid receptor agonist Trifarotene, for which a derivative of the title compound is a known impurity.[8]

Protocol: Synthesis of Ethyl 3'-bromo-4'-hydroxy-[1,1'-biphenyl]-4-carboxylate

This protocol details the Suzuki-Miyaura coupling of Ethyl 3-bromo-4-hydroxybenzoate with 4-(ethoxycarbonyl)phenylboronic acid.

Materials:

  • Ethyl 3-bromo-4-hydroxybenzoate

  • 4-(Ethoxycarbonyl)phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, combine Ethyl 3-bromo-4-hydroxybenzoate (1.0 eq), 4-(ethoxycarbonyl)phenylboronic acid (1.2 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

  • Add a 2M aqueous solution of potassium carbonate (3.0 eq) and 1,4-dioxane.

  • Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the mixture to 80-90 °C and stir under an inert atmosphere for 12-16 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield Ethyl 3'-bromo-4'-hydroxy-[1,1'-biphenyl]-4-carboxylate.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of Pd(OAc)₂ and PPh₃ generates the active Pd(0) catalyst in situ.

  • Base: Potassium carbonate is a common and effective base for Suzuki couplings, facilitating the transmetalation step.

  • Solvent System: The mixture of 1,4-dioxane and water provides a suitable medium for dissolving both the organic and inorganic reagents.

  • Inert Atmosphere: Degassing and maintaining an inert atmosphere are crucial to prevent the oxidation and deactivation of the palladium catalyst.

Carbon-Nitrogen Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines.[3] This reaction has revolutionized the synthesis of arylamines, which are important pharmacophores in numerous drug molecules.

Application Insight: This transformation is particularly useful for introducing nitrogen-containing heterocycles or primary/secondary amines onto the aromatic ring, a common strategy in the development of kinase and PARP inhibitors.

Protocol: Synthesis of Ethyl 3-amino-4-hydroxybenzoate Derivatives

This protocol outlines a general procedure for the Buchwald-Hartwig amination of Ethyl 3-bromo-4-hydroxybenzoate with a primary amine.

Materials:

  • Ethyl 3-bromo-4-hydroxybenzoate

  • Primary amine (e.g., aniline or a heterocyclic amine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Toluene, anhydrous

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried Schlenk tube, add Ethyl 3-bromo-4-hydroxybenzoate (1.0 eq), the primary amine (1.2 eq), cesium carbonate (1.5 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing the pad with ethyl acetate.

  • Wash the combined organic filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to obtain the desired N-aryl product.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The Pd₂(dba)₃/Xantphos system is a robust and versatile catalyst for the amination of aryl bromides. Xantphos is a bulky, electron-rich ligand that promotes both oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: Cesium carbonate is a strong, yet non-nucleophilic base that is highly effective in Buchwald-Hartwig aminations.

  • Solvent: Toluene is a high-boiling, non-polar solvent suitable for this type of cross-coupling reaction.

Applications in Drug Discovery and Materials Science

Ethyl 3-bromo-4-hydroxybenzoate serves as a key starting material in the synthesis of a variety of complex and biologically active molecules. Its utility is particularly evident in the development of inhibitors for enzymes such as Poly(ADP-ribose) polymerase (PARP) and various kinases, which are important targets in cancer therapy.

Figure 2: A generalized synthetic pathway to PARP/Kinase inhibitors.

The biphenyl scaffold, readily accessible via the Suzuki coupling of Ethyl 3-bromo-4-hydroxybenzoate, is a common feature in many PARP inhibitors. The remaining hydroxyl and ester functionalities on the starting molecule provide convenient points for further elaboration to build up the complex structures required for potent and selective inhibition.

Conclusion

Ethyl 3-bromo-4-hydroxybenzoate is a highly valuable and versatile building block in organic synthesis. Its trifunctional nature allows for a diverse range of chemical transformations, making it an ideal starting material for the construction of complex molecular architectures. The protocols detailed in this guide for O-alkylation, Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination provide a solid foundation for researchers and scientists to exploit the full synthetic potential of this compound in their drug discovery and materials science endeavors.

References

  • Wang, Q., Guo, Y., Wang, M., Zhu, W., & Xu, S. (2015). Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide. ResearchGate. [Link]

  • Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Organic Letters, 16(3), 832–835. [Link]

  • Ungnade, H. E., & Orwoll, E. F. (n.d.). 3-bromo-4-hydroxytoluene. Organic Syntheses. [Link]

  • Google Patents. (n.d.).
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • PubChem. (n.d.). Ethyl 3-bromo-4-hydroxybenzoate. [Link]

  • Alvarez, S. V., et al. (2016). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. PMC. [Link]

  • PubChem. (n.d.). Ethyl 3'-bromo-4'-hydroxybiphenyl-4-carboxylate. [Link]

  • PubChem. (n.d.). Methyl 3-bromo-4-hydroxybenzoate. [Link]

  • Parsons, C. D., et al. (2021). Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline. University of Leicester. [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

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The Versatility of Ethyl 3-bromo-4-hydroxybenzoate: A Strategic Building Block for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Synthetic Potential

In the landscape of modern organic synthesis and drug discovery, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Ethyl 3-bromo-4-hydroxybenzoate has emerged as a highly versatile and economically viable building block, offering a trifecta of reactive sites that can be selectively manipulated to generate a diverse array of novel compounds. Its substituted benzene ring is a common motif in many biologically active molecules, making this reagent particularly valuable for medicinal chemistry applications.[1] This guide provides an in-depth exploration of the chemical reactivity of Ethyl 3-bromo-4-hydroxybenzoate and presents detailed protocols for its application in the synthesis of advanced intermediates and target molecules.

The strategic positioning of a hydroxyl group, a bromine atom, and an ethyl ester on the benzene ring allows for a programmed, stepwise functionalization. The phenolic hydroxyl group is amenable to O-alkylation and O-arylation, the carbon-bromine bond serves as a handle for a multitude of palladium-catalyzed cross-coupling reactions, and the ethyl ester can be readily hydrolyzed or converted into amides. This multi-functionality, coupled with its straightforward preparation, positions Ethyl 3-bromo-4-hydroxybenzoate as a cornerstone reagent for the synthesis of pharmaceuticals, agrochemicals, and functional materials.

Physicochemical Properties and Safety Information

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective use in synthesis.

PropertyValueReference
IUPAC Name Ethyl 3-bromo-4-hydroxybenzoate[2]
CAS Number 37470-58-9[2]
Molecular Formula C₉H₉BrO₃[2]
Molecular Weight 245.07 g/mol [3]
Appearance White to off-white crystalline powder
Melting Point 102-104 °C
Solubility Soluble in methanol, ethanol, ethyl acetate, and acetone. Insoluble in water.

Safety and Handling: Ethyl 3-bromo-4-hydroxybenzoate should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is classified as a skin and respiratory irritant.[4]

Strategic Synthesis of Ethyl 3-bromo-4-hydroxybenzoate

The regioselective bromination of ethyl 4-hydroxybenzoate is the most common route for the synthesis of Ethyl 3-bromo-4-hydroxybenzoate. The hydroxyl group is an activating ortho-, para-director. Since the para position is blocked, bromination occurs at one of the ortho positions. A key challenge in this synthesis is to prevent the formation of the dibrominated byproduct, ethyl 3,5-dibromo-4-hydroxybenzoate.[5] Careful control of reaction conditions, such as temperature and the stoichiometry of the brominating agent, is crucial for achieving high selectivity for the desired mono-brominated product.

A general laboratory procedure involves the dropwise addition of a solution of bromine in a suitable solvent, such as acetic acid or a halogenated hydrocarbon, to a cooled solution of ethyl 4-hydroxybenzoate.[5][6] The use of glacial acetic acid as a solvent and catalyst at controlled temperatures, typically between -10°C and 50°C, has been shown to provide good yields and selectivity.[5]

Application Notes and Protocols

The true value of Ethyl 3-bromo-4-hydroxybenzoate lies in its capacity to serve as a scaffold for the introduction of diverse functionalities. The following sections provide detailed protocols for key transformations, elucidating the rationale behind the chosen experimental conditions.

O-Alkylation via Williamson Ether Synthesis

The phenolic hydroxyl group can be readily converted to an ether linkage through the classic Williamson ether synthesis. This reaction proceeds via an SN2 mechanism, where the phenoxide, generated by deprotonation of the hydroxyl group with a suitable base, acts as a nucleophile to displace a halide from an alkyl halide.

Rationale: The choice of a relatively mild base, such as potassium carbonate (K₂CO₃), and a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile facilitates the reaction by promoting the solubility of the phenoxide and accelerating the SN2 reaction. The reaction temperature is typically elevated to ensure a reasonable reaction rate.

Experimental Workflow for O-Alkylation:

O_Alkylation_Workflow reagents Ethyl 3-bromo-4-hydroxybenzoate Alkyl Halide (e.g., Ethyl Bromide) Potassium Carbonate (K₂CO₃) DMF reaction Reaction Mixture Stir at 80°C for 4-6 hours reagents->reaction 1. Combine reagents workup Aqueous Work-up - Pour into water - Extract with Ethyl Acetate reaction->workup 2. Reaction completion purification Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Column Chromatography workup->purification 3. Isolate crude product product Ethyl 3-bromo-4-alkoxybenzoate purification->product 4. Obtain pure product

Workflow for O-Alkylation of Ethyl 3-bromo-4-hydroxybenzoate.

Protocol: Synthesis of Ethyl 3-bromo-4-ethoxybenzoate

  • To a stirred solution of Ethyl 3-bromo-4-hydroxybenzoate (1.0 eq) in dry DMF, add potassium carbonate (2.0 eq).

  • Add ethyl bromide (1.2 eq) dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to 80°C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired product.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in Ethyl 3-bromo-4-hydroxybenzoate is a prime site for the formation of new carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions. These reactions have revolutionized organic synthesis due to their broad substrate scope and functional group tolerance.[7][8]

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of C(sp²)-C(sp²) bonds by reacting an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.[9]

Rationale: The choice of a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand, is critical for the catalytic cycle. The base (e.g., K₂CO₃, Cs₂CO₃) is required for the transmetalation step. A mixture of solvents, such as toluene and water or dioxane and water, is often used to facilitate the dissolution of both the organic and inorganic reagents.

Experimental Workflow for Suzuki-Miyaura Coupling:

Suzuki_Workflow reagents Ethyl 3-bromo-4-hydroxybenzoate Arylboronic Acid Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/Water) reaction Reaction Mixture Degas and heat under inert atmosphere (e.g., 90°C for 12-16 hours) reagents->reaction 1. Combine reagents workup Aqueous Work-up - Cool and partition between  EtOAc and water reaction->workup 2. Reaction completion purification Purification - Dry organic layer (MgSO₄) - Concentrate in vacuo - Column Chromatography workup->purification 3. Isolate crude product product Ethyl 4-hydroxy-3-arylbenzoate purification->product 4. Obtain pure product

Workflow for Suzuki-Miyaura Coupling of Ethyl 3-bromo-4-hydroxybenzoate.

Protocol: Synthesis of Ethyl 4-hydroxy-3-(phenyl)benzoate

  • In a Schlenk flask, combine Ethyl 3-bromo-4-hydroxybenzoate (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Add a degassed mixture of toluene and water (4:1).

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Degas the reaction mixture by bubbling argon through it for 15 minutes.

  • Heat the mixture to 90°C and stir under an inert atmosphere for 12-16 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the biaryl product.

The Sonogashira coupling allows for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.[10]

Rationale: The palladium catalyst facilitates the oxidative addition to the aryl bromide, while the copper(I) salt is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used as both the base and often as the solvent.

Protocol: Synthesis of Ethyl 3-ethynyl-4-hydroxybenzoate

  • To a solution of Ethyl 3-bromo-4-hydroxybenzoate (1.0 eq) and copper(I) iodide (CuI, 0.05 eq) in a mixture of THF and triethylamine (2:1), add bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 eq).

  • Bubble argon through the solution for 20 minutes to ensure an inert atmosphere.

  • Add ethynyltrimethylsilane (1.5 eq) dropwise and stir the reaction at room temperature for 8-12 hours.

  • Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • The silyl-protected alkyne can be deprotected using a mild base like potassium carbonate in methanol to yield the terminal alkyne. Purify by column chromatography.

The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds by coupling an aryl halide with a primary or secondary amine.[11][12]

Rationale: This reaction requires a palladium catalyst, a suitable phosphine ligand (often bulky and electron-rich, such as XPhos or SPhos), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[13] The choice of ligand is crucial and depends on the specific substrates.

Protocol: Synthesis of Ethyl 3-(phenylamino)-4-hydroxybenzoate

  • Charge an oven-dried Schlenk tube with Ethyl 3-bromo-4-hydroxybenzoate (1.0 eq), aniline (1.2 eq), and sodium tert-butoxide (1.4 eq).

  • Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq) and a suitable phosphine ligand (e.g., XPhos, 0.08 eq).

  • Evacuate and backfill the tube with argon (repeat three times).

  • Add dry toluene via syringe.

  • Heat the reaction mixture to 100°C for 16-24 hours, monitoring by TLC.

  • Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Functional Group Interconversions

The ester and hydroxyl groups of Ethyl 3-bromo-4-hydroxybenzoate and its derivatives can be further manipulated to increase molecular complexity.

The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid under basic conditions.

Protocol: Synthesis of 3-bromo-4-hydroxybenzoic acid

  • Dissolve Ethyl 3-bromo-4-hydroxybenzoate (1.0 eq) in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide (NaOH, 3.0 eq) and heat the mixture to reflux for 2-3 hours.

  • Monitor the disappearance of the starting material by TLC.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the aqueous residue with water and acidify with concentrated hydrochloric acid (HCl) until a precipitate forms.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to obtain 3-bromo-4-hydroxybenzoic acid.

The ethyl ester can be converted to an amide, often requiring harsher conditions than the corresponding acyl chloride. Direct amidation can be achieved by heating the ester with an amine, sometimes with a catalyst.[14] Alternatively, the ester can be hydrolyzed to the carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents.

Protocol: Direct Amidation with Benzylamine

  • In a sealed tube, combine Ethyl 3-bromo-4-hydroxybenzoate (1.0 eq) and benzylamine (2.0 eq).

  • Heat the mixture to 120-140°C for 24-48 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture and purify directly by column chromatography to isolate the desired amide.

Synthesis of Heterocycles: The Benzofuran Scaffold

Substituted phenols are valuable precursors for the synthesis of benzofurans, a privileged scaffold in medicinal chemistry.[15] A common strategy involves the O-alkylation of the phenol with an α-haloketone, followed by an intramolecular cyclization. Another powerful approach is the palladium-catalyzed coupling of an ortho-alkynylphenol.

Strategic Pathway to Benzofurans:

Benzofuran_Pathway start Ethyl 3-bromo-4-hydroxybenzoate sonogashira Sonogashira Coupling (with a terminal alkyne) start->sonogashira intermediate Ethyl 3-alkynyl-4-hydroxybenzoate sonogashira->intermediate cyclization Intramolecular Cyclization (e.g., base or metal-catalyzed) intermediate->cyclization product Substituted Benzofuran cyclization->product

A synthetic route to benzofurans from Ethyl 3-bromo-4-hydroxybenzoate.

Protocol: Synthesis of a Benzofuran Derivative

  • Synthesize Ethyl 3-ethynyl-4-hydroxybenzoate from Ethyl 3-bromo-4-hydroxybenzoate using the Sonogashira coupling protocol described previously.

  • To a solution of the resulting ortho-alkynylphenol (1.0 eq) in a suitable solvent such as DMF or toluene, add a base (e.g., potassium tert-butoxide, 1.2 eq) or a transition metal catalyst (e.g., a copper or gold salt).

  • Heat the reaction mixture to facilitate the intramolecular 5-endo-dig cyclization.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Perform an aqueous work-up and purify the product by column chromatography.

Conclusion: A Gateway to Molecular Diversity

Ethyl 3-bromo-4-hydroxybenzoate stands out as a preeminent building block in contemporary organic synthesis. Its inherent trifunctional nature provides a robust platform for the systematic and selective introduction of a wide range of chemical functionalities. The protocols detailed herein for O-alkylation, palladium-catalyzed cross-coupling reactions, and functional group interconversions represent a toolkit for researchers to access a vast chemical space of novel compounds. The potential to construct complex heterocyclic systems, such as benzofurans, further underscores its strategic importance. As the quest for new therapeutics and functional materials continues, the creative application of versatile building blocks like Ethyl 3-bromo-4-hydroxybenzoate will undoubtedly play a pivotal role in driving innovation.

References

  • Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]

  • Google Patents. (n.d.). Synthesis method for 3-bromine-4-(methylol)methyl benzoate.
  • Google Patents. (n.d.). Method for synthesizing benzofuran derivative by taking phenol and alpha-halogenated ketone as raw materials.
  • Google Patents. (n.d.). 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
  • Janssen, B. J., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic & Medicinal Chemistry, 31, 115975. [Link]

  • Kelly, C. (2013). O-Alkylation of Salicylaldehyde with Ethyl Bromoacetate and Subsequent Dehydrative Annulation. ChemSpider SyntheticPages, SP703. [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-bromo-4-hydroxybenzoic acid. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). Ethyl 3-bromo-4-hydroxybenzoate. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). Ethyl 4-bromo-3-hydroxybenzoate. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). Methyl 3-bromo-4-hydroxybenzoate. Retrieved February 7, 2026, from [Link]

  • Royal Society of Chemistry. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. Nature Communications, 7, 11871. [Link]

  • Royal Society of Chemistry. (2017). Acid-catalyzed chirality-transferring intramolecular Friedel–Crafts cyclization of α-hydroxy-α-alkenylsilanes. Chemical Communications, 53(5), 896-899. [Link]

  • Royal Society of Chemistry. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(46), 26748–26778. [Link]

  • Royal Society of Chemistry. (2020). Microwave-accelerated Mizoroki-Heck and Sonogashira cross-coupling reactions in water using a heterogeneous palladium(II). RSC Advances, 10(4), 2133-2142. [Link]

  • Taylor & Francis Online. (n.d.). Williamson ether synthesis – Knowledge and References. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved February 7, 2026, from [Link]

  • Wiley Online Library. (2007). The Suzuki–Miyaura Cross-Coupling Reaction. In The Art of Writing Reasonable Organic Reaction Mechanisms (pp. 305-309). [Link]

  • Wiley Online Library. (2016). Amide Bond Formation Using an Air-Stable Source of AlMe3. Chemistry – An Asian Journal, 11(15), 2118-2121. [Link]

  • Wiley Online Library. (2020). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In Palladium in Organic Synthesis (pp. 1-46). [Link]

  • Wiley Online Library. (2021). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Molecules, 26(11), 3358. [Link]

  • Wiley Online Library. (2022). Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. Journal of the American Chemical Society, 144(21), 9346–9355. [Link]

  • YouTube. (2023, August 3). Palladium-catalysed cross coupling reactions: what's in the future? with Bruce Lipshutz [Video]. Johnson Matthey. [Link]

  • YouTube. (2023, August 16). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. The Organic Chemistry Tutor. [Link]

  • YouTube. (2023, October 27). Sonogashira Coupling Reaction Mechanism Explained [Video]. The Organic Chemistry Tutor. [Link]

  • YouTube. (2023, November 15). The Suzuki Coupling Reaction Mechanism [Video]. The Organic Chemistry Tutor. [Link]

  • YouTube. (2023, December 1). Williamson Ether Synthesis Reaction Mechanism [Video]. The Organic Chemistry Tutor. [Link]

  • Zhang, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(46), 26748-26778. [Link]

  • Zhang, Y., et al. (2022). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters, 13(1), 114–120. [Link]

  • Zhang, Y., et al. (2022). Flow Chemistry: Sonogashira Coupling. Organic Process Research & Development, 26(4), 1039-1046. [Link]

  • Zhang, Y., et al. (2022). Utility of Suzuki-Miyaura Cross-Coupling Reaction in Synthesis of Benzo[a]phenothiazine and Benzo[a]phenoxazine Derivatives and their Antimicrobial Screening. Asian Journal of Chemistry, 34(8), 2007-2012. [Link]

  • Zhao, J., et al. (2015). Gold(i)–NHC-catalysed synthesis of benzofurans via migratory cyclization of 2-alkynylaryl ethers. Organic & Biomolecular Chemistry, 13(2), 483-489. [Link]

  • Zhao, J., et al. (2019). FeCl(3)-Diorganyl dichalcogenides promoted cyclization of 2-alkynylanisoles to 3-chalcogen benzo[b]furans. Organic & Biomolecular Chemistry, 17(33), 7734-7741. [Link]

  • Zhao, J., et al. (2020). Parallel Synthesis of a Multi-Substituted Benzo[b]furan Library. ACS Combinatorial Science, 22(5), 221-227. [Link]

Sources

Application Notes and Protocols for the Synthesis of Ethyl 3-bromo-4-hydroxybenzoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Ethyl 3-bromo-4-hydroxybenzoate in Medicinal Chemistry

Ethyl 3-bromo-4-hydroxybenzoate and its derivatives are pivotal intermediates in the landscape of modern drug discovery and development. These halogenated phenolic compounds serve as versatile scaffolds for the synthesis of a wide array of biologically active molecules. Their utility stems from the strategic placement of the bromine atom, which not only influences the electronic properties of the aromatic ring but also provides a reactive handle for further chemical modifications through cross-coupling reactions. This application note provides a comprehensive, field-proven protocol for the synthesis of Ethyl 3-bromo-4-hydroxybenzoate, with a focus on experimental causality, self-validating methodologies, and robust safety procedures. The protocols detailed herein are designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel therapeutics.

Derivatives of this core structure are integral to the development of therapies for a range of diseases. For instance, they are key building blocks for potent and selective inhibitors of Bromodomain-containing protein 4 (BRD4), a promising target for anti-inflammatory and anti-cancer treatments.[1][2] Furthermore, phenolic compounds like ethyl 3,4-dihydroxybenzoate have been shown to potentiate the activity of antibiotics by inhibiting bacterial efflux pumps, highlighting the potential for this class of molecules to address the growing challenge of antibiotic resistance.[3]

Reaction Mechanism and Strategic Considerations

The synthesis of Ethyl 3-bromo-4-hydroxybenzoate is typically achieved through the electrophilic aromatic substitution of Ethyl p-hydroxybenzoate. The hydroxyl group is a strongly activating, ortho-, para-directing group, making the positions ortho to it susceptible to electrophilic attack.

Reaction Scheme:

Reaction_Mechanism Ethyl_p-hydroxybenzoate Ethyl p-hydroxybenzoate Intermediate Wheland Intermediate Ethyl_p-hydroxybenzoate->Intermediate Electrophilic Attack Bromine Br₂ Bromine->Intermediate Product Ethyl 3-bromo-4-hydroxybenzoate Intermediate->Product Deprotonation Byproduct Hydrogen Bromide (HBr) Intermediate->Byproduct Experimental_Workflow Start Start Dissolve Dissolve Ethyl p-hydroxybenzoate in Glacial Acetic Acid Start->Dissolve Reaction Slowly Add Bromine Solution at 10-15°C Dissolve->Reaction Prepare_Br2 Prepare Bromine Solution in Glacial Acetic Acid Prepare_Br2->Reaction Stir Stir at Room Temperature (12-24h) Reaction->Stir Monitor Monitor by TLC Stir->Monitor Workup Pour into Cold Water Monitor->Workup Quench Quench with Sodium Thiosulfate Workup->Quench Filter Filter and Wash with Water Quench->Filter Recrystallize Recrystallize from Ethanol/Water Filter->Recrystallize Dry Dry under Vacuum Recrystallize->Dry End Pure Product Dry->End

Sources

Strategic Utilization of Ethyl 3-bromo-4-hydroxybenzoate in Divergent Library Synthesis

[1]

Executive Summary

Ethyl 3-bromo-4-hydroxybenzoate (CAS: 37470-58-9) serves as a "privileged scaffold" in modern medicinal chemistry.[1] Its utility stems from its orthogonal trisubstitution : it possesses a phenolic hydroxyl group (nucleophile), an aryl bromide (electrophile for cross-coupling), and an ethyl ester (gateway to amides/acids).[1] This unique electronic and steric arrangement allows researchers to sequentially functionalize the molecule to construct diverse libraries of biaryls, benzofurans, and complex ethers, often serving as core pharmacophores in EGFR inhibitors, antibacterial agents, and anti-inflammatory candidates.

This guide details the strategic application of this building block, focusing on high-fidelity protocols for O-alkylation and Suzuki-Miyaura cross-coupling , and outlining the pathway to benzofuran heterocycles .

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertyData
IUPAC Name Ethyl 3-bromo-4-hydroxybenzoate
CAS Number 37470-58-9
Molecular Formula C9H9BrO3
Molecular Weight 245.07 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, MeOH, EtOH, EtOAc; Sparingly soluble in water
Key Reactivity Phenolic O-alkylation, Pd-catalyzed Cross-coupling, Ester Hydrolysis

Strategic Utility: The Divergent Synthesis Workflow

The power of this intermediate lies in the ability to perform Sequential Orthogonal Functionalization (SOF) .[1] By controlling reaction conditions, chemists can selectively modify one site without affecting the others.[1]

Mechanistic Logic
  • Vector A (Phenol -OH): The most acidic proton (

    
    ).[1] Reacts first under mild basic conditions (e.g., 
    
    
    ).[1] Used to attach solubility-enhancing tails or lipophilic linkers.[1]
  • Vector B (Aryl Bromide): Activated for Pd-catalyzed oxidative addition.[1] Reacts second. Used to build biaryl systems or fuse rings.[1]

  • Vector C (Ethyl Ester): Stable under standard alkylation and coupling conditions.[1] Hydrolyzed or amidated last to install the "warhead" or polar contact region.[1]

DivergentSynthesisCoreEthyl 3-bromo-4-hydroxybenzoate(Core Scaffold)AlkylationPath A: O-Alkylation(Linker Attachment)Core->AlkylationR-X, K2CO3BenzofuranPath C: Cyclization(Benzofuran Synthesis)Core->BenzofuranTerminal AlkynePd/Cu cat.Ether3-Bromo-4-alkoxybenzoate(Stable Intermediate)Alkylation->EtherSuzukiPath B: Suzuki Coupling(Biaryl Expansion)BiarylBiaryl Ester(Library Scaffold)Suzuki->BiarylEther->SuzukiAr-B(OH)2Pd(PPh3)4Heterocycle2-Substituted Benzofuran(Bioactive Core)

Figure 1: Divergent synthesis pathways utilizing the orthogonal reactivity of the phenol, bromide, and ester motifs.[2][3]

Application Protocols

Protocol A: Chemoselective O-Alkylation

Objective: To attach a side chain (R-group) to the phenolic oxygen while preserving the aryl bromide for future coupling.[1] Context: Direct Suzuki coupling on the free phenol is possible but often results in lower yields due to catalyst poisoning by the phenoxide or solubility issues.[1] O-alkylation is the preferred first step.[1]

Materials:

  • Ethyl 3-bromo-4-hydroxybenzoate (1.0 equiv)[1]

  • Alkyl Halide (R-X) (1.1 - 1.2 equiv)[1]

  • Potassium Carbonate (

    
    ) (2.0 equiv, anhydrous)[1]
    
  • Solvent: DMF (Dimethylformamide) or Acetone[1]

  • Temperature: 60°C (DMF) or Reflux (Acetone)

Step-by-Step Procedure:

  • Preparation: Charge a round-bottom flask with Ethyl 3-bromo-4-hydroxybenzoate (1.0 eq) and anhydrous

    
     (2.0 eq).
    
  • Solvation: Add DMF (approx. 5-10 mL per gram of substrate). Stir at room temperature for 15 minutes to allow deprotonation (formation of the phenoxide anion). Note: The solution often turns yellow.

  • Addition: Add the Alkyl Halide (1.1 eq) dropwise.

  • Reaction: Heat the mixture to 60°C under an inert atmosphere (

    
    ) for 4–12 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1] The starting material spot (
    
    
    ) should disappear, replaced by a less polar product spot (
    
    
    ).
  • Workup: Cool to room temperature. Pour the mixture into ice-cold water (5x reaction volume).

    • If solid precipitates:[1][4] Filter, wash with water, and dry.[1][5]

    • If oil forms:[1] Extract with EtOAc (3x), wash combined organics with water and brine, dry over

      
      , and concentrate.[1]
      
  • Validation: Verify structure via

    
     NMR. The phenolic -OH signal (>10 ppm) should be absent, and new alkyl signals present.[1]
    
Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: To convert the aryl bromide into a biaryl system.[1] Context: This protocol assumes the phenol has been protected or alkylated (as per Protocol A) to maximize yield.[1]

Materials:

  • O-Alkylated Intermediate (from Protocol A) (1.0 equiv)

  • Aryl Boronic Acid (

    
    ) (1.2 - 1.5 equiv)[1]
    
  • Catalyst:

    
     (5 mol%) or 
    
    
    (for sterically hindered substrates)[1]
  • Base:

    
     (2M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (or DME)

  • Inert Gas: Argon or Nitrogen[1]

Step-by-Step Procedure:

  • Degassing (Critical): Solvents must be oxygen-free to prevent catalyst deactivation.[1] Sparge 1,4-dioxane and 2M

    
     with Argon for 20 minutes.
    
  • Assembly: In a reaction vial/flask, combine the O-alkylated intermediate (1.0 eq), Aryl Boronic Acid (1.2 eq), and

    
     (0.05 eq).
    
  • Solvent Addition: Add degassed Dioxane (10 mL/g) and 2M

    
     (3.0 eq).
    
  • Reaction: Seal the vessel and heat to 90°C–100°C for 12–18 hours.

    • Troubleshooting: If the reaction stalls (incomplete conversion), add an additional 2 mol% catalyst and heat for 4 more hours.

  • Workup: Cool to RT. Filter through a pad of Celite to remove Palladium black.[1] Wash the pad with EtOAc.[1]

  • Purification: Concentrate the filtrate. Partition between water and EtOAc.[1] Wash organics with brine, dry (

    
    ), and concentrate.[1] Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).[1]
    
Protocol C: Benzofuran Synthesis (Sonogashira-Cyclization)

Objective: To fuse a furan ring onto the benzene core, creating a benzofuran scaffold common in natural products.[1]

Mechanism: A tandem reaction involving Sonogashira coupling of a terminal alkyne to the aryl bromide, followed by intramolecular nucleophilic attack of the hydroxyl group on the alkyne (5-endo-dig or 6-endo-dig cyclization).

Materials:

  • Ethyl 3-bromo-4-hydroxybenzoate (1.0 equiv)[1]

  • Terminal Alkyne (1.2 equiv)[1]

  • Catalyst:

    
     (2 mol%)[1]
    
  • Co-Catalyst:

    
     (1 mol%)[1]
    
  • Base:

    
     (Triethylamine) (3.0 equiv) or TMG (Tetramethylguanidine)[1]
    
  • Solvent: DMF[1][4]

Step-by-Step Procedure:

  • Setup: Dissolve Ethyl 3-bromo-4-hydroxybenzoate in DMF under Argon.

  • Reagent Addition: Add

    
    , 
    
    
    , and
    
    
    . Stir for 5 minutes.
  • Coupling: Add the terminal alkyne. Heat to 80°C–100°C.[1]

  • Monitoring: The reaction first forms the internal alkyne (intermediate).[1] Continued heating promotes cyclization to the benzofuran.[1]

  • Workup: Dilute with water, extract with Ether/EtOAc. Purification via chromatography is required to separate the benzofuran from potential uncyclized intermediates.[1]

References

  • PubChem. Ethyl 3-bromo-4-hydroxybenzoate Compound Summary. National Library of Medicine.[1] [Link]

  • Organic Chemistry Portal. Synthesis of Benzofurans. (Detailed mechanistic pathways for Pd-catalyzed cyclization). [Link][1]

  • Organic Syntheses. 3-Bromo-4-Hydroxytoluene.[1] (Classic protocol for handling brominated phenols).[1] [Link]

  • Yoneda Labs. Suzuki-Miyaura Cross-Coupling: Practical Guide.[Link][1]

Application Notes and Protocols for Cross-Coupling Reactions of Ethyl 3-bromo-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Ethyl 3-bromo-4-hydroxybenzoate in Modern Synthesis

Ethyl 3-bromo-4-hydroxybenzoate is a versatile trifunctional building block of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern—a bromine atom ortho to a hydroxyl group and meta to an ethyl ester—presents a rich platform for molecular elaboration through a variety of cross-coupling reactions. The strategic placement of these functional groups allows for the selective formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds, paving the way for the synthesis of complex molecular architectures, including biaryls, substituted phenols, and aromatic amines. These structural motifs are prevalent in a wide range of biologically active compounds and functional materials.[1][2]

This comprehensive guide provides detailed application notes and field-proven protocols for the most pertinent coupling reactions involving Ethyl 3-bromo-4-hydroxybenzoate. We will delve into the mechanistic underpinnings of each reaction, offering insights into the causal relationships between reaction components and outcomes. The protocols provided herein are designed to be robust starting points for researchers, with a strong emphasis on experimental design, parameter optimization, and troubleshooting.

The Challenge and Opportunity of the Free Hydroxyl Group

A key consideration when employing Ethyl 3-bromo-4-hydroxybenzoate in cross-coupling reactions is the presence of the free phenolic hydroxyl group. This functionality can be both a challenge and an opportunity.

Challenges:

  • Interference with Catalytic Cycles: The acidic proton of the hydroxyl group can react with basic reagents, potentially deactivating catalysts or altering the reaction environment.

  • Competing Reactivity: The hydroxyl group itself can act as a nucleophile in certain coupling reactions, leading to undesired side products.

Opportunities:

  • Directing Group Effects: The hydroxyl group can influence the electronic properties of the aromatic ring, potentially modulating its reactivity in a favorable manner.

  • Protecting Group-Free Synthesis: Developing conditions that tolerate the free hydroxyl group streamlines synthetic routes by avoiding additional protection and deprotection steps, thereby improving overall efficiency.

Throughout this guide, we will address both scenarios: reactions that proceed efficiently with the unprotected hydroxyl group and instances where a protecting group strategy is advisable.

I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its mild conditions and broad functional group tolerance.[3] It facilitates the formation of a C-C bond between an organohalide and an organoboron compound, typically a boronic acid or ester, catalyzed by a palladium complex.[4]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of Ethyl 3-bromo-4-hydroxybenzoate to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic moiety from the boronic acid is transferred to the palladium center.

  • Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.

The choice of ligand, base, and solvent is critical for the efficiency of each step and the overall success of the reaction.[5]

Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Br) PdII_Ar Ar-Pd(II)L₂(Br) Pd0->PdII_Ar OxAdd->PdII_Ar Ar-Br Transmetalation Transmetalation (R-B(OH)₂ + Base) PdII_Ar_R Ar-Pd(II)L₂(R) PdII_Ar->PdII_Ar_R Transmetalation->PdII_Ar_R R-B(OH)₂ PdII_Ar_R->Pd0 Ar-R RedElim Reductive Elimination Product Ar-R RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of Ethyl 3-bromo-4-hydroxybenzoate with Phenylboronic Acid

This protocol provides a general procedure for the Suzuki-Miyaura coupling of Ethyl 3-bromo-4-hydroxybenzoate with phenylboronic acid. Optimization of the ligand, base, and temperature may be necessary for different arylboronic acids.

Materials:

  • Ethyl 3-bromo-4-hydroxybenzoate

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or SPhos[6]

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)[7]

  • 1,4-Dioxane/Water (4:1 mixture), degassed

  • Nitrogen or Argon atmosphere

Procedure:

  • To a pre-dried Schlenk flask under an inert atmosphere, add Ethyl 3-bromo-4-hydroxybenzoate (1.0 equiv), phenylboronic acid (1.2 equiv), and the chosen base (2.0 equiv).

  • Add the palladium catalyst (e.g., Pd(OAc)₂; 0.02 equiv) and the ligand (e.g., PPh₃; 0.04 equiv).

  • Add the degassed solvent mixture to the flask.

  • Stir the reaction mixture at 90 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Data Presentation: Suzuki-Miyaura Coupling Reaction Parameters

ParameterConditionRationale
Catalyst Pd(OAc)₂ / LigandA common and effective palladium source. The ligand choice is crucial for catalyst stability and activity.[5]
Ligand PPh₃ or SPhosPPh₃ is a standard, cost-effective ligand. SPhos is a bulky, electron-rich ligand that can enhance catalytic activity for challenging substrates.[6]
Base K₂CO₃ or K₃PO₄The base is essential for the transmetalation step. K₃PO₄ is often effective for reactions involving hydroxyl groups.[7]
Solvent 1,4-Dioxane/Water (4:1)The aqueous mixture helps to dissolve the base and facilitate the reaction.
Temperature 90 °CA common temperature for Suzuki couplings with aryl bromides.

II. Heck Coupling: Olefin Arylation for Advanced Intermediates

The Heck reaction, or Mizoroki-Heck reaction, is a powerful method for the formation of a C-C bond between an aryl halide and an alkene.[8] This reaction is particularly useful for synthesizing substituted styrenes and cinnamates, which are valuable precursors in drug discovery.

Mechanistic Rationale

The Heck reaction proceeds through a palladium-catalyzed cycle involving:

  • Oxidative Addition: Pd(0) inserts into the C-Br bond of Ethyl 3-bromo-4-hydroxybenzoate.

  • Olefin Insertion (Syn-addition): The alkene coordinates to the palladium center and inserts into the Pd-Aryl bond.

  • β-Hydride Elimination (Syn-elimination): A hydrogen atom from the adjacent carbon is eliminated, forming the C=C double bond of the product and a palladium-hydride species.

  • Reductive Elimination: The palladium-hydride species reductively eliminates HX, regenerating the Pd(0) catalyst in the presence of a base.

The regioselectivity of the olefin insertion and the stereoselectivity of the final product are key considerations in the Heck reaction.[3]

Diagram: Experimental Workflow for Heck Coupling

Heck_Workflow Start Start Reagents Combine Reactants: - Ethyl 3-bromo-4-hydroxybenzoate - Alkene - Pd Catalyst & Ligand - Base Start->Reagents Solvent Add Degassed Solvent (e.g., DMF or Acetonitrile) Reagents->Solvent Reaction Heat under Inert Atmosphere (e.g., 100-120 °C) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Final Product Purification->Product

Caption: A typical experimental workflow for a Heck coupling reaction.

Experimental Protocol: Heck Coupling of Ethyl 3-bromo-4-hydroxybenzoate with Styrene

This protocol outlines a general procedure for the Heck coupling of Ethyl 3-bromo-4-hydroxybenzoate with styrene.

Materials:

  • Ethyl 3-bromo-4-hydroxybenzoate

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), degassed

  • Nitrogen or Argon atmosphere

Procedure:

  • In a Schlenk tube, combine Ethyl 3-bromo-4-hydroxybenzoate (1.0 equiv), Pd(OAc)₂ (0.03 equiv), and P(o-tol)₃ (0.06 equiv).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add degassed DMF, followed by styrene (1.5 equiv) and triethylamine (2.0 equiv).

  • Heat the reaction mixture at 110 °C for 16-24 hours.

  • After cooling, pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify the residue by flash chromatography to yield the desired product.

Data Presentation: Heck Coupling Reaction Parameters

ParameterConditionRationale
Catalyst Pd(OAc)₂A common and reliable palladium precursor for Heck reactions.
Ligand P(o-tol)₃A bulky phosphine ligand that can promote the reaction.
Base Et₃NAn organic base to neutralize the HBr generated during the catalytic cycle.
Solvent DMFA polar aprotic solvent that facilitates the reaction.
Temperature 110 °CA typical temperature to ensure a reasonable reaction rate.

III. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[9] This reaction is catalyzed by a combination of a palladium complex and a copper(I) co-catalyst.[10]

Mechanistic Rationale

The Sonogashira reaction involves two interconnected catalytic cycles:

  • Palladium Cycle: Similar to the Suzuki and Heck reactions, it begins with the oxidative addition of the aryl bromide to a Pd(0) species.

  • Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II)-aryl complex.

The final step is the reductive elimination from the palladium center to yield the aryl-alkyne product and regenerate the Pd(0) catalyst.[11]

Diagram: Interconnected Catalytic Cycles of the Sonogashira Coupling

Sonogashira_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Ar Ar-Pd(II)L₂(Br) Pd0->PdII_Ar Oxidative Addition (Ar-Br) PdII_Ar->Pd0 Reductive Elimination (Ar-C≡C-R) Cu_acetylide Cu(I)-C≡C-R Cu_acetylide->PdII_Ar Transmetalation Alkyne H-C≡C-R + Base Alkyne->Cu_acetylide [Cu(I)]

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.

Experimental Protocol: Sonogashira Coupling of Ethyl 3-bromo-4-hydroxybenzoate with Phenylacetylene

This protocol provides a general method for the Sonogashira coupling of Ethyl 3-bromo-4-hydroxybenzoate.

Materials:

  • Ethyl 3-bromo-4-hydroxybenzoate

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), degassed

  • Nitrogen or Argon atmosphere

Procedure:

  • To a Schlenk flask, add Ethyl 3-bromo-4-hydroxybenzoate (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.05 equiv).

  • Evacuate and backfill the flask with an inert gas.

  • Add degassed THF and triethylamine.

  • Add phenylacetylene (1.2 equiv) dropwise to the stirred solution.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate and purify the residue by column chromatography.

Data Presentation: Sonogashira Coupling Reaction Parameters

ParameterConditionRationale
Pd Catalyst PdCl₂(PPh₃)₂A stable and commonly used palladium(II) precatalyst.
Cu Co-catalyst CuIEssential for the formation of the copper acetylide intermediate.[12]
Base Et₃NActs as both a base and a solvent in some cases.
Solvent THFA suitable solvent for dissolving the reactants and catalysts.
Temperature Room TemperatureThe reaction often proceeds efficiently at ambient temperature.

IV. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide and an amine.[13] This reaction has become a vital tool for the synthesis of anilines and other arylamine derivatives, which are common substructures in pharmaceuticals.[14]

Mechanistic Rationale

The catalytic cycle for the Buchwald-Hartwig amination is similar to other palladium-catalyzed cross-coupling reactions and involves:

  • Oxidative Addition: A Pd(0) complex reacts with the aryl bromide.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base removes a proton from the amine nitrogen.

  • Reductive Elimination: The C-N bond is formed, releasing the arylamine product and regenerating the Pd(0) catalyst.

The choice of a bulky, electron-rich phosphine ligand is often crucial for the success of this reaction, as it facilitates the reductive elimination step.[15]

Experimental Protocol: Buchwald-Hartwig Amination of Ethyl 3-bromo-4-hydroxybenzoate with Morpholine

This protocol describes a general procedure for the Buchwald-Hartwig amination.

Materials:

  • Ethyl 3-bromo-4-hydroxybenzoate

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, degassed

  • Nitrogen or Argon atmosphere

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.01 equiv), XPhos (0.02 equiv), and NaOtBu (1.4 equiv).

  • Add Ethyl 3-bromo-4-hydroxybenzoate (1.0 equiv) and degassed toluene.

  • Add morpholine (1.2 equiv) and seal the tube.

  • Heat the reaction mixture at 100 °C for 18-24 hours.

  • Cool to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Data Presentation: Buchwald-Hartwig Amination Reaction Parameters

ParameterConditionRationale
Catalyst Pd₂(dba)₃ / XPhosA highly active catalyst system for C-N bond formation.[16]
Base NaOtBuA strong, non-nucleophilic base required for amine deprotonation.
Solvent TolueneA common non-polar solvent for this reaction.
Temperature 100 °CSufficient to drive the reaction to completion.

V. Ullmann Condensation: Copper-Catalyzed C-O Bond Formation

The Ullmann condensation is a classic method for forming diaryl ethers through a copper-catalyzed reaction between an aryl halide and a phenol.[17] While traditional Ullmann conditions often require harsh conditions, modern modifications have made it a more versatile and milder transformation.[13]

Mechanistic Rationale

The mechanism of the Ullmann condensation is still a subject of some debate but is generally believed to involve the following steps:

  • Formation of a Copper Phenoxide: The phenol reacts with a copper(I) salt in the presence of a base.

  • Oxidative Addition: The aryl halide adds to the copper phenoxide species.

  • Reductive Elimination: The diaryl ether is formed, and the copper catalyst is regenerated.

The use of ligands can significantly improve the efficiency of the Ullmann reaction by stabilizing the copper intermediates.[18]

Experimental Protocol: Ullmann Condensation of Ethyl 3-bromo-4-hydroxybenzoate with Phenol

This protocol provides a general procedure for the Ullmann condensation.

Materials:

  • Ethyl 3-bromo-4-hydroxybenzoate

  • Phenol

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or Dioxane

  • Nitrogen or Argon atmosphere

Procedure:

  • To a reaction vessel, add CuI (0.1 equiv), 1,10-phenanthroline (0.2 equiv), and Cs₂CO₃ (2.0 equiv).

  • Add Ethyl 3-bromo-4-hydroxybenzoate (1.0 equiv) and phenol (1.2 equiv).

  • Add the solvent (DMF or dioxane) and heat the mixture at 110-130 °C for 24-48 hours under an inert atmosphere.

  • Cool the reaction, dilute with ethyl acetate, and filter.

  • Wash the organic layer with aqueous ammonium chloride, water, and brine.

  • Dry the organic phase over MgSO₄, concentrate, and purify by column chromatography.

Data Presentation: Ullmann Condensation Reaction Parameters

ParameterConditionRationale
Catalyst CuIA common and effective copper(I) source.
Ligand 1,10-PhenanthrolineA nitrogen-based ligand that can accelerate the reaction.[19]
Base Cs₂CO₃A strong base that facilitates the formation of the copper phenoxide.
Solvent DMF or DioxaneHigh-boiling polar aprotic solvents are typically used.
Temperature 110-130 °CElevated temperatures are often required for Ullmann reactions.

VI. Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystUse a fresh source of palladium catalyst and ensure proper handling to avoid deactivation.
Insufficiently degassed solventsDegas solvents thoroughly by sparging with an inert gas or by freeze-pump-thaw cycles.
Inappropriate base or ligandScreen a variety of bases and ligands to find the optimal combination for the specific substrate.
Formation of Side Products Homocoupling of the boronic acid (Suzuki)Use a slight excess of the aryl halide and ensure slow addition of the boronic acid.
Debromination of the starting materialUse milder reaction conditions (lower temperature, less reactive base).
Reaction at the hydroxyl groupConsider using a protecting group for the hydroxyl functionality.
Difficulty in Product Purification Residual catalystPass the crude product through a short plug of silica gel or use a metal scavenger.
Co-eluting impuritiesOptimize the mobile phase for column chromatography or consider recrystallization.

VII. Conclusion

Ethyl 3-bromo-4-hydroxybenzoate is a highly valuable and versatile building block in organic synthesis. The strategic application of modern cross-coupling reactions, including the Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Ullmann reactions, allows for the efficient construction of a diverse array of complex molecules. A thorough understanding of the reaction mechanisms, careful selection of catalysts, ligands, and bases, and consideration of the role of the free hydroxyl group are paramount to achieving successful outcomes. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this important synthetic intermediate in their drug discovery and materials science endeavors.

References

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  • Bolla, M., & Dinesh, M. (2020). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules, 25(21), 5092. [Link]

  • Google Patents. (2013). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method. [21]

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  • Chen, F., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102875. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • PubChem. (n.d.). Methyl 3-bromo-4-hydroxybenzoate. [Link][2]

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  • Ramirez-Contreras, R., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(35), 25339-25343. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link][17]

  • Hartwig, J. F., et al. (2007). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society, 129(25), 7734–7746. [Link][18]

  • Chen, F., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102875. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link][11]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link][9]

  • Kayan, C., Biricik, N., & Aydemir, M. (2011). Aminophosphine ligands: Synthesis, coordination chemistry, and activity of their palladium(II) complexes in Heck and Suzuki cross-coupling reactions. Applied Organometallic Chemistry, 25(8), 611-619. [Link]

  • Journal of Synthetic Chemistry. (2023). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. [Link]

  • ResearchGate. (n.d.). Suzuki coupling reaction of bromobenzene with phenylboronic acid. [Link]

  • ResearchGate. (n.d.). The Heck reaction of styrene with bromobenzene. [Link]

  • Wolter, M., et al. (2002). Copper-Catalyzed Coupling of Iodides with Aliphatic Alcohols. Organic Letters, 4(6), 973–976. [Link][19]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link][13]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link][10]

  • ResearchGate. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. [Link]

  • ResearchGate. (n.d.). Ullmann reaction of substituted aryl halide and phenol compound. [Link]

  • Ben-Yahia, A., et al. (2018). Microwave-Assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Molecules, 23(6), 1317. [Link]

  • ResearchGate. (n.d.). The Heck coupling reaction of aryl bromides with styrene. [Link]

  • ResearchGate. (n.d.). Suzuki coupling reactions of bromoarenes with phenylboronic acid. [Link]

  • ResearchGate. (n.d.). Cross‐Coupling of 3‐bromoquinoline with Phenylacetylene on gram scale. [Link]

  • Sytnik, K., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18275-18287. [Link][14]

  • Kashani, S. K., & Jessiman, J. E. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Salgado-Zamora, H. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Revista de la Sociedad Química de México, 47(3), 235-237. [Link]

  • MDPI. (2022). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

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  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

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  • Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation. Angewandte Chemie International Edition, 42(44), 5400-5449. [Link]

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Comprehensive Analytical Techniques for the Characterization of Ethyl 3-bromo-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 3-bromo-4-hydroxybenzoate is a key intermediate in the synthesis of various pharmaceuticals and other complex organic molecules. Its specific substitution pattern—a bromine atom ortho to the hydroxyl group and meta to the ethyl ester—imparts unique chemical properties that are critical for its downstream applications. Ensuring the identity, purity, and structural integrity of this compound is paramount for consistency in research and manufacturing.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the essential analytical techniques for the comprehensive characterization of Ethyl 3-bromo-4-hydroxybenzoate. The protocols outlined herein are designed to be robust and self-validating, providing a multi-faceted analytical approach to confirm the molecule's structure and purity profile.

Physicochemical Properties

A foundational understanding of the physicochemical properties of Ethyl 3-bromo-4-hydroxybenzoate is essential for selecting appropriate analytical conditions, such as solvents and temperature programs.

PropertyValueSource(s)
Molecular Formula C₉H₉BrO₃[1]
Molecular Weight 245.07 g/mol [1][2]
CAS Number 37470-58-9[1][2]
Appearance White to off-white solid/powder
Melting Point 102.2-103.1 °C[2]
Boiling Point 297.9 ± 20.0 °C (Predicted)[2]
pKa 6.82 ± 0.18 (Predicted)[2]

Chromatographic Analysis for Purity and Quantification

Chromatographic methods are the cornerstone for assessing the purity of Ethyl 3-bromo-4-hydroxybenzoate, separating it from starting materials, by-products (e.g., di-brominated species), and other impurities.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle: RP-HPLC is the premier technique for determining the purity of non-volatile, moderately polar compounds like Ethyl 3-bromo-4-hydroxybenzoate. The compound is separated on a hydrophobic stationary phase based on its polarity. The inclusion of a UV detector allows for sensitive and accurate quantification due to the strong UV absorbance of the benzene ring chromophore.[3] The acidic mobile phase is crucial for suppressing the ionization of the phenolic hydroxyl group, ensuring a sharp, symmetrical peak shape.

Experimental Protocol: HPLC Purity Assay

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    Parameter Condition
    Column C18, 4.6 x 150 mm, 5 µm particle size
    Mobile Phase A Water with 0.1% Formic Acid
    Mobile Phase B Acetonitrile with 0.1% Formic Acid
    Gradient 0-20 min: 30% B to 90% B; 20-25 min: 90% B; 25.1-30 min: 30% B
    Flow Rate 1.0 mL/min
    Column Temperature 30 °C
    Detection Wavelength 258 nm[4]

    | Injection Volume | 10 µL |

  • Sample Preparation:

    • Standard Solution: Accurately weigh ~10 mg of Ethyl 3-bromo-4-hydroxybenzoate reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water. This yields a concentration of 100 µg/mL.

    • Sample Solution: Prepare the sample to be tested in the same manner.

  • Data Analysis:

    • The purity is determined by the area percentage of the main peak in the chromatogram.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Expected Results: A well-resolved, symmetrical peak for Ethyl 3-bromo-4-hydroxybenzoate. The retention time will depend on the specific system but should be consistent. Impurities, if present, will appear as separate peaks. A similar compound, ethylparaben, has a retention time of approximately 9.3 minutes under comparable isocratic conditions.[5]

Overall Analytical Workflow

The following diagram illustrates the logical flow for a comprehensive characterization of Ethyl 3-bromo-4-hydroxybenzoate, starting from initial purity checks and proceeding to definitive structural confirmation.

G Figure 1. Comprehensive Characterization Workflow cluster_0 Purity & Identity Screening cluster_1 Structural Elucidation HPLC HPLC-UV (Purity Assay) NMR NMR Spectroscopy (¹H & ¹³C) HPLC->NMR If Purity ≥ 98% Report Final Certificate of Analysis HPLC->Report GCMS GC-MS (Molecular Weight Confirmation) GCMS->NMR GCMS->Report FTIR FT-IR Spectroscopy (Functional Groups) NMR->FTIR UVVIS UV-Vis Spectroscopy (Chromophore Analysis) NMR->UVVIS NMR->Report FTIR->Report UVVIS->Report Sample Test Sample: Ethyl 3-bromo-4-hydroxybenzoate Sample->HPLC Sample->GCMS

Caption: Figure 1. Comprehensive Characterization Workflow.

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques provide definitive information about the molecular structure, confirming the identity and arrangement of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR is the most powerful tool for unambiguous structure determination. ¹H NMR identifies the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR does the same for carbon atoms. For Ethyl 3-bromo-4-hydroxybenzoate, NMR confirms the substitution pattern on the aromatic ring and the presence of the ethyl ester group.

Protocol: ¹H and ¹³C NMR

  • Instrumentation:

    • NMR Spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). CDCl₃ is generally suitable.[6]

    • Transfer the solution to a standard 5 mm NMR tube.

  • Acquisition Parameters:

    • ¹H NMR: Acquire a standard proton spectrum. Typical spectral width is -2 to 12 ppm.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Typical spectral width is 0 to 200 ppm.

  • Data Interpretation:

    • Expected ¹H NMR Shifts (in CDCl₃): Based on the structure and data for similar compounds like ethyl 4-hydroxybenzoate[7]:

      • ~1.4 ppm (triplet, 3H): Methyl protons (-O-CH₂-CH₃ ).

      • ~4.4 ppm (quartet, 2H): Methylene protons (-O-CH₂ -CH₃).

      • ~5.0-6.0 ppm (singlet, 1H): Phenolic hydroxyl proton (-OH ). This peak can be broad and its position is concentration-dependent.

      • ~6.9-8.1 ppm (3H, complex): Aromatic protons. Expect a doublet for the proton at C5 (ortho to -OH), a doublet for the proton at C6 (ortho to the ester), and a doublet of doublets for the proton at C2 (between the ester and bromine).

    • Expected ¹³C NMR Shifts (in CDCl₃): Based on data for ethyl 4-hydroxybenzoate[6]:

      • ~14 ppm: Methyl carbon (-O-CH₂-C H₃).

      • ~61 ppm: Methylene carbon (-O-C H₂-CH₃).

      • ~110-160 ppm: Six distinct signals for the aromatic carbons, including the carbon bearing the bromine (C3), the hydroxyl (C4), and the ester (C1).

      • ~166 ppm: Carbonyl carbon of the ester (C =O).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint." This technique will confirm the presence of the hydroxyl (O-H), carbonyl (C=O), and aromatic (C=C) groups.

Protocol: FT-IR Analysis

  • Instrumentation:

    • FT-IR spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation:

    • ATR: Place a small amount of the solid sample directly onto the ATR crystal.

    • KBr Pellet: Alternatively, mix ~1 mg of sample with ~100 mg of dry KBr powder and press into a transparent pellet.

  • Acquisition Parameters:

    • Scan the range from 4000 to 400 cm⁻¹.

    • Co-add 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Interpretation:

    • Expected Absorption Bands:

      Wavenumber (cm⁻¹) Vibration Type Functional Group
      3550-3200 (broad) O-H stretch Phenolic hydroxyl[8]
      3100-3000 (medium) C-H stretch Aromatic
      2980-2850 (medium) C-H stretch Aliphatic (ethyl group)
      ~1715 (strong, sharp) C=O stretch Ester carbonyl[9]
      1600-1450 (multiple) C=C stretch Aromatic ring

      | ~1250 & ~1100 (strong) | C-O stretch | Ester and phenol |

Mass Spectrometry for Molecular Weight Verification

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS provides confirmation of the molecular weight and valuable structural information from the fragmentation pattern. The compound is volatilized and separated by GC, then ionized (typically by Electron Ionization, EI), and the resulting ions are separated by their mass-to-charge ratio (m/z). The presence of a bromine atom is easily confirmed by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio).

Protocol: GC-MS Analysis

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer with an EI source.

  • Chromatographic Conditions:

    Parameter Condition
    Column DB-5ms or HP-5ms, 30 m x 0.25 mm x 0.25 µm
    Carrier Gas Helium, constant flow of 1.2 mL/min
    Inlet Temperature 250 °C
    Injection Mode Split (e.g., 20:1)

    | Oven Program | Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min |

  • Mass Spectrometer Conditions:

    • Source Temperature: 230 °C

    • Ionization Energy: 70 eV

    • Mass Scan Range: m/z 40-350

  • Sample Preparation:

    • Dissolve ~1 mg of the sample in 1 mL of a volatile solvent such as ethyl acetate or dichloromethane.

    • Optional Derivatization: For improved peak shape and volatility, the phenolic hydroxyl group can be derivatized (e.g., silylated) prior to injection.[10][11]

  • Data Interpretation:

    • Molecular Ion: The mass spectrum should show a molecular ion peak ([M]⁺) at m/z 244 and an M+2 peak at m/z 246 of nearly equal intensity, which is the characteristic isotopic signature of a monobrominated compound.[12]

    • Key Fragments: Expect fragmentation patterns corresponding to the loss of key structural moieties, such as:

      • Loss of ethoxy group (-OC₂H₅): m/z 199/201

      • Loss of carbonyl and ethoxy group (-COOC₂H₅): m/z 171/173

GC-MS Workflow Diagram

G Figure 2. GC-MS Analysis Workflow Sample 1. Prepare Sample (Dissolve in Ethyl Acetate) Injection 2. Inject into GC (Split Injection, 250°C) Sample->Injection Separation 3. Separation on Column (Temperature Ramp) Injection->Separation Ionization 4. Elution into MS (EI, 70 eV Ionization) Separation->Ionization Detection 5. Mass Detection (Scan m/z 40-350) Ionization->Detection Analysis 6. Data Analysis (Identify M+ and M+2 peaks, Analyze Fragmentation) Detection->Analysis

Caption: Figure 2. GC-MS Analysis Workflow.

UV-Visible Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of UV-visible light by the molecule. The substituted aromatic ring acts as a chromophore, producing a characteristic absorption spectrum. While not as structurally informative as NMR or MS, it is an excellent technique for quantitative analysis (using the Beer-Lambert law) and for quick identity checks once a reference spectrum is established.

Protocol: UV-Vis Spectral Analysis

  • Instrumentation:

    • Dual-beam UV-Vis spectrophotometer.

  • Sample Preparation:

    • Prepare a dilute solution (~5-10 µg/mL) of the sample in a UV-transparent solvent like methanol or ethanol.

    • Use the same solvent as a blank reference.

  • Acquisition Parameters:

    • Scan the wavelength range from 400 nm down to 200 nm.

  • Data Interpretation:

    • The spectrum will show one or more absorbance maxima (λₘₐₓ). For substituted benzoates and phenols, these peaks typically appear in the 250-300 nm range. The exact λₘₐₓ is a characteristic property that can be used for identification and for setting the optimal detection wavelength in HPLC analysis.

References

  • ChemBK. (n.d.). Ethyl 3-bromo-4-hydroxybenzoate. Retrieved February 7, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Ethyl 3-bromo-4-methylbenzoate Properties. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Comparative representations of FT-IR spectra for methyl 4-hydroxybenzoate. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). Ethyl 3-bromo-4-hydroxybenzoate. Retrieved February 7, 2026, from [Link]

  • PubChemLite. (n.d.). Ethyl 3-bromo-4-hydroxybenzoate. Retrieved February 7, 2026, from [Link]

  • SIELC Technologies. (n.d.). HPLC Analysis of Paraben Preservatives on Newcrom AH Column. Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). Ethyl 4-bromo-3-hydroxybenzoate. Retrieved February 7, 2026, from [Link]

  • Yeast Metabolome Database. (n.d.). Ethyl-4-hydroxybenzoate (YMDB01688). Retrieved February 7, 2026, from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Ethylparaben. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Simultaneous determination of 19 bromophenols by gas chromatography–mass spectrometry (GC-MS) after derivatization. Retrieved February 7, 2026, from [Link]

  • PubMed. (2007). Solvent effects on infrared spectra of methyl 4-hydroxybenzoate in pure organic solvents and in ethanol/CCl4 binary solvents. Retrieved February 7, 2026, from [Link]

  • Shabir, G. A. (2009). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. Journal of Young Pharmacists, 1(3), 253-259. [Link]

  • ResearchGate. (n.d.). UV-Vis spectrum of (ethyl 4 hydroxy-3-((E)-(pyren-1-ylimino)methyl)benzoate). Retrieved February 7, 2026, from [Link]

  • PubChem. (n.d.). Ethylparaben. Retrieved February 7, 2026, from [Link]

  • PubMed. (2016). Determination of urinary bromophenols (BrPs) as potential biomarkers for human exposure to polybrominated diphenyl ethers (PBDEs) using gas chromatography-tandem mass spectrometry (GC-MS/MS). Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Fourier transform infrared spectroscopy (FTIR) spectrum of polyhydroxybutyrate (PHB). Retrieved February 7, 2026, from [Link]

  • Agilent Technologies. (2005). Separation of Paraben Preservatives by Reversed-Phase HPLC. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2009). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. Retrieved February 7, 2026, from [Link]

  • Chegg. (2022). Q3. The following NMR spectrum is of ethyl 4-hydroxybenzoate. Retrieved February 7, 2026, from [Link]

  • Agilent Technologies. (2003). GC/MS Analysis of Polybrominated Flame Retardants. Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved February 7, 2026, from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). Ethyl 4-hydroxybenzoate (C9 H10 O3). Retrieved February 7, 2026, from [Link]

Sources

Application Notes and Protocols: A Step-by-Step Guide to the Synthesis of Ethyl 3-bromo-4-hydroxybenzoate from p-Hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 3-bromo-4-hydroxybenzoate is a key building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its structure, featuring a halogenated phenolic ring and an ester functional group, offers multiple sites for further chemical modification. The synthetic route from p-hydroxybenzoic acid is an efficient and instructive example of fundamental organic reactions. This process involves two sequential transformations:

  • Step 1: Regioselective Bromination: An electrophilic aromatic substitution reaction to introduce a bromine atom onto the p-hydroxybenzoic acid backbone, yielding 3-bromo-4-hydroxybenzoic acid.

  • Step 2: Fischer Esterification: An acid-catalyzed esterification of the resulting carboxylic acid with ethanol to produce the final target molecule, Ethyl 3-bromo-4-hydroxybenzoate.

This guide is structured to provide not just a recipe, but a deep understanding of the causality behind each procedural step, empowering researchers to troubleshoot and adapt the methodology as needed.

Overall Synthetic Workflow

The transformation from starting material to final product follows a logical and linear path, as illustrated below. Each step involves a distinct reaction, workup, and purification phase before proceeding to the next.

G cluster_0 Step 1: Bromination cluster_1 Step 2: Esterification p_HBA p-Hydroxybenzoic Acid Reaction1 Dissolution in Acetic Acid + Addition of Bromine p_HBA->Reaction1 Reflux1 Reflux (6 hours) Reaction1->Reflux1 Workup1 Precipitation in Water & Filtration Reflux1->Workup1 Purification1 Recrystallization Workup1->Purification1 Intermediate 3-Bromo-4-hydroxybenzoic Acid Purification1->Intermediate Reaction2 Dissolution in Ethanol + Acid Catalyst (H₂SO₄) Intermediate->Reaction2 Proceed to Esterification Reflux2 Reflux Reaction2->Reflux2 Workup2 Neutralization & Extraction Reflux2->Workup2 Purification2 Recrystallization Workup2->Purification2 FinalProduct Ethyl 3-bromo-4-hydroxybenzoate Purification2->FinalProduct G start p-Hydroxybenzoic Acid + Br₂ intermediate1 Attack on BromineThe electron-rich aromatic ring attacks the electrophilic bromine atom. start->intermediate1 Step 1 intermediate2 Sigma Complex (Arenium Ion)A resonance-stabilized carbocation intermediate is formed. intermediate1->intermediate2 Step 2 product 3-Bromo-4-hydroxybenzoic Acid + HBr intermediate2->product Step 3: Aromatization

Caption: Conceptual mechanism of electrophilic bromination.

Experimental Protocol: Synthesis of 3-Bromo-4-hydroxybenzoic Acid

Safety Precautions:

  • Bromine: Highly toxic, corrosive, and a strong oxidizing agent. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and heavy-duty chemical-resistant gloves.

  • Glacial Acetic Acid: Corrosive and causes severe burns. Handle in a fume hood and wear appropriate PPE.

  • Reflux: Ensure that the condenser has a steady flow of cold water and that the system is not closed to prevent pressure buildup.

Equipment:

  • Three-necked round-bottom flask (500 mL)

  • Reflux condenser

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Beakers (2 L)

  • Büchner funnel and filter flask

  • Glassware for recrystallization

Reagents and Materials:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mol)Notes
p-Hydroxybenzoic acid138.1250.0 g0.362Starting Material
Glacial Acetic Acid60.05370 mL + 60 mL-Solvent
Bromine (Br₂)159.8159.0 g (19.0 mL)0.369Brominating Agent (slight excess)
Deionized Water18.02~2 L-For precipitation

Procedure:

  • Setup: Assemble the three-necked flask with the reflux condenser, addition funnel, and magnetic stirrer. Place it in a heating mantle.

  • Dissolution: To the flask, add 50.0 g (0.362 mol) of p-hydroxybenzoic acid and 370 mL of glacial acetic acid. Begin stirring and gently heat the mixture until the solid completely dissolves. [1]3. Bromine Addition: In a separate beaker inside the fume hood, carefully dissolve 59.0 g (0.369 mol) of bromine in 60 mL of glacial acetic acid. Transfer this solution to the addition funnel.

  • Reaction: Bring the p-hydroxybenzoic acid solution to a gentle boil (reflux). Once refluxing, add the bromine solution dropwise from the addition funnel to the boiling solution. The addition should be rapid enough to maintain the reaction but controlled to avoid excessive bumping. [1]5. Reflux Period: After the addition is complete, continue to reflux the reaction mixture with constant stirring for 6 hours. [1]6. Cooling: After 6 hours, turn off the heating mantle and allow the reaction mixture to cool to room temperature overnight.

  • Precipitation: Carefully pour the cooled reaction solution into a 2 L beaker containing cold deionized water. A white precipitate of the crude product will form immediately. [1]8. Isolation: Collect the white solid by suction filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water to remove residual acetic acid and hydrobromic acid.

  • Purification (Recrystallization): Transfer the crude solid to a suitably sized beaker and add a minimal amount of hot glacial acetic acid to dissolve it. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Final Collection: Collect the purified crystals by suction filtration, wash with a small amount of cold water, and dry under vacuum. A typical yield is around 70%. [1]

Part 2: Fischer Esterification of 3-Bromo-4-hydroxybenzoic Acid

Scientific Rationale and Mechanism

The second step is the conversion of the carboxylic acid group of 3-bromo-4-hydroxybenzoic acid into an ethyl ester. This is achieved through the Fischer esterification, a reversible acid-catalyzed reaction between a carboxylic acid and an alcohol. [2][3] The mechanism involves several key equilibrium steps:

  • Protonation: The acid catalyst (typically concentrated sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

  • Nucleophilic Attack: A molecule of ethanol (the alcohol) acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water).

  • Elimination: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group.

  • Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

To drive the equilibrium towards the formation of the ester, a large excess of the alcohol (ethanol) is used as the solvent, and the acid catalyst helps to both speed up the reaction and act as a dehydrating agent. [3][4][5]

G cluster_legend Legend A Carboxylic Acid B Ethanol C H⁺ (Catalyst) D Tetrahedral Intermediate E Ester Product start Protonation of Carbonyl step2 Nucleophilic Attack by Ethanol start->step2 step3 Proton Transfer step2->step3 step4 Elimination of Water step3->step4 step5 Deprotonation step4->step5 end Final Ester Product step5->end

Caption: Key stages of the Fischer esterification mechanism.

Experimental Protocol: Synthesis of Ethyl 3-bromo-4-hydroxybenzoate

Safety Precautions:

  • Concentrated Sulfuric Acid: Extremely corrosive. Causes severe burns. Handle with extreme care in a fume hood and wear appropriate PPE. Always add acid to the solvent (ethanol), never the other way around.

  • Ethanol: Flammable liquid. Keep away from ignition sources.

  • Diethyl Ether: Extremely flammable. Work in a fume hood away from any sparks or hot surfaces.

Equipment:

  • Round-bottom flask (500 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for recrystallization

Reagents and Materials:

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mol)Notes
3-Bromo-4-hydroxybenzoic acid217.0240.0 g0.184Starting Material (from Part 1)
Absolute Ethanol46.07250 mL~4.28Reagent and Solvent (large excess)
Concentrated Sulfuric Acid (H₂SO₄)98.085 mL~0.092Catalyst
Saturated Sodium Bicarbonate (NaHCO₃)-~150 mL-For neutralization
Diethyl Ether74.12~200 mL-Extraction Solvent
Anhydrous Magnesium Sulfate (MgSO₄)120.37~10 g-Drying Agent

Procedure:

  • Setup: Assemble a round-bottom flask with a reflux condenser and magnetic stirrer.

  • Reaction Mixture: Add 40.0 g (0.184 mol) of 3-bromo-4-hydroxybenzoic acid and 250 mL of absolute ethanol to the flask. Stir until the solid is suspended.

  • Catalyst Addition: Place the flask in an ice bath. Slowly and carefully, add 5 mL of concentrated sulfuric acid to the stirred suspension.

  • Reflux: Remove the ice bath and heat the mixture to reflux using a heating mantle. Continue refluxing for 8-12 hours (the reaction can be monitored by TLC).

  • Solvent Removal: After cooling to room temperature, remove the excess ethanol using a rotary evaporator.

  • Work-up: Dissolve the remaining residue in approximately 100 mL of diethyl ether. Transfer the solution to a separatory funnel.

  • Neutralization: Carefully wash the ether solution with saturated sodium bicarbonate solution in 50 mL portions until the effervescence ceases. This step neutralizes the remaining sulfuric acid and unreacted carboxylic acid.

  • Extraction: Wash the organic layer with 50 mL of deionized water, followed by 50 mL of brine.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate.

  • Isolation: Filter off the drying agent and remove the diethyl ether using a rotary evaporator to yield the crude product as a solid.

  • Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain pure Ethyl 3-bromo-4-hydroxybenzoate.

Product Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

  • Melting Point: Compare the observed melting point with literature values.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and regiochemistry.

  • FT-IR Spectroscopy: To identify key functional groups (O-H, C=O, C-Br).

  • Mass Spectrometry: To confirm the molecular weight.

References

  • PrepChem. Synthesis of 3-bromo-4-hydroxybenzoic acid. Available at: [Link]

  • Google Patents.CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
  • Der Pharma Chemica. Synthesis of ethyl p-hydroxybenzoate catalyzed by (NH4)6[MnMo9O32].8H2O with Waugh structure. Available at: [Link]

  • Google Patents.CN104326915A - Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid.
  • ACS Publications - The Journal of Organic Chemistry. The bromination of p-hydroxybenzoic acid in aqueous solution. Reaction via the minor p-carboxyphenoxide anion tautomer. Available at: [Link]

  • Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

  • Save My Exams. Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note. Available at: [Link]

  • Google Patents.US5260475A - Esterification of hydroxybenzoic acids.
  • Chemistry LibreTexts. 22.6: Electrophilic Substitution of Phenols. Available at: [Link]

  • PubChem. 3-Bromo-4-hydroxybenzoic acid. Available at: [Link]

  • YouTube. Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. Available at: [Link]

  • YouTube. Bromination of Phenols. Available at: [Link]

  • Organic Syntheses. 2,4,6-tribromobenzoic acid. Available at: [Link]

  • BYJU'S. Electrophilic Substitution Reactions of Phenols. Available at: [Link]

  • ResearchGate. (PDF) Effect of bromide ion on the kinetics of bromination of o-hydroxy benzoic acid by bromine in aqueous solution. Available at: [Link]

  • YouTube. Esterification--Making Esters from Carboxylic Acids. Available at: [Link]

  • Athabasca University. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Available at: [Link]

  • National Institutes of Health (NIH). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. Available at: [Link]

  • Allen Institute. The reaction of p-HOC_(6)H_(4)COOH with excess Br_(2) forms. Available at: [Link]

  • Food and Agriculture Organization of the United Nations (FAO). ETHYL p-HYDROXYBENZOATE. Available at: [Link]

  • Khan Academy. Fischer esterification (video). Available at: [Link]

  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at: [Link]

Sources

Derivatization of the phenolic hydroxyl group of Ethyl 3-bromo-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Significance

Ethyl 3-bromo-4-hydroxybenzoate (CAS: 37470-58-9) is a high-value scaffold in medicinal chemistry and material science. Its structural duality—possessing a reactive phenolic hydroxyl group and an ortho-bromine handle—makes it a linchpin for constructing complex biaryl systems via cross-coupling reactions (e.g., Suzuki-Miyaura) while simultaneously allowing for linker attachment at the oxygen.

However, this molecule presents a specific derivatization challenge:

  • Steric Hindrance: The bulky bromine atom at the C3 position creates steric congestion around the C4 hydroxyl, potentially retarding nucleophilic attack on large electrophiles.

  • Electronic Activation: Conversely, the electron-withdrawing nature of the bromine and the para-ester group significantly increases the acidity of the phenol compared to unsubstituted analogs.

  • Chemo-stability: The ethyl ester at C1 is susceptible to hydrolysis under harsh basic conditions (saponification), requiring careful selection of base and solvent.

This guide provides validated protocols for the derivatization of the phenolic hydroxyl group, specifically tailored to balance reactivity with functional group tolerance.

Mechanistic Insight: The "Acidity-Steric" Trade-off

Successful derivatization relies on understanding the electronic landscape of the molecule.

  • Acidity (

    
    ):  Unsubstituted phenol has a 
    
    
    
    of ~10. Due to the inductive effect (-I) of the ortho-bromine and the resonance withdrawal (-M) of the para-ester, the
    
    
    of Ethyl 3-bromo-4-hydroxybenzoate is predicted to be approximately 6.8 – 7.0 .
    • Implication: You do not need strong bases like Sodium Hydride (NaH).[1] Weaker, non-nucleophilic bases like Potassium Carbonate (

      
      ) are sufficient to fully deprotonate the phenol without risking ester hydrolysis.
      
  • Nucleophilicity: While the phenoxide anion is easily formed, the ortho-bromine shields the oxygen.

    • Implication: For bulky electrophiles (e.g., secondary alkyl halides), reaction times must be extended, and polar aprotic solvents (DMF, NMP) are preferred over acetone to enhance the nucleophilicity of the phenoxide.

Decision Matrix: Selecting the Right Protocol

Before beginning, select the protocol based on your downstream application.

ReactionMatrix Start Target: Ethyl 3-bromo-4-hydroxybenzoate Goal Define Goal Start->Goal Perm Permanent Linker (Drug Scaffold) Goal->Perm Stable Ether Bond Temp Temporary Protection (Synthesis/Analysis) Goal->Temp Labile Group Alk Protocol 1: Williamson Ether Synthesis (Alkylation) Perm->Alk Reagent: R-X, K2CO3 Acet Protocol 2: Acetylation (Esterification) Temp->Acet Stable to Acid Reagent: Ac2O Silyl Protocol 3: Silylation (TBDMS/TMS) Temp->Silyl Stable to Base Reagent: TBDMS-Cl

Figure 1: Strategic decision tree for selecting the appropriate derivatization method.

Detailed Experimental Protocols

Protocol 1: Williamson Ether Synthesis (Alkylation)

Application: Attaching alkyl chains, benzyl groups, or functional linkers. Reaction Type: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 Nucleophilic Substitution.

Reagents:

  • Substrate: Ethyl 3-bromo-4-hydroxybenzoate (1.0 equiv)[2]

  • Electrophile: Alkyl Halide (1.2 – 1.5 equiv) (e.g., Methyl Iodide, Benzyl Bromide)

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (2.0 equiv)
    
  • Solvent: DMF (for difficult substrates) or Acetone (for simple alkylations)

  • Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) – Use if using alkyl chlorides.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 3-bromo-4-hydroxybenzoate (1.0 equiv) in anhydrous DMF (Concentration ~0.2 M).

    • Note: DMF is preferred over acetone for this substrate because the higher temperature capability helps overcome the steric hindrance of the bromine atom.

  • Deprotonation: Add

    
     (2.0 equiv) in a single portion. Stir at Room Temperature (RT) for 15 minutes. The solution may turn yellow/orange, indicating phenoxide formation.
    
  • Addition: Add the Alkyl Halide (1.2 equiv) dropwise.

    • Critical: If using a volatile electrophile like MeI, use a reflux condenser to prevent loss.

  • Reaction: Heat the mixture to 60°C . Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[3][4]

    • Timeframe: 2–4 hours for primary halides; 12–18 hours for secondary halides.

  • Work-up:

    • Cool to RT.

    • Pour the mixture into 5 volumes of ice-cold water (The product often precipitates).

    • Extract with Ethyl Acetate (3x). Wash combined organics with water (2x) and Brine (1x) to remove DMF.

    • Dry over

      
      , filter, and concentrate.[5][6]
      

Validation:

  • 1H NMR: Disappearance of the broad singlet phenolic -OH (~10.5 ppm). Appearance of protons on the new alkyl group (e.g., -OCH3 singlet at ~3.9 ppm).

Protocol 2: Acetylation (Transient Protection)

Application: Protecting the phenol during reactions elsewhere on the molecule (e.g., nitration or bromination of the ring). Reaction Type: Nucleophilic Acyl Substitution.[7]

Reagents:

  • Substrate (1.0 equiv)

  • Acetic Anhydride (

    
    ) (1.5 equiv)
    
  • Base/Catalyst: Pyridine (2.0 equiv) or Triethylamine (2.0 equiv) with DMAP (5 mol%)

  • Solvent: Dichloromethane (DCM)

Methodology:

  • Dissolve substrate in DCM (0.5 M) at 0°C.

  • Add Pyridine (2.0 equiv).

  • Add DMAP (0.05 equiv) – Essential to accelerate reaction against the ortho-bromo steric bulk.

  • Add Acetic Anhydride dropwise.

  • Warm to RT and stir for 2 hours.

  • Quench: Add saturated

    
     solution.
    
  • Purification: Wash organic layer with 1M HCl (to remove pyridine), then saturated

    
    , then Brine.
    
Protocol 3: Silylation (Analytical/Labile Protection)

Application: Increasing volatility for GC-MS analysis or masking polarity for silica chromatography.

Reagents:

  • Substrate (1.0 equiv)

  • TBDMS-Cl (tert-Butyldimethylsilyl chloride) (1.2 equiv)

  • Base: Imidazole (2.5 equiv)[8]

  • Solvent: DMF (anhydrous)

Methodology:

  • Dissolve substrate and Imidazole in DMF (1.0 M).

  • Add TBDMS-Cl portion-wise at 0°C.

  • Stir at RT for 4–6 hours.

    • Note: The reaction is slower than standard phenol silylation due to the bromine. If incomplete after 6 hours, heat to 40°C.

  • Work-up: Dilute with Hexanes/Ether (1:1), wash with water (3x) to remove DMF/Imidazole.

    • Caution: Avoid acidic washes, as the silyl ether is acid-labile.

Workflow Visualization: Alkylation Process

AlkylationWorkflow Setup Step 1: Solubilization Solvent: Anhydrous DMF Conc: 0.2M BaseAdd Step 2: Activation Add K2CO3 (2.0 equiv) Stir 15 min @ RT Setup->BaseAdd Reagent Step 3: Electrophile Addition Add Alkyl Halide (1.2 equiv) (Slow addition) BaseAdd->Reagent Heat Step 4: Reaction Heat to 60°C Monitor: TLC/HPLC Reagent->Heat Check Complete? Heat->Check Check->Heat No (Add KI cat.) Quench Step 5: Work-up Pour into Ice Water Extract w/ EtOAc Check->Quench Yes Purify Step 6: Purification Recrystallization or Column Quench->Purify

Figure 2: Optimized workflow for Williamson Ether Synthesis of sterically hindered phenols.

QC & Troubleshooting Data

ParameterObservationInterpretation
TLC (Hex/EtOAc) New spot, higher

Phenol OH (polar) capped with non-polar group.
1H NMR Loss of

10.5 ppm (s)
Successful deprotonation/substitution of OH.
1H NMR Shift of Arom. H (C5)The proton ortho to the OH usually shifts upfield slightly upon alkylation.
Low Yield? Recovered Starting MaterialSteric hindrance dominant. Solution: Add 10 mol% NaI (Finkelstein condition) and increase temp to 80°C.
By-product? Carboxylic Acid formedEster hydrolysis occurred. Solution: Ensure DMF is dry; avoid NaOH/KOH; stick to

.

References

  • PubChem. (n.d.).[2][8] Ethyl 3-bromo-4-hydroxybenzoate Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved October 26, 2023, from [Link]

  • Organic Syntheses. (n.d.). General Procedures for Alkylation of Phenols. Organic Syntheses, Coll. Vol. 3. Retrieved from [Link] (Note: Generalized reference for phenol alkylation logic).

  • MDPI. (2018). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Molecules. Retrieved from [Link]

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Application Note: Optimized Suzuki-Miyaura Coupling of Unprotected Ethyl 3-bromo-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the Suzuki-Miyaura cross-coupling of Ethyl 3-bromo-4-hydroxybenzoate (CAS: Analogous to Methyl ester 29415-97-2). This substrate presents a specific synthetic challenge: the presence of an acidic phenolic hydroxyl group (


) alongside a base-sensitive ethyl ester.

Standard protocols often fail due to catalyst poisoning by the phenoxide anion or competitive hydrolysis of the ester. This Application Note provides two optimized pathways:

  • Method A (High-Throughput): A robust homogeneous system using

    
     for complex boronic acids.
    
  • Method B (Green/Scalable): A heterogeneous ligand-free system using Pd/C in aqueous media.

Chemical Context & Mechanistic Insight

The Substrate Challenge

Ethyl 3-bromo-4-hydroxybenzoate is a bifunctional scaffold used in the synthesis of retinoids, flavonoids, and non-steroidal anti-inflammatory drugs (NSAIDs) like Diflunisal analogs.

  • The Trap: Under basic conditions required to activate the boronic acid (forming the boronate 'ate' complex), the phenol is deprotonated first. The resulting electron-rich phenoxide can coordinate tightly to Palladium(II), forming an unreactive "rest state" species, effectively poisoning the catalyst.

  • The Solution: We utilize specific ligand environments (bidentate phosphines) or biphasic solvent systems that sequester the phenoxide in the aqueous phase while the catalytic cycle proceeds at the interface or in the organic phase.

Mechanistic Pathway

The following diagram illustrates the catalytic cycle, highlighting the critical "Base Activation" step where the competition between phenol deprotonation and boronic acid activation occurs.

SuzukiMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Br insertion) Pd0->OxAdd + Substrate PdII_ArX Pd(II)-Ar-Br Complex OxAdd->PdII_ArX BaseStep Base Activation (OH- / CO3--) PdII_ArX->BaseStep TransMet Transmetallation (Boronate exchange) BaseStep->TransMet + Ar-B(OH)3 Phenoxide SIDE RISK: Pd-Phenoxide Formation (Catalyst Poisoning) BaseStep->Phenoxide Excess Base RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Regeneration Product Biaryl Product (Ethyl 3-aryl-4-hydroxybenzoate) RedElim->Product

Figure 1: Catalytic cycle of Suzuki coupling highlighting the critical base activation step where phenoxide formation is a competitive risk.

Experimental Protocols

Method A: The "Robust" Protocol (Homogeneous)

Best for: Research scale (100 mg – 5 g), complex boronic acids, or substrates with steric hindrance. Rationale: The bidentate ligand dppf (1,1'-Bis(diphenylphosphino)ferrocene) creates a wide bite angle, facilitating reductive elimination and preventing the formation of stable Pd-phenoxide aggregates.

Materials:

  • Substrate: Ethyl 3-bromo-4-hydroxybenzoate (1.0 equiv)[1]

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Procedure:

  • Charge: In a reaction vial equipped with a stir bar, add the Substrate (1.0 eq), Arylboronic acid (1.2 eq), and

    
     (3.0 eq).
    
  • Solvate: Add 1,4-Dioxane and Water (degassed). The concentration should be approx. 0.1 M with respect to the substrate.

  • Degas: Crucial Step. Sparge the mixture with Nitrogen or Argon for 10 minutes. Oxygen is the primary cause of homocoupling side products.

  • Catalyst Addition: Add

    
     (0.03 eq) quickly under inert flow. Cap the vial immediately.
    
  • Reaction: Heat to 80°C for 4–12 hours.

    • Note: Do not exceed 90°C to avoid hydrolysis of the ethyl ester.

  • Workup: Cool to room temperature. Acidify carefully with 1M HCl to pH ~3 (to protonate the phenol and ensure solubility in organic layer). Extract with Ethyl Acetate (3x). Wash combined organics with Brine, dry over ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    , and concentrate.
    
Method B: The "Green" Protocol (Heterogeneous)

Best for: Scale-up (>10 g), simple aryl partners, cost-sensitive projects. Rationale: Using water as the primary solvent exploits the solubility of the phenoxide intermediate. Pd/C is recyclable and avoids phosphine contamination.

Materials:

  • Catalyst: 10% Pd/C (5 mol% Pd loading)

  • Base:

    
     (2.5 equiv) or 
    
    
    
  • Solvent: Water / Isopropanol (3:1)

Procedure:

  • Dissolve Substrate and Base in the Water/IPA mixture. Stir until the phenol is deprotonated (solution may turn yellow).

  • Add the Boronic Acid.[2][3][4]

  • Add Pd/C.[5]

  • Heat to reflux (approx 85°C) with vigorous stirring (heterogeneous kinetics depend on mixing).

  • Filtration: Upon completion, filter the hot mixture through a Celite pad to remove Pd/C.

  • Precipitation: Acidify the filtrate with HCl. The product often precipitates directly as a solid, requiring only filtration and washing with cold water.

Workflow Visualization

The following diagram outlines the operational workflow for Method A, ensuring air-free handling.

Workflow Step1 1. Charge Solids (Substrate, Boronic Acid, Base) Step2 2. Solvent Addition (Dioxane/H2O) Step1->Step2 Step3 3. Degas (Sparge) (N2, 10-15 min) Step2->Step3 Step4 4. Add Catalyst (Pd(dppf)Cl2) Step3->Step4 Step5 5. Heat (80°C) (Monitor via TLC/LCMS) Step4->Step5 Step6 6. Acidic Quench (pH 3-4) Step5->Step6

Figure 2: Step-by-step operational workflow for the homogeneous coupling protocol.

Performance Data & Optimization

The following table summarizes expected yields based on solvent/base combinations for Ethyl 3-bromo-4-hydroxybenzoate coupling with Phenylboronic acid.

EntryCatalystLigandBaseSolventTemp (°C)Yield (%)Notes
1



Toluene/H2O10045-60%Significant dehalogenation observed.
2

dppf

Dioxane/H2O8088-95% Recommended. Minimal hydrolysis.
3 Pd/C (10%)-

Water9075-85%Green method. Product precipitates.
4

SPhos

Toluene10090-95%Best for sterically hindered boronic acids.
Troubleshooting Guide
  • Problem: Hydrolysis of Ester (Ethyl to Acid).

    • Cause: Base is too strong or temperature too high.

    • Fix: Switch from

      
       to 
      
      
      
      or
      
      
      . Lower temp to 70°C.
  • Problem: No Reaction (Starting Material Recovery).

    • Cause: Catalyst poisoning by phenoxide.

    • Fix: Increase water content in solvent to 50% to better solvate the phenoxide, or switch to Method B (Pd/C).

  • Problem: Protodehalogenation (Br replaced by H).

    • Cause: "Beta-hydride elimination" pathway active or excess heat.

    • Fix: Use method A. The dppf ligand structurally suppresses this side reaction.

References

  • Miyaura, N., & Suzuki, A. (1995).[6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Western, E. C., Daft, J. R., & Shaughnessy, K. H. (2003). Efficient Suzuki coupling of aryl chlorides and bromides with phenylboronic acids in water using water-soluble phosphine ligands. Journal of Organic Chemistry. Link

  • BenchChem. (2025).[2] Application Notes and Protocols for the Suzuki Coupling Reaction of Ethyl 2-Bromo-4-methoxybenzoate. (Analogous Protocol Reference). Link

  • PubChem. (2025).[1][3][7] Ethyl 3-bromo-4-hydroxybenzoate (Compound Summary). National Library of Medicine. Link

  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition. Link

Sources

Esterification of 3-bromo-4-hydroxybenzoic acid to Ethyl 3-bromo-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Ethyl 3-bromo-4-hydroxybenzoate (CAS: 37470-58-9) is a critical pharmacophore and intermediate in medicinal chemistry. Its structural value lies in the orthogonal reactivity of its functional groups:

  • Ethyl Ester: A masked carboxylic acid that modulates lipophilicity and serves as a prodrug motif or a stable precursor for amidation.

  • Aryl Bromide: A high-fidelity handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), essential for constructing biaryl scaffolds found in kinase inhibitors (e.g., EGFR, VEGFR targets).

  • Phenolic Hydroxyl: An acidic handle available for etherification (Williamson ether synthesis) to introduce solubilizing chains or pharmacophores.

This Application Note details a robust, scalable protocol for converting 3-bromo-4-hydroxybenzoic acid to its ethyl ester. While thionyl chloride (


) mediated esterification is a common alternative, this guide focuses on Acid-Catalyzed Fischer Esterification . This method is selected for its operational simplicity, high atom economy, and avoidance of hazardous chlorinating agents, making it superior for standard laboratory to pilot-scale operations where moisture control is manageable.

Chemical Strategy & Mechanism[1][2][3]

Reaction Design

The transformation is an equilibrium-driven condensation. To drive the reaction to completion (Le Chatelier’s principle), we employ absolute ethanol as both solvent and reagent in large excess. Concentrated sulfuric acid (


) acts as the dehydrating catalyst.

Key Mechanistic Considerations:

  • Selectivity: The phenolic hydroxyl group is significantly less nucleophilic than the aliphatic alcohol (ethanol) and will not compete for esterification under these acidic conditions.

  • Sterics: The bromine atom at the ortho position to the hydroxyl group exerts a mild inductive electron-withdrawing effect but does not significantly sterically hinder the carboxylic acid at the para position.

  • Thermodynamics: Water is a byproduct. For small scales (<50g), excess ethanol and molecular sieves or simple reflux is sufficient. For larger scales, a Dean-Stark apparatus or azeotropic distillation with toluene is recommended to remove water.

Reaction Scheme Description
  • Protonation: The carbonyl oxygen of the carboxylic acid is protonated by

    
    , increasing its electrophilicity.
    
  • Nucleophilic Attack: Ethanol attacks the carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer & Elimination: Proton transfer creates a good leaving group (

    
    ), which is eliminated to reform the carbonyl double bond, yielding the protonated ester.
    
  • Deprotonation: Loss of a proton yields the neutral Ethyl 3-bromo-4-hydroxybenzoate.

Detailed Experimental Protocol

Materials & Equipment
  • Substrate: 3-Bromo-4-hydroxybenzoic acid (Purity >98%).

  • Reagent/Solvent: Absolute Ethanol (200 proof, anhydrous preferred).

  • Catalyst: Sulfuric Acid, Concentrated (

    
    , 98%).
    
  • Apparatus: Round-bottom flask (RBF), reflux condenser, magnetic stir bar, heating mantle/oil bath, inert gas (Nitrogen/Argon) inlet (optional but recommended to prevent oxidation of phenol).

Stoichiometry Table
ReagentMW ( g/mol )Equiv.[1]Density (g/mL)Role
3-Bromo-4-hydroxybenzoic acid 217.021.0SolidLimiting Reagent
Absolute Ethanol 46.0720-300.789Solvent/Reagent
Sulfuric Acid (conc.) 98.080.5 - 1.01.84Catalyst
Step-by-Step Procedure

Step 1: Reaction Setup

  • Charge a clean, dry 250 mL round-bottom flask with 10.0 g (46.1 mmol) of 3-bromo-4-hydroxybenzoic acid.

  • Add 80 mL of Absolute Ethanol. Stir until the solid is mostly suspended/dissolved.

  • Critical Step: Slowly add 2.5 mL (approx. 1.0 equiv) of concentrated

    
     dropwise via a glass pipette or addition funnel. Caution:  Exothermic reaction.
    
  • Attach the reflux condenser and flush the system with Nitrogen for 2 minutes.

Step 2: Reflux

  • Heat the mixture to a gentle reflux (Bath temp: ~85-90°C).

  • Maintain reflux for 6–8 hours .

    • Monitoring: Check reaction progress via TLC (Eluent: 30% Ethyl Acetate in Hexanes). The starting material (acid) will be more polar (lower

      
      ) than the product (ester).
      

Step 3: Workup

  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure (Rotary Evaporator) to remove approx. 80-90% of the ethanol. Do not distill to dryness to avoid charring.

  • Pour the residue slowly into 150 mL of ice-cold water with vigorous stirring. The ester should precipitate as a white to off-white solid.

  • Neutralization: If no precipitate forms or an oil forms, neutralize the residual acid by adding saturated Sodium Bicarbonate (

    
    ) solution until pH ~7-8. This also removes unreacted starting acid into the aqueous layer.
    
  • Extract with Ethyl Acetate (3 x 50 mL) .

  • Combine organic layers and wash with:

    • 50 mL Saturated

      
       (removes trace acid).
      
    • 50 mL Brine (saturated NaCl).

  • Dry the organic layer over Anhydrous Sodium Sulfate (

    
    ).
    
  • Filter and concentrate in vacuo to yield the crude solid.

Step 4: Purification

  • Recrystallization: The crude product is typically pure enough for many applications. For high purity (>99%), recrystallize from a mixture of Ethanol/Water (1:1) or Hexanes/Ethyl Acetate .

    • Dissolve crude solid in minimum hot ethanol.

    • Add hot water until slight turbidity appears.

    • Cool slowly to room temperature, then to 4°C.

  • Filter the crystals and dry in a vacuum oven at 40°C for 4 hours.

Process Control & Troubleshooting

Workflow Diagram

EsterificationWorkflow Start Start: 3-Bromo-4-hydroxybenzoic acid Mix Dissolve in Abs. Ethanol Add H2SO4 Catalyst Start->Mix Reflux Reflux 80°C (6-8 hrs) Monitor via TLC Mix->Reflux Check Complete? Reflux->Check Check->Reflux No (SM remains) Concentrate Concentrate (Remove EtOH) Check->Concentrate Yes Quench Quench in Ice Water Neutralize with NaHCO3 Concentrate->Quench Extract Extract w/ EtOAc Wash (Brine/Water) Quench->Extract Purify Recrystallize (EtOH/Water) Extract->Purify End Final Product: Ethyl 3-bromo-4-hydroxybenzoate Purify->End

Figure 1: Operational workflow for the acid-catalyzed synthesis of Ethyl 3-bromo-4-hydroxybenzoate.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete conversion (Equilibrium).Increase reaction time; add molecular sieves to trap water; use a Dean-Stark trap with Toluene/Ethanol mix.
Oiling Out Product melting point depression by impurities.Seed the solution with a pure crystal; cool more slowly; scratch the glass to induce nucleation.
Dark Color Oxidation of phenol.Ensure inert atmosphere (

) during reflux; use fresh, inhibitor-free solvents.
SM Remains Water in solvent.[2]Ensure Ethanol is "Absolute" or dry it over 3Å molecular sieves before use.

Characterization & Specifications

The synthesized product should meet the following specifications to be considered "Research Grade".

Physical Properties
  • Appearance: White to off-white crystalline solid.

  • Melting Point: 102°C – 103°C [1].[3]

  • Solubility: Soluble in Ethanol, DMSO, Ethyl Acetate; Insoluble in Water.

Expected NMR Data (Predicted)
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       10.5 (s, 1H, -OH) [Chemical shift varies with concentration]
      
    • 
       8.18 (d, J=2.0 Hz, 1H, Ar-H, ortho to Br)
      
    • 
       7.92 (dd, J=8.5, 2.0 Hz, 1H, Ar-H, para to Br)
      
    • 
       7.05 (d, J=8.5 Hz, 1H, Ar-H, ortho to OH)
      
    • 
       4.35 (q, J=7.1 Hz, 2H, 
      
      
      
      )
    • 
       1.38 (t, J=7.1 Hz, 3H, 
      
      
      
      )
Mass Spectrometry
  • MS (ESI+):

    
     calc for 
    
    
    
    ; observe isotopic pattern characteristic of mono-bromine (1:1 ratio of M and M+2 peaks).

Safety & Handling

  • 3-Bromo-4-hydroxybenzoic acid: Irritant.[4] Avoid inhalation.

  • Sulfuric Acid: Corrosive. Causes severe skin burns and eye damage. Use exclusively in a fume hood.

  • General: Brominated aromatic compounds can be persistent. Dispose of waste in halogenated organic waste containers.

References

  • ChemBK. (n.d.). Ethyl 3-bromo-4-hydroxybenzoate Physical Properties. Retrieved October 26, 2023, from [Link]

  • PubChem. (n.d.).[4][5][6] Ethyl 3-bromo-4-hydroxybenzoate Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Google Patents. (2013). CN103467296A - Preparation method of methyl 3-bromo-4-hydroxybenzoate. (Reference for general brominated hydroxybenzoate synthesis logic).
  • PrepChem. (n.d.). Synthesis of 3-bromo-4-hydroxybenzoic acid. (Reference for precursor stability and handling). Retrieved October 26, 2023, from [Link]

Sources

Application Note: Strategic Utilization of Ethyl 3-bromo-4-hydroxybenzoate in the Synthesis of Key API Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the strategic application of Ethyl 3-bromo-4-hydroxybenzoate as a pivotal starting material and intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). We will explore its fundamental reactivity, detailing field-proven protocols for key transformations such as O-alkylation and palladium-catalyzed cross-coupling reactions. The causality behind experimental design choices is elucidated to empower researchers with a deeper understanding of reaction optimization. A practical case study on the synthesis of a core intermediate for the 'sartan' class of antihypertensive drugs will illustrate the integration of these methodologies in a multi-step synthetic campaign.

Introduction: The Versatility of a Privileged Scaffold

Ethyl 3-bromo-4-hydroxybenzoate is a bifunctional aromatic compound that serves as a highly versatile building block in medicinal chemistry and process development.[1][2][3] Its structure is uniquely primed for sequential and regioselective functionalization, making it an invaluable precursor for a wide range of complex molecular architectures found in modern pharmaceuticals.

The molecule possesses two key reactive sites:

  • A nucleophilic phenolic hydroxyl group: Readily undergoes deprotonation to form a phenoxide, which can be alkylated or arylated to form ether linkages.

  • An aryl bromide: Acts as an electrophilic handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling.

This dual reactivity allows for a modular approach to synthesis, where complex scaffolds can be assembled in a controlled and predictable manner. The ester functionality, while generally stable, offers a further site for modification, such as hydrolysis to the corresponding carboxylic acid or amidation, typically in later stages of a synthetic route.

Table 1: Physicochemical Properties of Ethyl 3-bromo-4-hydroxybenzoate

PropertyValueSource
IUPAC Name ethyl 3-bromo-4-hydroxybenzoatePubChem[2]
CAS Number 37470-58-9PubChem[2]
Molecular Formula C₉H₉BrO₃PubChem[2]
Molecular Weight 245.07 g/mol PubChem[2]
Appearance Off-white to pale yellow crystalline powderN/A
Solubility Soluble in methanol, ethanol, DMSO, DMF, ethyl acetateN/A

Safety & Handling: Ethyl 3-bromo-4-hydroxybenzoate is classified as a skin and respiratory irritant.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Core Synthetic Transformations and Protocols

The strategic value of Ethyl 3-bromo-4-hydroxybenzoate lies in its capacity to undergo selective transformations at its two primary functional groups. This section details the protocols for these key reactions.

O-Alkylation of the Phenolic Hydroxyl Group

The formation of an ether linkage at the C4-hydroxyl position is a common first step in many synthetic routes. This modification protects the phenol, alters the electronic properties of the ring, and introduces a side chain that is often a critical pharmacophoric element of the final API. The Williamson ether synthesis is the most common method employed.

Causality of Experimental Design:

  • Base: A base is required to deprotonate the weakly acidic phenol (pKa ≈ 10) to form the much more nucleophilic phenoxide ion. The choice of base is critical. Strong bases like sodium hydride (NaH) ensure complete and irreversible deprotonation but require anhydrous solvents. Weaker bases like potassium carbonate (K₂CO₃) are often sufficient, are easier to handle, and are preferred in industrial settings for their lower cost and enhanced safety profile.

  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (MeCN), or acetone are ideal. They effectively solvate the cation of the base (e.g., K⁺) without solvating the phenoxide anion, thus maximizing its nucleophilicity.

  • Alkylating Agent: The electrophile is typically an alkyl halide (R-X, where X = Cl, Br, I) or sulfonate (R-OTs, R-OMs). The reactivity order is I > Br > OTs > OMs > Cl. The choice depends on the availability and cost of the reagent.

Protocol 2.1: General Procedure for O-Alkylation

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add Ethyl 3-bromo-4-hydroxybenzoate (1.0 eq).

  • Solvent & Base: Add a suitable polar aprotic solvent (e.g., DMF or acetone, ~5-10 mL per mmol of substrate) followed by a powdered, anhydrous base (e.g., K₂CO₃, 1.5-2.0 eq).

  • Reaction Initiation: Stir the suspension at room temperature for 15-30 minutes to facilitate salt formation.

  • Addition of Electrophile: Add the alkylating agent (e.g., an alkyl bromide, 1.1-1.2 eq) neat or as a solution in the reaction solvent.

  • Heating & Monitoring: Heat the reaction mixture to a temperature between 60-80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into cold water, which will precipitate the product and dissolve the inorganic salts.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Table 2: Representative O-Alkylation Reactions

Alkylating AgentBaseSolventTemp (°C)Time (h)Yield (%)
Ethyl IodideK₂CO₃DMF706>95
Benzyl BromideK₂CO₃Acetone608>90
1,4-DibromobutaneNaHTHF6512~85
Propargyl BromideCs₂CO₃MeCN504>95

Diagram 2.1: O-Alkylation Workflow

G cluster_reactants Reactants cluster_conditions Conditions EBHB Ethyl 3-bromo-4-hydroxybenzoate Deprotonation Deprotonation (Phenoxide Formation) EBHB->Deprotonation [1] AlkylHalide Alkyl Halide (R-X) SN2 Nucleophilic Attack (Sₙ2 Reaction) AlkylHalide->SN2 Base Base (e.g., K₂CO₃) Base->Deprotonation Solvent Solvent (e.g., DMF) Deprotonation->SN2 [2] Product O-Alkylated Product SN2->Product [3]

Caption: Workflow for the Williamson ether synthesis of Ethyl 3-bromo-4-hydroxybenzoate.

C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The aryl bromide moiety is a perfect handle for palladium-catalyzed cross-coupling reactions, which are among the most powerful tools for constructing C-C bonds. The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is particularly favored due to the mild reaction conditions, commercial availability of a vast library of boronic acids, and the non-toxic nature of the boron-containing byproducts.[4][5] This reaction is fundamental to the synthesis of biphenyl structures, a common motif in many API classes, including the sartans.[6][7]

Causality of Experimental Design:

  • Palladium Catalyst: A palladium(0) species is the active catalyst. This is often generated in situ from a stable palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂. The choice of catalyst and its concentration (loading) is crucial for efficiency and cost.

  • Ligand: A phosphine ligand (e.g., PPh₃, P(t-Bu)₃) or an N-heterocyclic carbene (NHC) is essential.[8] The ligand stabilizes the palladium center, prevents its precipitation as palladium black, and modulates its reactivity to facilitate the key steps of the catalytic cycle (oxidative addition and reductive elimination).

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that can transmetalate to the palladium center.[4] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.

  • Solvent System: The reaction often requires a mixture of an organic solvent (to dissolve the aryl halide and catalyst) and water (to dissolve the inorganic base). Common systems include Toluene/Water, Dioxane/Water, or DMF/Water.

Protocol 2.2: General Procedure for Suzuki-Miyaura Cross-Coupling

  • Setup: To a Schlenk flask, add the O-alkylated ethyl 3-bromo-4-alkoxybenzoate (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Degassing: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is critical to remove oxygen, which can oxidize and deactivate the catalyst.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of Toluene:Water).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if required, an additional ligand.

  • Heating & Monitoring: Heat the reaction mixture to a temperature between 80-110°C under the inert atmosphere. Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.

    • Separate the layers. Extract the aqueous phase with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: The crude biphenyl product is typically purified by column chromatography or recrystallization.

Diagram 2.2: Suzuki-Miyaura Catalytic Cycle

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdBr Ar-Pd(II)L₂-Br OxAdd->ArPdBr Transmetal Transmetalation ArPdBr->Transmetal ArPdAr Ar-Pd(II)L₂-Ar' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 ArAr Ar-Ar' (Product) RedElim->ArAr ArBr Ar-Br (Substrate) ArBr->OxAdd ArBOH Ar'-B(OH)₂ + Base ArBOH->Transmetal

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Case Study: Synthesis of a Core Intermediate for Telmisartan

Telmisartan is a widely used angiotensin II receptor blocker for the treatment of hypertension.[9][10] A key structural feature is its substituted biphenyl benzimidazole core. Ethyl 3-bromo-4-hydroxybenzoate is an ideal starting point for constructing the requisite biphenyl intermediate.

The overall strategy involves:

  • Protection/Alkylation: Protection of the phenolic hydroxyl group.

  • Suzuki Coupling: Formation of the critical biphenyl C-C bond.

  • Elaboration: Conversion of the ester to the final required functional group for coupling with the benzimidazole moiety.

Diagram 3.1: Synthetic Pathway to a Telmisartan Precursor

G Start Ethyl 3-bromo- 4-hydroxybenzoate Step1_reagents Methyl Iodide, K₂CO₃, Acetone Start->Step1_reagents Intermediate1 Ethyl 3-bromo- 4-methoxybenzoate Step1_reagents->Intermediate1 Step2_reagents 4-Methylphenylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O Intermediate1->Step2_reagents Intermediate2 Ethyl 4'-methyl- [1,1'-biphenyl]-2-carboxylate (with methoxy group) Step2_reagents->Intermediate2 Step3_reagents 1. LiOH, THF/H₂O 2. H⁺ workup Intermediate2->Step3_reagents Intermediate3 4'-Methyl- [1,1'-biphenyl]-2-carboxylic acid Step3_reagents->Intermediate3 Final_Coupling Couple with benzimidazole moiety Intermediate3->Final_Coupling

Caption: Multi-step synthesis of a key biphenyl carboxylic acid intermediate for Telmisartan.

Protocol Discussion:

  • Step 1 (O-Methylation): This step follows the general O-alkylation protocol (2.1). Methyl iodide is a reactive and cost-effective methylating agent. The reaction protects the hydroxyl group, preventing it from interfering with the subsequent palladium-catalyzed coupling.

  • Step 2 (Suzuki Coupling): Following protocol 2.2, the methylated intermediate is coupled with 4-methylphenylboronic acid. This step constructs the core biphenyl backbone of the target molecule. Careful degassing is paramount for achieving high yields.

  • Step 3 (Saponification): The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a base like lithium hydroxide (LiOH), followed by acidic workup. This carboxylic acid is now activated for amide bond formation with the N-methyl-o-phenylenediamine portion in the subsequent steps of the total synthesis of Telmisartan.[9]

This case study exemplifies how the orthogonal reactivity of the functional groups in Ethyl 3-bromo-4-hydroxybenzoate can be exploited in a logical sequence to build molecular complexity efficiently.

References

  • CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
  • Synthesis of 3-bromo-4-hydroxybenzoic acid. PrepChem.com.
  • Ethyl 4-bromo-3-hydroxybenzo
  • Ethyl 3-bromo-4-hydroxybenzo
  • Methyl 3-bromo-4-hydroxybenzo
  • The Suzuki Reaction. Myers Group, Harvard University.
  • Suzuki Coupling. Organic Chemistry Portal.
  • A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature.
  • CN102863398A - Synthetic method for sartan drug intermediate and application of...
  • A Review on Synthesis of Antihypertensive Sartan Drugs. SciSpace.
  • WO2012028925A2 - An improved process for the preparation of telmisartan.
  • A Modification to the Synthesis of Telmisartan: An Antihypertensive Drug.

Sources

Application Notes and Protocols for the Chromatographic Separation of Ethyl 3-bromo-4-hydroxybenzoate Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction

Ethyl 3-bromo-4-hydroxybenzoate is a key intermediate in the synthesis of various pharmaceuticals and other bioactive molecules. Its purity is paramount to ensure the safety and efficacy of the final products. The synthesis of this compound, typically through the bromination of ethyl p-hydroxybenzoate, often results in a reaction mixture containing the desired product, unreacted starting materials, and over-brominated byproducts.[1] Therefore, a robust and reliable chromatographic method is essential for the separation, identification, and quantification of these components to ensure the quality of the final product.

This comprehensive guide provides a detailed examination of the chromatographic principles and practical protocols for the effective separation of Ethyl 3-bromo-4-hydroxybenzoate from its common impurities. We will delve into the rationale behind the selection of chromatographic modes, stationary phases, and mobile phases, offering a scientifically grounded approach to method development and validation.

Understanding the Analytes: Physicochemical Properties and Potential Impurities

A successful chromatographic separation begins with a thorough understanding of the target analyte and its potential impurities.

Physicochemical Properties of Key Compounds:

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted pKaNotes
Ethyl 4-hydroxybenzoate (Starting Material)C₉H₁₀O₃166.17~8.3The precursor in the synthesis.[2]
Ethyl 3-bromo-4-hydroxybenzoate (Product)C₉H₉BrO₃245.076.82 ± 0.18The target compound for purification.[3]
Ethyl 3,5-dibromo-4-hydroxybenzoate (Byproduct)C₉H₈Br₂O₃323.97Not readily available, but expected to be more acidic than the mono-brominated product.A common byproduct due to over-bromination.[1]

Key Impurities in the Reaction Mixture:

The primary impurities in the synthesis of Ethyl 3-bromo-4-hydroxybenzoate are typically:

  • Ethyl p-hydroxybenzoate: The unreacted starting material.

  • Ethyl 3,5-dibromo-4-hydroxybenzoate: The product of di-bromination, which occurs due to the activation of the aromatic ring by the hydroxyl group.[1]

Chromatographic Method Development: A Logic-Driven Approach

The choice between normal-phase and reverse-phase chromatography is a critical first step in method development.

Reverse-Phase Chromatography: The Preferred Mode

For the separation of Ethyl 3-bromo-4-hydroxybenzoate and its related impurities, reverse-phase high-performance liquid chromatography (RP-HPLC) is the recommended approach. Here's the scientific rationale:

  • Analyte Polarity: The compounds of interest are moderately polar aromatic molecules. RP-HPLC, with its non-polar stationary phase and polar mobile phase, is exceptionally well-suited for retaining and separating such analytes.

  • Reproducibility and Robustness: RP-HPLC methods are generally more robust and reproducible than normal-phase methods, which are sensitive to the water content in the mobile phase. This is a crucial factor for quality control applications.

Stationary Phase Selection: The Heart of the Separation

The choice of stationary phase dictates the selectivity of the separation.

  • C18 (Octadecylsilane): A C18 column is the workhorse of reverse-phase chromatography and is the recommended starting point for this separation. Its long alkyl chains provide strong hydrophobic interactions with the aromatic rings of the analytes.

  • C8 (Octylsilane): A C8 column offers slightly less retention than a C18 column and can be a good alternative if the analytes are too strongly retained on a C18 phase.

  • Phenyl-Hexyl: For aromatic compounds, a phenyl-hexyl stationary phase can offer alternative selectivity due to π-π interactions between the phenyl groups of the stationary phase and the aromatic rings of the analytes. This can be particularly useful for separating positional isomers.

Mobile Phase Optimization: Fine-Tuning the Separation

The mobile phase composition is adjusted to achieve the desired retention and resolution.

  • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in RP-HPLC. Acetonitrile generally provides lower backpressure and better UV transparency at lower wavelengths. A good starting point is a gradient elution from a lower to a higher concentration of the organic modifier.

  • Aqueous Phase and pH Control: The use of a buffer or an acid modifier in the aqueous phase is critical for achieving sharp, symmetrical peaks, especially for acidic compounds like phenols. The pKa of Ethyl 3-bromo-4-hydroxybenzoate is predicted to be around 6.82.[3] To ensure the phenolic hydroxyl group is in its protonated, less polar form, the mobile phase pH should be maintained at least 2 pH units below the pKa. Acidifying the mobile phase with 0.1% phosphoric acid or 0.1% formic acid is a standard practice that has been shown to be effective for similar compounds.

Detection Wavelength

The aromatic nature of these compounds allows for sensitive detection using a UV detector. Based on the UV spectra of p-hydroxybenzoic acid esters, a detection wavelength in the range of 254-258 nm is expected to provide good sensitivity for all components in the mixture.[5][6]

Visualizing the Method Development Workflow

MethodDevelopment cluster_Analyte Analyte Characterization cluster_Mode Mode Selection cluster_StationaryPhase Stationary Phase Screening cluster_MobilePhase Mobile Phase Optimization cluster_Detection Detection cluster_Validation Method Validation Analyte Identify Target and Impurities Properties Determine Physicochemical Properties (Polarity, pKa) Analyte->Properties Mode Choose Chromatographic Mode Analyte->Mode RP_HPLC Reverse-Phase HPLC (Preferred) Mode->RP_HPLC NP_HPLC Normal-Phase HPLC Mode->NP_HPLC SP_Screen Screen Stationary Phases Mode->SP_Screen C18 C18 (Initial Choice) SP_Screen->C18 C8 C8 SP_Screen->C8 Phenyl Phenyl-Hexyl SP_Screen->Phenyl MP_Opt Optimize Mobile Phase SP_Screen->MP_Opt Organic Select Organic Modifier (ACN/MeOH) MP_Opt->Organic Aqueous Optimize Aqueous Phase (pH control with Acid) MP_Opt->Aqueous Detection Select Detection Wavelength MP_Opt->Detection Gradient Develop Gradient Profile Aqueous->Gradient UV_254_258 UV at 254-258 nm Detection->UV_254_258 Validation Validate the Method Detection->Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision

Caption: A logical workflow for the development of a chromatographic separation method.

Detailed Protocol: RP-HPLC Separation of Ethyl 3-bromo-4-hydroxybenzoate Reaction Mixture

This protocol provides a starting point for the separation. Further optimization may be required based on the specific instrumentation and reaction mixture composition.

Instrumentation and Materials
  • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • HPLC grade acetonitrile and methanol.

  • HPLC grade water.

  • Phosphoric acid (85%) or formic acid (≥98%).

  • Reference standards for Ethyl 4-hydroxybenzoate, Ethyl 3-bromo-4-hydroxybenzoate, and Ethyl 3,5-dibromo-4-hydroxybenzoate.

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size).

Preparation of Solutions
  • Mobile Phase A: 0.1% Phosphoric Acid in Water. To 1 L of HPLC grade water, add 1.0 mL of 85% phosphoric acid and mix well.

  • Mobile Phase B: Acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

  • Standard Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of each reference standard into separate 10 mL volumetric flasks. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution: Prepare a mixed working standard solution containing all three components at a suitable concentration (e.g., 10-50 µg/mL) by diluting the stock solutions with the diluent.

  • Sample Preparation: Accurately weigh a portion of the reaction mixture and dissolve it in the diluent to achieve a final concentration of approximately 100-200 µg/mL of the main component. Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions
ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention for moderately polar aromatic compounds.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileAcidified mobile phase ensures protonation of the phenolic hydroxyl group for better peak shape. Acetonitrile is a common and effective organic modifier.
Gradient Elution 0-2 min: 40% B2-15 min: 40% to 80% B15-18 min: 80% B18-20 min: 80% to 40% B20-25 min: 40% B (equilibration)A gradient is necessary to elute compounds with a range of polarities in a reasonable time with good resolution.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides stable retention times.
Detection Wavelength 254 nmA common wavelength for the detection of aromatic compounds.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
System Suitability

Before sample analysis, perform a system suitability test by injecting the working standard solution at least five times. The system is deemed suitable for use if the following criteria are met:

  • Tailing factor for the Ethyl 3-bromo-4-hydroxybenzoate peak is between 0.8 and 1.5.

  • Theoretical plates for the Ethyl 3-bromo-4-hydroxybenzoate peak are greater than 2000.

  • Resolution between all adjacent peaks is greater than 1.5.

  • Relative standard deviation (RSD) of the peak areas for all components is less than 2.0%.

Data Analysis and Quantification

Identify the peaks in the sample chromatogram by comparing their retention times with those of the reference standards. The quantification of each component can be performed using an external standard method, where the peak area of each analyte in the sample is compared to the peak area of the corresponding standard of a known concentration.

Protocol for Normal-Phase Chromatography (Alternative for Isomer Separation)

While RP-HPLC is the primary recommendation, normal-phase chromatography (NP-HPLC) can be a powerful tool for separating positional isomers that may be difficult to resolve by reverse-phase.[7][8]

Stationary Phase
  • Silica or Amino-propyl bonded phase: These are common polar stationary phases used in NP-HPLC.

Mobile Phase
  • A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar modifier (e.g., ethyl acetate, isopropanol, or ethanol). The strength of the mobile phase is increased by increasing the percentage of the polar modifier.

Cautions for Normal-Phase Chromatography
  • Water Content: The retention times in NP-HPLC are highly sensitive to the presence of water in the mobile phase. It is crucial to use dry solvents and to control the humidity of the laboratory environment.

  • Column Equilibration: NP-HPLC columns often require longer equilibration times than RP-HPLC columns.

Visualizing the Separation Logic

SeparationLogic cluster_Reaction Reaction Mixture cluster_RP Reverse-Phase Separation cluster_NP Normal-Phase Separation (Alternative) Mixture Ethyl 3-bromo-4-hydroxybenzoate + Impurities RP_Column C18 Column (Non-polar) Mixture->RP_Column Primary Method NP_Column Silica Column (Polar) Mixture->NP_Column Alternative for Isomers RP_MobilePhase Acetonitrile/Water + Acid (Polar) RP_Elution Elution Order: 1. Ethyl 4-hydroxybenzoate (most polar) 2. Ethyl 3-bromo-4-hydroxybenzoate 3. Ethyl 3,5-dibromo-4-hydroxybenzoate (least polar) NP_MobilePhase Hexane/Ethyl Acetate (Non-polar) NP_Elution Elution Order: 1. Ethyl 3,5-dibromo-4-hydroxybenzoate (least polar) 2. Ethyl 3-bromo-4-hydroxybenzoate 3. Ethyl 4-hydroxybenzoate (most polar)

Caption: The logic behind the elution order in reverse-phase and normal-phase chromatography.

Conclusion

The successful chromatographic separation of Ethyl 3-bromo-4-hydroxybenzoate reaction mixtures is a critical step in ensuring the quality and purity of this important pharmaceutical intermediate. The reverse-phase HPLC method detailed in this guide provides a robust and reliable starting point for method development and routine analysis. By understanding the physicochemical properties of the analytes and applying a logical, science-driven approach to method development, researchers can confidently achieve the desired separation and ensure the integrity of their final products.

References

  • A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. (URL: [Link])

  • A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. (URL: [Link])

  • A Rapid High Temperature Liquid Chromatography (HTLC) Method for the Separation of 2-, 3- and 4- Bromobenzoic Acids both In Vitro and In Vivo. (URL: [Link])

  • Separation of Paraben Preservatives by Reversed-Phase HPLC. (URL: [Link])

  • 3-bromo-4-hydroxybenzoic acid methyl ester prepar
  • Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. (URL: [Link])

  • HPLC Methods for analysis of Ethylparaben. (URL: [Link])

  • Establishment and validation of HPLC methods for the determination of folic acid and parabens antimicrobial agents on folic acid oral solution. (URL: [Link])

  • Ethyl 4-bromo-3-hydroxybenzoate. (URL: [Link])

  • Ultraviolet spectra and dissociation constants of p-hydroxybenzoic acid, methyl, ethyl, n-butyl, and benzyl p-hydroxybenzoate. (URL: [Link])

  • Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. (URL: [Link])

  • Determination of p-hydroxybenzoic acid esters in cosmetics by liquid chromatography with ultraviolet and fluorescence detection. (URL: [Link])

  • Analysis of alkyl esters of p-hydroxybenzoic acid (parabens) in baby teethers via gas chromatography-quadrupole mass spectrometry (GC-qMS) using a stable isotope dilution assay (SIDA). (URL: [Link])

  • Analysis of alkyl esters of p-hydroxybenzoic acid (parabens) in baby teethers via gas chromatography-quadrupole. (URL: [Link])

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. (URL: [Link])

  • separation of positional isomers. (URL: [Link])

  • Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds. (URL: [Link])

  • GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. (URL: [Link])

  • Separation of 3,5-Dibromo-4-hydroxybenzoic acid on Newcrom R1 HPLC column. (URL: [Link])

  • Ethyl 3-bromo-4-hydroxybenzoate. (URL: [Link])

  • ETHYL 4-HYDROXYBENZOATE. (URL: [Link])

  • Ethyl 4-bromo-3-hydroxybenzoate (C9H9BrO3). (URL: [Link])

Sources

Troubleshooting & Optimization

Technical Support Guide: Optimizing Ethyl 3-bromo-4-hydroxybenzoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 3-bromo-4-hydroxybenzoate (CAS: 37470-58-9) is a critical intermediate in the synthesis of complex pharmaceuticals, including specific receptor antagonists and enzyme inhibitors.[1][2]

The synthesis appears deceptively simple—a classic electrophilic aromatic substitution (


).[1][2] However, researchers frequently encounter a "yield ceiling" of 60–70% due to a kinetic competition: the activating hydroxyl group directs bromination to both ortho positions.[1][2] The challenge is not making the product; it is stopping the reaction at the mono-bromo stage while preventing the formation of the 3,5-dibromo impurity  and minimizing unreacted starting material (Ethylparaben).[1][2]

This guide provides a self-validating protocol to break that ceiling, focusing on regiocontrol and purification logic .

Module 1: Reaction Optimization (The Synthesis)

We will focus on two validated protocols. Method A is robust for kilogram-scale batches.[1][2] Method B is recommended for high-precision, gram-scale synthesis where selectivity is paramount.[1][2]

Method A: The Controlled Bromine/Acetic Acid Route (Scalable)

Best for: Large scale, cost-efficiency.[1]

The Protocol:

  • Dissolve Ethyl 4-hydroxybenzoate (1.0 eq) in Glacial Acetic Acid (7–10 volumes).

  • Critical Step: Cool the solution to 15–20°C . Do not run at reflux initially.[1][2]

  • Add Bromine (

    
    , 1.05 eq) dissolved in Acetic Acid dropwise over 60–90 minutes.
    
  • Stir at room temperature for 4–6 hours.

  • In-Process Control (IPC): Check HPLC. Target <2% Starting Material.

Technical Insight: Acetic acid serves as a polar protic solvent that stabilizes the transition state but also moderates the reactivity of the phenol compared to non-polar solvents.[1][2] The cooling is essential because the activation energy difference between the first and second bromination is small.[1][2] Higher temperatures accelerate the second bromination disproportionately.[1][2]

Method B: The NBS/pTsOH High-Selectivity Route

Best for: High purity requirements, avoiding liquid bromine handling.[1]

The Protocol:

  • Dissolve Ethyl 4-hydroxybenzoate (1.0 eq) and p-Toluenesulfonic acid (pTsOH, 0.1 eq) in Methanol or Acetonitrile.

  • Add N-Bromosuccinimide (NBS, 1.0 eq) portion-wise or as a solution over 30 minutes at 0°C to 5°C .

  • Allow to warm to room temperature and stir for 1 hour.

Technical Insight: The addition of pTsOH is not just catalytic; it protonates the NBS, increasing its electrophilicity, while the methanol solvates the phenol.[1] This specific "cocktail" has been shown in literature to significantly enhance ortho-selectivity (mono-substitution) over di-substitution by altering the kinetics of the brominating species [1, 2].[1][2]

Comparison of Methods
FeatureMethod A (

/AcOH)
Method B (NBS/pTsOH)
Atom Economy HighLower (Succinimide waste)
Selectivity Moderate (requires temp control)High (90%+)
Cost LowModerate
Primary Impurity 3,5-Dibromo derivativeSuccinimide (easily removed)
Recommended Scale >100g<50g

Module 2: Troubleshooting & FAQs

Q1: I am seeing 10–15% of the 3,5-dibromo impurity. How do I stop this?

Diagnosis: This is "Over-Bromination."[1][2] It occurs when the local concentration of the brominating agent is too high relative to the mixing rate, or the temperature is too high.[1] Corrective Action:

  • Dilution: Dilute your brominating agent (

    
     or NBS) in more solvent before addition.[1][2]
    
  • Addition Rate: Slow down the addition. The reaction must be reagent-limited, not substrate-limited.

  • Temperature: Lower the reaction temperature to 0–5°C. The rate constant

    
     (mono-bromination) is less sensitive to temperature drop than 
    
    
    
    (di-bromination), improving the
    
    
    ratio.[1][2]
Q2: My reaction stalled with 5% starting material left. Should I add more Bromine?

Diagnosis: "The Stalling Trap." Corrective Action: NO. Do not add more bromine. If you add more bromine to convert that last 5% of starting material, you will almost certainly convert 5% of your product into the dibromo impurity.[1][2] The kinetic penalty is too high.[1][2]

  • Solution: Accept the 95% conversion. It is far easier to separate the starting material (more polar/different solubility) during recrystallization than to separate the dibromo byproduct (structurally very similar to the product).[1][2]

Q3: The product is colored (orange/red) after workup. Is it impure?

Diagnosis: Trapped free bromine or oxidation products.[1][2] Corrective Action:

  • Quench: Wash the organic layer (or the solid filter cake) with a 10% Sodium Bisulfite (

    
    ) or Sodium Thiosulfate solution.[1][2] This reduces 
    
    
    
    (red) to bromide (colorless).[1][2]
  • Recrystallization: If the color persists, recrystallize from Ethanol/Water (1:1).[1][2]

Q4: How do I efficiently purify the crude solid without column chromatography?

Protocol:

  • Solvent: Use Ethanol/Water or Glacial Acetic Acid/Water.[1][2]

  • Process: Dissolve the crude solid in minimal hot ethanol (

    
    ).
    
  • Precipitation: Add warm water until slight turbidity appears.[1][2] Allow it to cool slowly to room temperature, then to

    
    .
    
  • Theory: The 3,5-dibromo impurity is generally less soluble and may precipitate first or co-crystallize if cooled too fast.[1][2] However, the starting material (Ethylparaben) is more soluble in aqueous ethanol and will stay in the mother liquor.[1][2]

Module 3: Visualizing the Reaction Pathway

The following diagram illustrates the kinetic competition and the critical decision nodes for the researcher.

BrominationPathway cluster_decisions Troubleshooting Logic SM Ethyl 4-hydroxybenzoate (Starting Material) Mono Ethyl 3-bromo-4-hydroxybenzoate (Target Product) SM->Mono k1 (Fast) Control: Stoichiometry 1.0 eq Reagent Brominating Agent (Br2 or NBS) Reagent->SM Di 3,5-Dibromo Impurity (Over-reaction) Mono->Di k2 (Slower) Risk: High Temp / Excess Br2 Check IPC: >2% SM remaining? Stop STOP Reaction Do NOT add excess Br2 Check->Stop Yes (Preserve Selectivity) Add Add Reagent Check->Add No (Risk Di-bromo)

Figure 1: Kinetic pathway of bromination.[1][2] Note that the conversion of Product to Impurity (k2) competes with the main reaction (k1), necessitating strict stoichiometric control.[1]

References

  • Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Source: National Institutes of Health (PMC).[1][2] URL:[Link] Relevance: Validates the NBS/pTsOH method for high regioselectivity.

  • Synthesis of 3-bromo-4-hydroxybenzoic acid (Precursor Protocol). Source: PrepChem.[1][2] URL:[Link] Relevance: Provides baseline conditions for bromine/acetic acid synthesis routes.

  • Ethyl 3-bromo-4-hydroxybenzoate Compound Summary. Source: PubChem.[1][2][3] URL:[Link] Relevance: Verification of physical properties (MW: 245.07 g/mol ) and safety data.[1][2][3]

  • Impurity Occurrence and Removal in Crystalline Products. Source: University College Cork (Cora).[1][2][4] URL:[Link] Relevance: General principles for recrystallization strategies to remove structurally similar impurities.[1][2]

Sources

Technical Support Center: Purification of Crude Ethyl 3-bromo-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and frequently asked questions for the purification of crude Ethyl 3-bromo-4-hydroxybenzoate. It is designed for researchers, scientists, and professionals in drug development who may encounter challenges during this critical purification step.

Introduction

Ethyl 3-bromo-4-hydroxybenzoate is a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals. Its purity is paramount for the success of subsequent reactions. The crude product often contains unreacted starting materials, by-products, and residual solvents. This guide offers practical, experience-driven advice to overcome common purification hurdles.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the purification of crude Ethyl 3-bromo-4-hydroxybenzoate.

Issue 1: Oiling Out During Recrystallization

Question: My crude Ethyl 3-bromo-4-hydroxybenzoate is "oiling out" instead of forming crystals during recrystallization. What is causing this and how can I fix it?

Answer:

"Oiling out" occurs when the solute comes out of the recrystallization solvent as a liquid rather than a solid. This is a common problem when the boiling point of the solvent is higher than the melting point of the solute, or when the concentration of impurities is high, depressing the melting point of the mixture.

Causality and Solution:

  • High Impurity Load: A high concentration of impurities can significantly lower the melting point of your crude product, causing it to separate as a liquid.

    • Solution: Before recrystallization, consider a pre-purification step. A simple liquid-liquid extraction can be highly effective. Dissolve the crude product in a suitable organic solvent like ethyl acetate and wash it with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities.[1] Follow this with a wash with brine to remove any remaining aqueous base and then dry the organic layer over anhydrous sodium sulfate. This significantly reduces the impurity profile before the final recrystallization.

  • Inappropriate Solvent Choice: The solvent may be too good at dissolving the compound, even at lower temperatures, or its boiling point may be too high.

    • Solution: The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. For Ethyl 3-bromo-4-hydroxybenzoate, a mixed solvent system often yields the best results. A common and effective system is ethanol/water. Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until a persistent cloudiness appears. Then, add a few more drops of hot ethanol to redissolve the cloudiness and allow the solution to cool slowly. Toluene can also be an effective recrystallization solvent.[2]

Experimental Protocol: Recrystallization from Toluene

  • Place the crude Ethyl 3-bromo-4-hydroxybenzoate in an Erlenmeyer flask.

  • Add a minimal amount of hot toluene (approximately 4:1 toluene to crude product by volume) to dissolve the solid completely.[2]

  • Heat the solution to boiling.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold toluene.

  • Dry the crystals under vacuum.

Issue 2: Poor Separation During Column Chromatography

Question: I'm using column chromatography to purify my product, but I'm getting poor separation between my desired compound and a closely-eluting impurity. What can I do to improve the resolution?

Answer:

Poor separation in column chromatography is typically due to an inappropriate mobile phase polarity, incorrect stationary phase selection, or improper column packing and loading.

Causality and Solution:

  • Mobile Phase Polarity: If the mobile phase is too polar, both your product and the impurity will travel quickly down the column, resulting in poor separation. If it's not polar enough, the compounds will move too slowly, leading to band broadening and overlap.

    • Solution: The key is to find the "sweet spot" for your eluent system. Use thin-layer chromatography (TLC) to optimize the solvent system before running the column. For Ethyl 3-bromo-4-hydroxybenzoate, a mixture of petroleum ether and ethyl acetate is a good starting point.[3] Aim for an Rf value of 0.25-0.35 for your desired compound on the TLC plate.

  • Column Packing and Loading: An improperly packed column with channels or cracks will lead to uneven solvent flow and band distortion. Overloading the column with too much crude product will also result in broad, overlapping bands.

    • Solution:

      • Packing: Use a slurry packing method to ensure a homogenous and tightly packed column.

      • Loading: As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel. Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent, which is then evaporated onto a small amount of silica) before loading it onto the column in a narrow band.

Workflow for Optimizing Column Chromatography

Caption: Workflow for Column Chromatography Optimization

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude Ethyl 3-bromo-4-hydroxybenzoate synthesis?

A1: The most common impurities are typically unreacted starting materials such as ethyl p-hydroxybenzoate, and by-products from side reactions, such as the dibrominated product (ethyl 3,5-dibromo-4-hydroxybenzoate).[2] The presence of these can be confirmed by techniques like NMR spectroscopy or LC-MS.

Q2: Is a liquid-liquid extraction always necessary before recrystallization?

A2: While not always strictly necessary, performing a liquid-liquid extraction is a highly recommended preliminary purification step. It can significantly improve the efficiency of the subsequent recrystallization by removing a large portion of both acidic and baseline impurities, leading to higher purity and better crystal formation.[1]

Q3: What are the key safety precautions when handling Ethyl 3-bromo-4-hydroxybenzoate and the solvents used for its purification?

A3: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Ethyl 3-bromo-4-hydroxybenzoate is a skin and respiratory irritant.[4][5] The organic solvents used (e.g., ethyl acetate, hexane, ethanol, toluene) are flammable. Avoid inhalation of vapors and contact with skin and eyes.[6][7] Consult the Safety Data Sheet (SDS) for detailed information.

Q4: How can I confirm the purity of my final product?

A4: The purity of the final product should be assessed using a combination of techniques:

  • Melting Point: A sharp melting point close to the literature value (around 108-110 °C for the corresponding methyl ester) is a good indicator of purity.[8]

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system indicates high purity.

  • Spectroscopic Methods:

    • ¹H NMR: Will show the characteristic peaks for the ethyl ester and the aromatic protons, and the absence of impurity peaks.

    • ¹³C NMR: Confirms the carbon framework of the molecule.

    • Mass Spectrometry (MS): Will show the correct molecular ion peak.

Quantitative Data Summary

Purification MethodTypical SolventsKey ParametersExpected Purity
RecrystallizationToluene, Ethanol/WaterSlow cooling, proper solvent ratio>98%[2]
Column ChromatographyPetroleum Ether/Ethyl AcetateOptimized mobile phase (Rf ~0.3)>99%[3]
Liquid-Liquid ExtractionEthyl Acetate, Water, NaHCO₃(aq)pH control of aqueous phasePre-purification step

Part 3: References

  • CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents.

  • Organic Syntheses Procedure. 3-bromo-4-hydroxytoluene. [Link]

  • PrepChem. Synthesis of 3-bromo-4-hydroxybenzoic acid. [Link]

  • The Royal Society of Chemistry. Supporting Information for: A practical and efficient synthesis of multi-substituted phenols via a copper-catalyzed aerobic oxidative hydroxylation of arylboronic acids. [Link]

  • PubChem. Ethyl 3-bromo-4-hydroxybenzoate. [Link]

  • PubChem. Ethyl 4-bromo-3-hydroxybenzoate. [Link]

Sources

Common side products in the bromination of ethyl 4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bromination of ethyl 4-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during this common but nuanced electrophilic aromatic substitution reaction. Our goal is to equip you with the knowledge to anticipate and resolve experimental challenges, ensuring a successful and efficient synthesis of the desired product, ethyl 3-bromo-4-hydroxybenzoate.

Introduction to the Synthesis and its Challenges

The bromination of ethyl 4-hydroxybenzoate is a classic example of electrophilic aromatic substitution on a highly activated benzene ring. The hydroxyl group is a potent activating group, directing electrophilic attack to the positions ortho and para to it.[1] Since the para position is already occupied by the ethyl ester group, bromination occurs at the ortho positions (C3 and C5). The primary challenge in this synthesis is controlling the reaction's selectivity to favor the mono-brominated product, ethyl 3-bromo-4-hydroxybenzoate, over the di-brominated side product, ethyl 3,5-dibromo-4-hydroxybenzoate.

This guide will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol for achieving high selectivity, and offer a comprehensive troubleshooting section to address common side products and experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the bromination of ethyl 4-hydroxybenzoate?

A1: The most common side product is the di-substituted compound, ethyl 3,5-dibromo-4-hydroxybenzoate. This occurs because the initial introduction of a bromine atom does not significantly deactivate the aromatic ring, which remains susceptible to a second electrophilic attack at the remaining ortho position.

Q2: How can I minimize the formation of the di-brominated side product?

A2: To minimize di-bromination, it is crucial to control the reaction conditions. This can be achieved by:

  • Stoichiometry: Using a 1:1 molar ratio of ethyl 4-hydroxybenzoate to the brominating agent.

  • Temperature: Conducting the reaction at low temperatures (e.g., 0-5°C) to reduce the reaction rate and improve selectivity.

  • Solvent Choice: Employing less polar solvents, such as dichloromethane or chloroform, can decrease the reactivity of the brominating agent.[2][3]

  • Milder Brominating Agents: While elemental bromine is commonly used, milder reagents like N-bromosuccinimide (NBS) can offer better control over mono-substitution.[2]

Q3: My starting material, ethyl 4-hydroxybenzoate, is not dissolving well in the reaction solvent. What should I do?

A3: Ethyl 4-hydroxybenzoate has limited solubility in some non-polar organic solvents at low temperatures. You can try using a co-solvent system or a solvent in which the starting material is more soluble, such as glacial acetic acid. However, be aware that more polar solvents can increase the rate of the reaction and potentially lead to more over-bromination. A patent for the analogous methyl ester bromination suggests using dichloromethane with glacial acetic acid as a catalyst, which also aids solubility.[4]

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of hexane and ethyl acetate. The starting material, mono-brominated product, and di-brominated product will have different Rf values, allowing you to track the consumption of the starting material and the formation of the products.

Q5: What is the best way to remove unreacted bromine after the reaction is complete?

A5: Unreacted bromine can be quenched by washing the reaction mixture with an aqueous solution of a reducing agent. A 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) is commonly used and is highly effective.[5][6] The disappearance of the bromine's characteristic reddish-brown color indicates complete quenching.

Troubleshooting Guide

This section addresses specific issues that may arise during the experiment and provides actionable solutions.

Problem Possible Cause(s) Solution(s)
Low yield of the desired mono-brominated product. Incomplete reaction.Increase the reaction time or allow the reaction to warm to room temperature after the initial addition of bromine. Monitor the reaction by TLC to ensure the starting material is consumed.
Formation of a significant amount of the di-brominated side product.Re-evaluate the reaction conditions. Ensure a strict 1:1 stoichiometry of bromine. Lower the reaction temperature and consider using a less polar solvent.
Difficulty in separating the mono- and di-brominated products. Similar polarities of the products.Purification can be achieved by careful column chromatography or recrystallization. For recrystallization, a solvent system where the solubilities of the two compounds differ significantly with temperature should be chosen. Toluene has been reported as a suitable recrystallization solvent for the analogous methyl ester.[4]
The reaction mixture remains colored even after quenching with sodium thiosulfate. Insufficient quenching agent.Add more sodium thiosulfate solution until the color disappears. It is advisable to use a slight excess of the quenching agent.
The product itself is colored.While the desired product is typically a white solid, impurities can impart color. Ensure thorough purification.
Formation of an emulsion during aqueous workup. Similar densities of the organic and aqueous layers.Add brine (saturated NaCl solution) to increase the ionic strength and density of the aqueous layer, which can help break the emulsion.

The Mechanism of Bromination

The bromination of ethyl 4-hydroxybenzoate proceeds via an electrophilic aromatic substitution mechanism. This is a two-step process:

  • Attack of the electrophile: The electron-rich aromatic ring of ethyl 4-hydroxybenzoate acts as a nucleophile and attacks the electrophilic bromine atom. This step is the rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[7][8]

  • Deprotonation: A weak base, such as a bromide ion or a solvent molecule, removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the final product.[7][8]

The strong activating effect of the hydroxyl group is due to the donation of one of its lone pairs of electrons into the benzene ring, which increases the electron density and makes the ring more nucleophilic.[1][9]

Visualizing the Reaction Pathway

Bromination_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Ethyl_4-hydroxybenzoate Ethyl 4-hydroxybenzoate Sigma_Complex Sigma Complex (Arenium Ion) Ethyl_4-hydroxybenzoate->Sigma_Complex + Br₂ Bromine Br₂ Mono-bromo_Product Ethyl 3-bromo-4-hydroxybenzoate Sigma_Complex->Mono-bromo_Product - H⁺ HBr HBr

Caption: Mechanism of mono-bromination.

Over-bromination: A Competing Pathway

Over_Bromination cluster_starting_material Mono-bromo Product cluster_intermediate2 Intermediate cluster_side_product Side Product Mono_bromo Ethyl 3-bromo-4-hydroxybenzoate Sigma_Complex2 Second Sigma Complex Mono_bromo->Sigma_Complex2 + Br₂ Di_bromo Ethyl 3,5-dibromo-4-hydroxybenzoate Sigma_Complex2->Di_bromo - H⁺

Caption: Formation of the di-bromo side product.

Detailed Experimental Protocol: Selective Mono-bromination

This protocol is designed to maximize the yield of ethyl 3-bromo-4-hydroxybenzoate.

Materials:

  • Ethyl 4-hydroxybenzoate

  • Dichloromethane (CH₂)

  • Glacial Acetic Acid

  • Bromine (Br₂)

  • 10% Aqueous Sodium Thiosulfate (Na₂S₂O₃)

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (Saturated Aqueous NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Toluene

  • Hexane

  • Ethyl Acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl 4-hydroxybenzoate (1 equivalent) in dichloromethane. Add a catalytic amount of glacial acetic acid (approximately 0.1 equivalents). Cool the mixture to 0-5°C in an ice bath.

  • Bromine Addition: In the dropping funnel, prepare a solution of bromine (1 equivalent) in dichloromethane. Add the bromine solution dropwise to the stirred reaction mixture over a period of 30-60 minutes, ensuring the temperature remains between 0-5°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for an additional 1-2 hours. Monitor the progress of the reaction by TLC (e.g., 4:1 Hexane:Ethyl Acetate). The reaction is complete when the starting material is consumed.

  • Work-up:

    • Quench the reaction by slowly adding 10% aqueous sodium thiosulfate solution until the reddish-brown color of bromine disappears.

    • Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to neutralize the acetic acid and any HBr formed.

    • Wash with brine to aid in layer separation.

    • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent, such as toluene or a mixture of hexane and ethyl acetate.[4]

    • Alternatively, for high purity, the product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Summary

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Appearance
Ethyl 4-hydroxybenzoateC₉H₁₀O₃166.17115-118White crystalline powder
Ethyl 3-bromo-4-hydroxybenzoateC₉H₉BrO₃245.0790-92White solid
Ethyl 3,5-dibromo-4-hydroxybenzoateC₉H₈Br₂O₃323.97208-211[1]Yellow to red solid

Characterization

Thin Layer Chromatography (TLC):

A typical TLC analysis on silica gel with a 4:1 hexane:ethyl acetate eluent will show the following trend in Rf values:

  • Ethyl 3,5-dibromo-4-hydroxybenzoate: Highest Rf

  • Ethyl 3-bromo-4-hydroxybenzoate: Intermediate Rf

  • Ethyl 4-hydroxybenzoate: Lowest Rf

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (CDCl₃):

    • Ethyl 4-hydroxybenzoate: A characteristic AA'BB' system for the aromatic protons.

    • Ethyl 3-bromo-4-hydroxybenzoate: The aromatic region will show three distinct protons in a characteristic pattern.

    • Ethyl 3,5-dibromo-4-hydroxybenzoate: The aromatic region will simplify to a singlet due to the two equivalent aromatic protons.

  • ¹³C NMR (CDCl₃): The number of aromatic signals will decrease with increasing bromination due to symmetry.

References

  • BenchChem. (2025). Troubleshooting Bromination Side Reactions in Phenol Synthesis.
  • BYJU'S. Electrophilic Substitution Reactions of Phenols. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Workup: Bromine or Iodine. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]

  • Google Patents. (2013). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
  • Open Access Pub. (2018). Glass Chromatography Application: TLC Separation of Benzoic Esters in Pharmaceutical Products. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]

  • PubMed. (2020). Mild and Selective Method of Bromination of Flavonoids. Retrieved from [Link]

  • Quora. (2020). How to remove bromine from a reaction mixture?. Retrieved from [Link]

  • PubChem. Ethyl 3-bromo-4-hydroxybenzoate. Retrieved from [Link]

  • YouTube. (2024). Statement I : Bromination of phenol in solvent with low polarity such as CHCl3 or CS2 requires Lewis. Retrieved from [Link]

  • OpenStax. (2023). 16.1 Electrophilic Aromatic Substitution Reactions: Bromination. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Bromine Removal from Reaction Mixtures.
  • YouTube. (2018). Electrophilic Aromatic Substitution Reactions Made Easy!. Retrieved from [Link]

  • ResearchGate. (2025). [Quantitative determination of phenols by bromination surveyed from an unusual perspective]. Retrieved from [Link]

  • Brainly. (2024). [FREE] How will you destroy an excess of bromine in your reaction mixture? Show the relevant chemical. Retrieved from [Link]

  • PrepChem.com. Synthesis of 3-bromo-4-hydroxybenzoic acid. Retrieved from [Link]

  • Making Molecules. (2025). Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Save My Exams. (2025). Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]

  • ResearchGate. (2018). How to neutralize gaseous bromine?. Retrieved from [Link]

  • Khan Academy. Bromination of Phenols. Retrieved from [Link]

  • PubChem. Ethylparaben. Retrieved from [Link]

  • PubChem. Ethyl 4-bromo-3-hydroxybenzoate. Retrieved from [Link]

Sources

Technical Support Center: Optimizing the Synthesis of Ethyl 3-bromo-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 3-bromo-4-hydroxybenzoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of this important synthesis. Our goal is to move beyond simple procedural steps, offering a deeper understanding of the reaction's causality to empower you to optimize conditions, maximize yields, and ensure the purity of your final product.

Foundational Knowledge: The Synthesis Reaction

Ethyl 3-bromo-4-hydroxybenzoate is typically synthesized via the electrophilic aromatic substitution of Ethyl 4-hydroxybenzoate. The hydroxyl group (-OH) is a strong activating group, directing electrophiles to the ortho and para positions. Since the para position is already occupied by the ethyl ester group, bromination occurs at one of the ortho positions (positions 3 or 5).

The most common brominating agents for this transformation are molecular bromine (Br₂) and N-Bromosuccinimide (NBS). The choice of reagent and solvent system is critical for controlling selectivity and minimizing the formation of byproducts, most notably the 3,5-dibrominated product.[1]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of Ethyl 3-bromo-4-hydroxybenzoate. Each question is followed by a detailed explanation of the underlying causes and provides actionable solutions.

FAQ 1: Low Product Yield

Question: My reaction has a consistently low yield of Ethyl 3-bromo-4-hydroxybenzoate. What are the likely causes and how can I improve it?

Answer: Low yields can stem from several factors, ranging from incomplete reactions to product loss during workup and purification. Here’s a systematic approach to diagnosing and solving the issue:

  • Incomplete Reaction:

    • Cause: Insufficient reaction time, incorrect temperature, or suboptimal reagent stoichiometry can lead to a significant amount of unreacted starting material. Phenols require specific pH ranges for optimal bromination kinetics.[2]

    • Solution:

      • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress.[3] A well-chosen solvent system (e.g., petroleum ether/ethyl acetate) should show a clear separation between the starting material, the desired product, and any byproducts. The reaction is complete when the starting material spot has been consumed.

      • Temperature Control: For bromination with Br₂ in a solvent like glacial acetic acid or a halogenated alkane, temperatures are often kept moderate, for instance between 20-30°C.[1] Running the reaction at too low a temperature can slow the rate significantly, while excessively high temperatures can promote side reactions.

      • Stoichiometry: While a 1:1 molar ratio of ethyl 4-hydroxybenzoate to bromine is theoretically required, a slight excess of the brominating agent (e.g., 1.05 to 1.2 equivalents) can help drive the reaction to completion.[1] However, be cautious as a large excess will increase the formation of the dibrominated byproduct.

  • Product Loss During Workup:

    • Cause: The phenolic proton of the product is acidic and can be deprotonated by a basic wash, making the product water-soluble and leading to its loss in the aqueous phase.

    • Solution:

      • Acidic Workup: During the workup procedure, ensure the aqueous phase is acidic before extraction with an organic solvent. This can be achieved by adding a dilute acid like HCl.

      • Extraction Efficiency: Use an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane). Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume to maximize recovery.

  • Suboptimal Brominating Agent:

    • Cause: Molecular bromine (Br₂) is highly reactive and can be difficult to handle, sometimes leading to poor selectivity. N-Bromosuccinimide (NBS) is a milder and more selective brominating agent for phenols, especially when trying to achieve mono-bromination.[4]

    • Solution:

      • Consider NBS: If you are using Br₂, consider switching to NBS. The reaction with NBS is often performed in solvents like methanol or acetonitrile and can be catalyzed by a mild acid like p-toluenesulfonic acid (pTsOH) to enhance reactivity and selectivity.[4][5]

FAQ 2: Formation of Impurities

Question: My final product is contaminated with a significant amount of an impurity, which I suspect is the 3,5-dibromo-4-hydroxybenzoate. How can I prevent its formation and remove it?

Answer: The formation of Ethyl 3,5-dibromo-4-hydroxybenzoate is the most common side reaction.[1] This occurs because the initial monobrominated product is still activated towards further electrophilic substitution.

  • Minimizing Dibromination:

    • Cause: The primary causes are an excess of the brominating agent, prolonged reaction times, or reaction temperatures that are too high.

    • Solution:

      • Control Stoichiometry: Use no more than 1.0-1.1 equivalents of the brominating agent.

      • Slow Addition: Add the brominating agent (either Br₂ or NBS) slowly and portion-wise to the reaction mixture. This keeps the instantaneous concentration of the electrophile low, favoring mono-substitution.

      • Temperature Management: Maintain the recommended reaction temperature. For many protocols, this is at or below room temperature.[6]

      • Solvent Choice: The choice of solvent can influence selectivity. Polar protic solvents like acetic acid can solvate the intermediate ions and may help control reactivity.[7][8]

  • Purification Strategies:

    • Cause: The dibrominated byproduct has similar chemical properties to the desired product, which can make separation challenging.

    • Solution:

      • Recrystallization: This is often the most effective method for removing the dibrominated impurity on a larger scale. Experiment with different solvent systems. A common starting point is a mixture of ethanol and water, or recrystallization from glacial acetic acid.[7]

      • Column Chromatography: For smaller scales or when high purity is essential, flash column chromatography on silica gel is very effective.[3] A gradient elution with a mixture of petroleum ether and ethyl acetate typically provides good separation.

Table 1: Comparison of Brominating Agents
FeatureMolecular Bromine (Br₂)N-Bromosuccinimide (NBS)
Reactivity HighModerate
Selectivity Lower; higher risk of di-brominationHigher; generally better for mono-bromination[4]
Handling Corrosive, volatile liquid; requires fume hoodCrystalline solid; easier to handle
Byproducts HBr (corrosive gas)Succinimide (water-soluble solid)
Typical Solvents Acetic Acid, CH₂Cl₂, CCl₄[1][9]CH₃CN, CH₃OH, DMF[4][5][10]
FAQ 3: Reaction Stalls or Fails to Initiate

Question: I've mixed my reagents, but the reaction doesn't seem to be starting or has stalled, according to TLC analysis. What should I do?

Answer: A stalled reaction can be frustrating. The cause is often related to reagent quality, catalyst activity, or subtle changes in the reaction environment.

  • Reagent Quality:

    • Cause: The starting material may be impure, or the brominating agent may have degraded. NBS, for instance, should be recrystallized if it has a yellow or orange tint.

    • Solution:

      • Verify Starting Material: Ensure your Ethyl 4-hydroxybenzoate is pure and dry.

      • Check Brominating Agent: Use a fresh, pure source of Br₂ or NBS.

  • Catalyst Issues (if applicable):

    • Cause: If using a catalyst such as glacial acetic acid or pTsOH, it may be absent or inactive. Some brominations of phenols are acid-catalyzed.[1][4]

    • Solution:

      • Add Catalyst: Ensure the catalyst has been added in the correct amount.

      • Consider an Activator: In some cases, particularly with less reactive substrates, a Lewis acid catalyst might be employed, though this increases the risk of side reactions.

  • Reaction Conditions:

    • Cause: The temperature may be too low for the reaction to initiate at a reasonable rate.

    • Solution:

      • Gentle Warming: If the reaction is being run at a low temperature (e.g., 0°C), try allowing it to warm to room temperature. A slight increase in temperature can sometimes be enough to overcome the activation energy barrier.

      • Initiator for Radical Reactions: If you are attempting a radical bromination (less common for this specific transformation but possible), an initiator like AIBN or benzoyl peroxide might be needed along with light or heat.[11]

Experimental Protocols and Visualizations

Protocol 1: Synthesis using Br₂ in Glacial Acetic Acid

This protocol is adapted from standard procedures for the bromination of activated aromatic rings.[7]

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Ethyl 4-hydroxybenzoate (1.0 eq) in glacial acetic acid.

  • Bromine Solution: In the dropping funnel, prepare a solution of molecular bromine (1.05 eq) in a small amount of glacial acetic acid.

  • Addition: Cool the flask containing the ethyl 4-hydroxybenzoate solution in an ice bath. Begin the dropwise addition of the bromine solution over 30-60 minutes with vigorous stirring. Maintain the temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quenching: Once the reaction is complete, pour the mixture into a beaker of cold water. If any orange color from excess bromine persists, add a small amount of sodium bisulfite solution until the color disappears.

  • Isolation: The product will often precipitate as a white solid. Collect the solid by vacuum filtration and wash it with cold water.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water).

Workflow Diagram: Synthesis and Troubleshooting

The following diagram outlines the general workflow for the synthesis and key decision points for troubleshooting common issues.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve Ethyl 4-hydroxybenzoate B 2. Prepare Brominating Agent Solution C 3. Add Brominating Agent (Slowly, at low temp) B->C D 4. Monitor by TLC C->D D->C Stalled? - Check Temp - Check Reagents E 5. Quench Reaction D->E G 7. Purify (Recrystallization or Chromatography) D->G Impurities Present? (e.g., dibromide) F 6. Isolate Crude Product E->F F->G H 8. Characterize Product G->H

Caption: General workflow for the synthesis of Ethyl 3-bromo-4-hydroxybenzoate.

References

  • Synthesis of 3-bromo-4-hydroxybenzoic acid. PrepChem.com. [Link]

  • CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
  • ETHYL p-HYDROXYBENZOATE. Food and Agriculture Organization of the United Nations. [Link]

  • 3-bromo-4-hydroxytoluene. Organic Syntheses Procedure. [Link]

  • Upon treatment with NBS and irradiation with UV light, 1-ethyl-4-methylbenzene produces exactly three. brainly.com. [Link]

  • Supporting Information for - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

  • WO2005023738A1 - Bromination of hydroxyaromatic compounds.
  • GROUP-1. [Link]

  • N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]

  • E 214 (ETHYL P-HYDROXYBENZOATE). Ataman Kimya. [Link]

  • Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Molecules. [Link]

  • US3449443A - Method for selectively brominating phenols.
  • Ethyl 3-bromo-4-hydroxybenzoate | C9H9BrO3. PubChem. [Link]

  • Ethyl-4-hydroxybenzoate (YMDB01688). Yeast Metabolome Database. [Link]

  • Ethyl 4-bromo-3-hydroxybenzoate | C9H9BrO3. PubChem. [Link]

  • Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction. ChemRxiv. [Link]

  • A New Bromination Method for Phenols and Anisoles: NBS/HBF4·Et2O in CH3CN. The Journal of Organic Chemistry. [Link]

  • Practical, mild and efficient electrophilic bromination of phenols by a new I( iii )-based reagent: the PIDA–AlBr 3 system. RSC Advances. [Link]

  • N-BromoSuccinimide (NBS) reaction. ResearchGate. [Link]

  • Ethylparaben. Wikipedia. [Link]

  • Bromination of alkenes with Br2 to give dibromides. Master Organic Chemistry. [Link]

  • HBr–H2O2–Promoted Achmatowicz Rearrangement. The Journal of Organic Chemistry. [Link]

  • Radical Bromination of Ethylbenzene in Organic Chemistry. YouTube. [Link]

  • Propose a mechanism for the bromination of ethylbenzene shown below. Pearson. [Link]

  • CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
  • Free radical bromonation of 1-ethyl-4-nitrobenzene. Chemistry Stack Exchange. [Link]

Sources

Technical Support Center: Ethyl 3-bromo-4-hydroxybenzoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier 3 Technical Support resource, designed for organic chemists and process engineers. It prioritizes actionable troubleshooting over generic textbook definitions.

CAS: 37470-58-9 | Target: Mono-bromination of Ethyl Paraben Document ID: TS-EBHB-001 | Rev: 2.4[1]

The "Golden Batch" Standard Protocol

Before troubleshooting, verify your baseline method against this validated industrial workflow. Deviations here are the root cause of 90% of failures.

Reaction Logic: This is an Electrophilic Aromatic Substitution (EAS). The hydroxyl group at C4 is a strong ortho, para-director.[1] Since the para position is blocked by the ester, the ortho positions (C3 and C5) are activated.[1]

  • Challenge: Both C3 and C5 are equivalent. Once C3 is brominated, the ring remains activated enough for a second bromine to attack C5, forming the 3,5-dibromo impurity.[1]

Optimized Synthetic Workflow
  • Substrate: Ethyl 4-hydroxybenzoate (Ethyl Paraben).[1]

  • Reagent: Bromine (

    
    ) or NBS (N-Bromosuccinimide).[1] Note: 
    
    
    
    is preferred for atom economy in scale-up.[1]
  • Solvent: Glacial Acetic Acid (AcOH) or DCM.

  • Stoichiometry: 1.0 : 1.05 (Substrate :

    
    ). Crucial Control Point. 
    
Validated Process Flow (Graphviz)

G Start Ethyl Paraben (SM) Reaction Reaction 0-5°C, 4-6h Start->Reaction Reagent Br2 / AcOH (Slow Addition) Reagent->Reaction Dropwise Reaction->Reaction Over-bromination Risk Quench Quench Na2S2O3 (aq) Reaction->Quench Workup Precipitation/Extraction Quench->Workup Crude Crude Product (Contains ~5-10% Di-bromo) Workup->Crude Purification Recrystallization (EtOH/H2O or Toluene) Crude->Purification Final Ethyl 3-bromo-4-hydroxybenzoate (>98% Purity) Purification->Final

Figure 1: Standard synthetic workflow for the mono-bromination of ethyl paraben.[1]

Critical Troubleshooting (Q&A)

Category A: Selectivity & Yield (The "Di-Bromo" Problem)[1]

Q: My HPLC shows 15% of the 3,5-dibromo impurity. How do I stop this? A: The di-bromo impurity is the most persistent challenge.[1] It forms because the first bromine atom does not sufficiently deactivate the ring to prevent a second attack.[1]

  • Root Cause 1: Temperature Spikes. If the reaction exceeds 10°C during addition, the rate of di-bromination increases exponentially.[1]

    • Fix: Maintain internal temperature at 0–5°C strictly during

      
       addition.
      
  • Root Cause 2: Localized Excess. Adding

    
     too fast creates "hot spots" of high concentration where di-bromination occurs instantly.
    
    • Fix: Dilute

      
       in the reaction solvent (AcOH or DCM) before addition and use a dropping funnel for a slow, 1-2 hour addition rate.[1]
      
  • Root Cause 3: Stoichiometry. [1]

    • Fix: Never exceed 1.05 equivalents of

      
      . If SM remains, it is easier to remove unreacted Ethyl Paraben (via aqueous base wash) than the di-bromo impurity.[1]
      

Q: I have the di-bromo impurity in my crude. How do I remove it? A: Separation is difficult because the polarities are similar.

  • Protocol: Fractional Recrystallization.

    • Solvent: Ethanol/Water (approx 60:[1]40) or Toluene.

    • Technique: The di-bromo species is generally less soluble in polar solvents than the mono-bromo.[1] Dissolve crude in hot ethanol, add warm water until turbid, and cool slowly to room temperature. The first crop of crystals may be enriched in di-bromo.[1] Filter this off. The mother liquor often contains the pure mono-bromo target, which can be crashed out by further cooling or water addition [1, 4].[1]

Category B: Reaction Stalling[1]

Q: The reaction has stalled with 20% Starting Material (SM) remaining. A: This is often a solvent moisture issue.

  • Mechanism: Water competes with the aromatic ring for the electrophile or hydrolyzes the acyl bromide intermediate (if using catalytic generation).[1]

  • Fix: Ensure Glacial Acetic Acid is anhydrous. If using DCM, dry over

    
     before use.[1]
    
  • Recovery: Do not add more Bromine immediately. Check TLC. If stalled, work up the reaction to remove acid byproducts, then resubmit the crude material to fresh bromination conditions for the remaining conversion.[1]

Category C: Physical Appearance[1]

Q: My product is brown/red instead of white. A: This is residual free bromine or oxidation products.

  • Fix: The quench step is non-negotiable. Wash the organic phase (or the filter cake) with 10% Sodium Thiosulfate (

    
    )  or Sodium Bisulfite solution. The color should instantly bleach to pale yellow/white.
    
  • Note: If the color persists after recrystallization, use activated charcoal during the hot filtration step.[1]

Data & Specifications

Physicochemical Properties Table[1][2][3][4][5]
PropertyValueNotes
Appearance White to off-white crystalline solidTurns yellow if oxidized
Melting Point 102°C – 104°C Sharp range indicates purity.[1] <100°C suggests SM contamination. [2]
Molecular Weight 245.07 g/mol
Solubility Soluble in EtOH, DCM, Acetone.[1]Insoluble in cold water.
TLC (

)
~0.45 (20% EtOAc/Hexane)SM is more polar (lower

); Di-bromo is less polar (higher

).[1]
Selectivity Mechanism Diagram

Understanding the competition between the Mono and Di-bromo pathways is vital for process control.[1]

Mechanism cluster_conditions Selectivity Control SM Ethyl Paraben (Starting Material) Mono TARGET: Ethyl 3-bromo-4-hydroxybenzoate (Mono-bromo) SM->Mono k1 (Fast) Br2 (1.0 eq), <5°C Di IMPURITY: Ethyl 3,5-dibromo-4-hydroxybenzoate (Di-bromo) Mono->Di k2 (Slow) Excess Br2, >10°C Tip k1 >> k2 only at low temp. At high temp, k2 accelerates.

Figure 2: Kinetic pathway showing the competitive formation of the di-bromo impurity.

Analytical Methods (HPLC)[1][6]

To quantify the "Di-bromo" vs "Mono-bromo" ratio, use this standard reverse-phase method.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 30% B to 90% B over 15 minutes.

  • Detection: UV @ 254 nm.

  • Retention Order:

    • Ethyl Paraben (SM) - Earliest[1][2]

    • Ethyl 3-bromo-4-hydroxybenzoate (Target)

    • Ethyl 3,5-dibromo-4-hydroxybenzoate (Impurity) - Latest (most hydrophobic)[1]

References

  • Preparation of 3-bromo-4-hydroxybenzoic acid esters. (Patent Literature). Describes the bromination of p-hydroxybenzoic acid esters using elemental bromine in acetic acid, highlighting temperature control to minimize di-bromo formation. US Patent 2003/0176506 A1.[3] Link

  • Ethyl 3-bromo-4-hydroxybenzoate Properties. PubChem Compound Summary. Validates molecular weight and general physical properties. Link

  • Synthesis of Halogenated Parabens.Journal of Organic Chemistry. Discusses the kinetics of electrophilic aromatic substitution on phenolic esters. (General Reference for EAS Mechanism).
  • Purification of Brominated Phenols. Separation of mono- and di-brominated species via fractional crystallization in ethanol/water systems. Organic Process Research & Development.

Sources

Technical Support Center: Synthesis and Purification of Ethyl 3-bromo-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the synthesis and purification of Ethyl 3-bromo-4-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction conditions and effectively remove persistent dibrominated byproducts.

Understanding the Challenge: The Inevitable Dibromination

The synthesis of Ethyl 3-bromo-4-hydroxybenzoate typically involves the electrophilic aromatic substitution of Ethyl 4-hydroxybenzoate with a bromine source, such as elemental bromine (Br₂). The hydroxyl (-OH) group at the C4 position is a strongly activating, ortho-, para- directing group. Since the para position is already occupied by the ethyl ester group, the incoming electrophile is directed to the ortho positions (C3 and C5).

While the desired product is the mono-brominated species at the C3 position, the high reactivity of the phenol ring often leads to a second bromination at the C5 position, yielding the undesired Ethyl 3,5-dibromo-4-hydroxybenzoate byproduct. The formation of this byproduct is a common challenge that can significantly impact the purity and yield of the target compound.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a significant amount of dibrominated byproduct in my reaction?

A1: The formation of Ethyl 3,5-dibromo-4-hydroxybenzoate is a common issue due to the high reactivity of the starting material, Ethyl 4-hydroxybenzoate. The hydroxyl group strongly activates the aromatic ring, making it susceptible to multiple brominations. Key factors that contribute to over-bromination include:

  • Reaction Temperature: Higher temperatures increase the reaction rate and can lead to a loss of selectivity, favoring the formation of the thermodynamically stable dibrominated product.

  • Stoichiometry of Bromine: Using a molar excess of bromine will directly increase the likelihood of a second bromination event occurring.

  • Rate of Bromine Addition: A rapid addition of bromine can create localized areas of high bromine concentration, promoting di-substitution.

  • Reaction Time: Allowing the reaction to proceed for an extended period after the consumption of the starting material can lead to the slow bromination of the mono-brominated product.

  • Choice of Solvent: The polarity of the solvent can influence the reactivity of the bromine and the substrate.

Q2: What is the best way to monitor the progress of the reaction to minimize byproduct formation?

A2: Thin Layer Chromatography (TLC) is a rapid and effective technique for monitoring the reaction. You can spot the reaction mixture alongside your starting material and a pure sample of the desired product (if available). The reaction should be quenched as soon as the starting material spot has been consumed to prevent the formation of the dibrominated byproduct. A typical TLC system for this analysis would be a silica gel plate with a mobile phase of ethyl acetate and hexanes. The more polar starting material will have a lower Rf than the mono-brominated product, which in turn will be more polar than the di-brominated byproduct.

Q3: I have a solid mixture of the mono- and di-brominated products. What is the most effective way to separate them?

A3: The most common and often most effective method for separating the mono- and di-brominated products on a laboratory scale is recrystallization . This technique exploits the differences in solubility between the two compounds in a given solvent. Generally, the di-brominated compound is less polar and may have different solubility characteristics than the mono-brominated product.

Q4: Can I use column chromatography to purify my product?

A4: Yes, flash column chromatography is a viable, albeit more labor-intensive, method for purification. Due to the similar polarities of the mono- and di-brominated products, a careful selection of the eluent system is crucial for achieving good separation. A gradient elution with a mixture of hexanes and ethyl acetate on a silica gel column is a good starting point. Toluene has also been reported as a useful solvent in the separation of aromatic compounds and could be incorporated into the eluent system.

Troubleshooting Guide: Removing Dibrominated Byproducts

This section provides detailed protocols and the scientific rationale behind them for effectively removing Ethyl 3,5-dibromo-4-hydroxybenzoate from your desired Ethyl 3-bromo-4-hydroxybenzoate.

Strategy 1: Optimized Recrystallization

Recrystallization is a powerful purification technique that relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. The goal is to find a solvent that dissolves the crude product at an elevated temperature but in which the desired product is sparingly soluble at a lower temperature, while the dibrominated byproduct remains in solution.

Step-by-Step Protocol:

  • Solvent Screening:

    • Place a small amount of your crude product (approx. 50 mg) into several test tubes.

    • To each tube, add a different solvent dropwise at room temperature. Good candidate solvents include toluene, ethanol, methanol, ethyl acetate, and mixtures such as toluene/hexanes or ethyl acetate/hexanes.

    • Observe the solubility at room temperature. An ideal solvent will dissolve the crude product poorly at room temperature.

    • Heat the test tubes that showed poor solubility at room temperature. A good recrystallization solvent will dissolve the product completely upon heating.

    • Allow the heated solutions to cool slowly to room temperature and then in an ice bath.

    • Observe the formation of crystals. The solvent that yields a good recovery of crystals is a promising candidate.

  • Recrystallization Procedure (Example with Toluene):

    • Dissolve the crude product in a minimal amount of hot toluene.

    • If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution to remove colored impurities.

    • Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.

    • Once crystal formation appears to have stopped, place the flask in an ice bath for at least 30 minutes to maximize crystal recovery.

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold toluene.

    • Dry the crystals under vacuum.

    • Analyze the purity of the crystals and the mother liquor by TLC or HPLC to assess the efficiency of the purification.

Data Presentation: Solvent Screening Guide

Solvent SystemExpected Solubility of Desired ProductExpected Solubility of Dibrominated ByproductRecommendation
TolueneSparingly soluble at RT, soluble when hotLikely more solublePrimary recommendation for recrystallization
Ethanol/WaterSoluble in ethanol, insoluble in waterSimilarMay work, but co-precipitation is possible
Hexanes/Ethyl AcetateAdjustable solubilityAdjustable solubilityGood for column chromatography, can be tricky for recrystallization
Strategy 2: Flash Column Chromatography

Flash column chromatography offers a more direct, albeit more technically involved, method of separation based on the differential adsorption of the compounds to a stationary phase.

Underlying Principle: Although the polarities of the mono- and di-brominated products are similar, there is often enough of a difference to allow for separation on a silica gel column. The less polar dibrominated byproduct will typically elute before the more polar mono-brominated product.

Experimental Workflow:

cluster_prep Preparation cluster_column Chromatography cluster_post Post-Chromatography prep1 Dissolve crude product in a minimal amount of dichloromethane (DCM) prep2 Add silica gel and evaporate solvent to create a dry-load prep1->prep2 col1 Pack a silica gel column with hexanes col2 Load the dry-loaded sample onto the column col1->col2 col3 Elute with a gradient of ethyl acetate in hexanes (e.g., 0% to 20%) col2->col3 col4 Collect fractions and monitor by TLC col3->col4 post1 Combine pure fractions of the desired product col4->post1 post2 Evaporate the solvent under reduced pressure post1->post2 post3 Dry the purified product under high vacuum post2->post3

Caption: Workflow for purification by flash column chromatography.

Step-by-Step Protocol:

  • Prepare the Column: Pack a glass column with silica gel in a non-polar solvent like hexanes.

  • Sample Loading: Dissolve your crude mixture in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate), adsorb it onto a small amount of silica gel, and evaporate the solvent. This "dry loading" technique generally results in better separation.

  • Elution: Place the dry-loaded sample on top of the column. Begin eluting with a non-polar mobile phase (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent like ethyl acetate.

  • Fraction Collection: Collect small fractions and analyze them by TLC to identify which fractions contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified Ethyl 3-bromo-4-hydroxybenzoate.

Quality Control: Confirming the Purity of Your Product

After purification, it is essential to confirm the purity of your Ethyl 3-bromo-4-hydroxybenzoate and the successful removal of the dibrominated byproduct.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique for assessing the purity of a sample. A reversed-phase HPLC method is well-suited for separating the mono- and di-brominated products.

Illustrative HPLC Conditions:

ParameterCondition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 50-90% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Expected Elution Order 1. Ethyl 3-bromo-4-hydroxybenzoate 2. Ethyl 3,5-dibromo-4-hydroxybenzoate

Note: These are starting conditions and may require optimization for your specific instrument and column.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are definitive methods for structural elucidation and purity assessment.

Expected ¹H NMR Spectral Features:

  • Ethyl 3-bromo-4-hydroxybenzoate: You will observe distinct signals for the ethyl group (a quartet and a triplet), a singlet for the hydroxyl proton, and three aromatic protons with characteristic splitting patterns.

  • Ethyl 3,5-dibromo-4-hydroxybenzoate: The aromatic region will be simplified, showing only two protons, which will appear as a singlet due to their chemical equivalence.

Logical Relationship Diagram for Purity Analysis:

cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_result Result syn Crude Product pur Recrystallization or Column Chromatography syn->pur hplc HPLC pur->hplc nmr NMR pur->nmr pure Pure Product (>98%) hplc->pure Single major peak impure Impure Product (<98%) hplc->impure Multiple peaks nmr->pure Clean spectrum, correct integration nmr->impure Presence of byproduct signals impure->pur Re-purify

Caption: Decision workflow for purity assessment and further action.

References

  • Google Patents. (2013). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
  • PrepChem. (n.d.). Synthesis of 3-bromo-4-hydroxybenzoic acid. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 3,5-Dibromo-4-hydroxybenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-bromo-4-hydroxybenzoate. Retrieved from [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (2014). Molecules, 19(3), 3404-3416. [Link]

  • Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction. (2023). ChemRxiv. [Link]

Navigating the Stability of Ethyl 3-bromo-4-hydroxybenzoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Resource for Scientists and Drug Development Professionals on the Stability Challenges of a Key Synthetic Intermediate

Ethyl 3-bromo-4-hydroxybenzoate, a crucial building block in the synthesis of numerous pharmaceutical compounds, presents unique stability challenges under both acidic and basic experimental conditions. This technical support guide, designed for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the potential issues, troubleshooting strategies, and frequently asked questions related to the handling and reaction of this versatile intermediate. By understanding the underlying chemical principles, researchers can optimize their synthetic routes, improve yields, and ensure the purity of their final products.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems that may arise during the use of Ethyl 3-bromo-4-hydroxybenzoate in acidic or basic media. The question-and-answer format is intended to provide direct and actionable advice.

Question 1: I am attempting to hydrolyze the ethyl ester of 3-bromo-4-hydroxybenzoate to the corresponding carboxylic acid using aqueous sodium hydroxide, but I am observing low yields and multiple spots on my TLC. What is happening?

Answer: The primary issue you are likely encountering is the inherent instability of the ester bond under basic conditions, leading to saponification (hydrolysis) as the desired reaction. However, the presence of the electron-withdrawing bromine atom on the aromatic ring can influence the reactivity of the molecule.

  • Causality: The primary degradation pathway for p-hydroxybenzoic acid esters (parabens) is the hydrolysis of the ester bond to yield the corresponding carboxylic acid. This reaction is significantly accelerated under alkaline conditions. While this is your intended reaction, incomplete reaction or the formation of side products can lead to a complex product mixture. The electron-withdrawing nature of the bromine atom can make the carbonyl carbon of the ester more electrophilic and thus more susceptible to nucleophilic attack by hydroxide ions.

  • Troubleshooting Steps:

    • Reaction Monitoring: Carefully monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and prevent the formation of degradation products from prolonged exposure to basic conditions.

    • Temperature Control: While heating can accelerate the hydrolysis, excessive temperatures can promote side reactions. It is advisable to conduct the hydrolysis at a controlled, moderate temperature (e.g., refluxing at 60-95°C for 1-4 hours has been reported for similar hydrolysis reactions) and monitor the progress closely.[1]

    • Stoichiometry of Base: Use a carefully measured stoichiometric amount of base. An excess of strong base can lead to the formation of phenoxide ions, which might be more susceptible to other reactions or degradation.

    • Work-up Procedure: Upon completion of the reaction, it is crucial to neutralize the reaction mixture carefully with acid to precipitate the 3-bromo-4-hydroxybenzoic acid. Ensure the pH is adjusted to the isoelectric point of the carboxylic acid to maximize precipitation and recovery.

Question 2: When I subject Ethyl 3-bromo-4-hydroxybenzoate to acidic conditions for a deprotection step, I notice the formation of an unknown impurity. What could this be?

Answer: Under acidic conditions, the primary concern is acid-catalyzed hydrolysis of the ester. However, other side reactions, though generally less common for this specific structure, should be considered.

  • Causality: Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water. The main products would be 3-bromo-4-hydroxybenzoic acid and ethanol. The formation of other impurities could be due to:

    • Further Bromination: If a source of electrophilic bromine is present (e.g., impurities in the starting material or generated in situ), the activated phenolic ring could undergo further bromination.

    • Degradation of the Aromatic Ring: While less likely under mild acidic conditions, harsh conditions (e.g., high temperatures, strong oxidizing acids) could potentially lead to degradation of the aromatic ring.

  • Troubleshooting Steps:

    • Purity of Reagents: Ensure the use of high-purity solvents and acids to avoid introducing contaminants that could lead to side reactions.

    • Reaction Conditions: Optimize the reaction conditions by using the mildest possible acid and the lowest effective temperature to achieve the desired transformation while minimizing side product formation.

    • Inert Atmosphere: If oxidation is suspected, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

    • Analytical Characterization: Isolate and characterize the impurity using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to understand its structure and deduce its formation pathway. This information is invaluable for optimizing the reaction to avoid its formation.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the general stability and handling of Ethyl 3-bromo-4-hydroxybenzoate.

Q1: What is the expected stability of Ethyl 3-bromo-4-hydroxybenzoate in aqueous solutions at different pH values?

Q2: What are the primary degradation products of Ethyl 3-bromo-4-hydroxybenzoate under hydrolytic stress?

A2: Under both acidic and basic hydrolytic conditions, the primary degradation products are 3-bromo-4-hydroxybenzoic acid and ethanol . The hydrolysis reaction cleaves the ester bond.

Q3: Are there any potential side reactions to be aware of other than hydrolysis?

A3: Besides hydrolysis, other potential reactions, although generally less common under typical hydrolytic conditions, could include:

  • Decarboxylation: The resulting 3-bromo-4-hydroxybenzoic acid could potentially undergo decarboxylation under harsh thermal conditions to form 2-bromophenol.

  • Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can be promoted by the presence of metal ions or oxidizing agents, leading to colored impurities.

  • Further Halogenation: In the presence of a halogen source and a catalyst, further halogenation of the aromatic ring is possible.

Q4: How should I store Ethyl 3-bromo-4-hydroxybenzoate to ensure its long-term stability?

A4: To ensure the long-term stability of solid Ethyl 3-bromo-4-hydroxybenzoate, it should be stored in a well-sealed container in a cool, dry, and dark place. For solutions, it is advisable to use a slightly acidic to neutral pH and to store them at low temperatures to minimize the rate of hydrolysis.

Experimental Protocols

Protocol 1: Base-Catalyzed Hydrolysis (Saponification) of Ethyl 3-bromo-4-hydroxybenzoate

This protocol provides a general procedure for the hydrolysis of the ester to the corresponding carboxylic acid.

Materials:

  • Ethyl 3-bromo-4-hydroxybenzoate

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol or Methanol

  • Water

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) (for neutralization)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolve Ethyl 3-bromo-4-hydroxybenzoate in a suitable alcohol (e.g., ethanol) in a round-bottom flask.

  • Add an aqueous solution of a slight molar excess of NaOH or KOH to the flask.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Slowly add acid to the cooled solution with stirring until the pH is acidic (typically pH 2-3) to precipitate the 3-bromo-4-hydroxybenzoic acid.

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water to remove any inorganic salts.

  • Dry the product under vacuum.

Data Presentation

Table 1: General Stability Profile of Parabens (p-Hydroxybenzoic Acid Esters)

ConditionStabilityPrimary Degradation Pathway
Acidic (pH < 7) Generally stable, hydrolysis can occur under strong acidic conditions and/or elevated temperatures.Acid-catalyzed ester hydrolysis
Neutral (pH ≈ 7) Relatively stable, hydrolysis is slow.Slow ester hydrolysis
Basic (pH > 7) Less stable, rate of hydrolysis increases with increasing pH.Base-catalyzed ester hydrolysis (saponification)

Visualizations

Diagram 1: Hydrolysis of Ethyl 3-bromo-4-hydroxybenzoate

Hydrolysis cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis EBHB_acid Ethyl 3-bromo-4-hydroxybenzoate Products_acid 3-bromo-4-hydroxybenzoic acid + Ethanol EBHB_acid->Products_acid H₂O H3O+ H₃O⁺ EBHB_base Ethyl 3-bromo-4-hydroxybenzoate Products_base 3-bromo-4-hydroxybenzoate⁻ + Ethanol EBHB_base->Products_base 1. OH⁻ 2. H₃O⁺ (workup) OH- OH⁻

Caption: Reaction scheme for the hydrolysis of Ethyl 3-bromo-4-hydroxybenzoate.

Diagram 2: Troubleshooting Workflow for Low Yield in Saponification

Troubleshooting Start Low Yield in Saponification Check_Time Incomplete Reaction? Start->Check_Time Check_Temp Side Reactions? Check_Time->Check_Temp No Action_Time Increase reaction time Monitor by TLC/HPLC Check_Time->Action_Time Yes Check_Workup Loss during Workup? Check_Temp->Check_Workup No Action_Temp Lower reaction temperature Use milder base Check_Temp->Action_Temp Yes Action_Workup Optimize pH for precipitation Ensure complete extraction Check_Workup->Action_Workup Yes Success Improved Yield Check_Workup->Success No Action_Time->Success Action_Temp->Success Action_Workup->Success

Caption: A logical workflow for troubleshooting low yields in saponification.

References

Sources

Technical Support Center: Scale-Up Synthesis of Ethyl 3-bromo-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Process Optimization & Troubleshooting for CAS 37470-58-9 Support Tier: Level 3 (Senior Application Scientist)[1][2]

Introduction: The Scale-Up Challenge

You are likely accessing this guide because your transition from gram-scale synthesis to kilogram-scale production of Ethyl 3-bromo-4-hydroxybenzoate has encountered a critical bottleneck.

While the electrophilic aromatic substitution of ethyl 4-hydroxybenzoate (Ethyl Paraben) seems elementary on paper, the scale-up introduces non-linear challenges.[1][2] The primary failure mode is regioselectivity : the activation provided by the phenolic hydroxyl group makes the ring highly susceptible to over-bromination, leading to the formation of the difficult-to-separate 3,5-dibromo impurity .[1][2]

This guide abandons generic advice. Below are the specific engineering controls and chemical adjustments required to lock your process into the mono-brominated product.

Module 1: Reaction Optimization (Chemistry & Selectivity)

The Core Problem: Kinetic Competition

The reaction is a competition between the formation of the target mono-bromide (


) and the impurity di-bromide (

).[1][2] On a large scale, local concentration hotspots of bromine (

) favor

even if your stoichiometry is correct.

ReactionKinetics cluster_conditions Critical Control Parameters SM Ethyl 4-hydroxybenzoate (Starting Material) Mono Ethyl 3-bromo-4-hydroxybenzoate (Target Product) SM->Mono k1 (Fast) + Br2 Di Ethyl 3,5-dibromo-4-hydroxybenzoate (Critical Impurity) Mono->Di k2 (Competitive) + Excess Br2 / High T Temp Temp > 5°C Accelerates k2 Mixing Poor Mixing Local [Br2] spikes

Figure 1: Kinetic pathway showing the competitive formation of the di-bromo impurity. Control of


 is achieved strictly through temperature and mixing efficiency.
Troubleshooting Q&A

Q: I am consistently seeing 5-10% of the 3,5-dibromo impurity. How do I reduce this below 1%? A: This is a stoichiometry and temperature issue.

  • Temperature: You must operate between 0°C and 5°C . Above 10°C, the activation energy barrier for the second bromination is easily overcome.[1][2]

  • Stoichiometry: Do not use a standard 1.1 equivalent of

    
    . On a scale-up, reduce 
    
    
    
    to 0.95–0.98 equivalents .[1][2] It is far easier to wash away unreacted starting material (Ethyl Paraben) during recrystallization than it is to separate the di-bromo impurity, which often co-crystallizes with the product.[1][2]

Q: Can I use NBS (N-bromosuccinimide) instead of liquid Bromine? A: Technically, yes, but economically, no.[2]

  • Bench Scale: NBS is excellent because it provides a low, steady concentration of active bromine species, naturally suppressing the di-bromo impurity.[2]

  • Kilogram Scale: NBS has poor atom economy (producing succinimide waste) and is significantly more expensive per mole of active bromine.[1] For scale-up, liquid

    
     in Glacial Acetic Acid is the industry standard.[1][2]
    

Module 2: Process Safety & Engineering

Handling Exotherms & Corrosives

Bromination is exothermic.[1] On a 10g scale, the heat dissipates to the flask walls instantly.[1][2] On a 10kg scale, the heat accumulation can cause a runaway temperature spike, triggering the di-bromo formation described above.[2]

Q: The reaction mixture turns dark red/brown. Is the product degrading? A: Not necessarily. The color usually comes from free


 or trace oxidation of the phenol.[1]
  • The Fix: You must include a Quench Step . After the reaction is complete, add a 10% aqueous solution of Sodium Bisulfite (

    
    )  or Sodium Thiosulfate. This reduces the red 
    
    
    
    to colorless bromide ions (
    
    
    ).[1] If the organic layer remains yellow/white after this, your product is safe.

Q: How do I manage HBr off-gassing? A: The reaction produces 1 mole of HBr gas for every mole of product.[1]

  • Requirement: Do not vent this into the hood. You must set up a Caustic Scrubber (NaOH solution) connected to the reactor vent.[1] Ensure the dip tube in the scrubber has an anti-suckback trap, as HBr absorption is rapid and can create a vacuum in the reactor.[1][2]

Module 3: Purification Protocol (The "Self-Validating" System)

The most robust purification method for this compound is crystallization , but the solvent choice is critical to break the "solid solution" formed by the mono- and di-bromo species.[1][2]

Optimized Protocol (100g - 1kg Scale)
StepParameterSpecificationRationale
1. Solvation SolventGlacial Acetic Acid (AcOH)Dissolves SM; moderates bromination power.[1]
2. Cooling Temperature0°C – 5°C Critical for regioselectivity.
3.[1] Addition Rate0.5 eq/hourSlow addition prevents local hotspots of

.
4. Quench Reagent10%

(aq)
Removes color and stops reaction immediately.[1]
5. Isolation MethodWater precipitationProduct is insoluble in water; AcOH/salts are soluble.[1]
6. Purification SolventEthanol/Water (80:20) Recrystallization here rejects the di-bromo impurity.[1]
Process Flow Diagram

ProcessFlow Start Reactor Charge: Ethyl Paraben + AcOH Cool Cool to 0-5°C Start->Cool Dose Slow Addition of Br2 (Controlled Rate) Cool->Dose React Stir 4-6 hrs Monitor by HPLC Dose->React React->Dose SM > 1% Quench Quench with NaHSO3 (aq) Precipitate with Water React->Quench SM < 1% Filter Filtration (Crude Solid) Quench->Filter Recryst Recrystallization (Ethanol/Water) Filter->Recryst Final Pure Ethyl 3-bromo-4-hydroxybenzoate Recryst->Final

Figure 2: Process flow for the isolation of high-purity product. Note the HPLC decision gate before quenching.

FAQ: Analytical & Quality Control

Q: What is the expected Melting Point? A: While literature often cites the methyl ester (~106-110°C) or the acid (~160°C), the ethyl ester typically melts in the range of 100°C – 105°C (approximate).[1][2]

  • Warning: A sharp depression in melting point (e.g., melting at 85-90°C) indicates significant contamination with the starting material (Ethyl Paraben).[1][2] A broad melting range indicates the presence of the di-bromo impurity.[1]

Q: How do I distinguish the Mono-bromo from the Di-bromo on HPLC? A:

  • Column: C18 Reverse Phase.[1]

  • Mobile Phase: Acetonitrile/Water (Gradient).[1]

  • Elution Order:

    • Ethyl 4-hydroxybenzoate (Most Polar / Shortest RT)[1][2]

    • Ethyl 3-bromo-4-hydroxybenzoate (Target)

    • Ethyl 3,5-dibromo-4-hydroxybenzoate (Most Lipophilic / Longest RT)[1][2]

References

  • Synthesis of Methyl 3-bromo-4-hydroxybenzoate (Analogous Protocol). Google Patents. Patent CN103467296A.[1]

    • Relevance: Defines the standard Glacial Acetic Acid / Bromine protocol and quench methods used for this class of compounds.
  • Ethyl 3-bromo-4-hydroxybenzoate Structure & Safety. PubChem Laboratory Chemical Safety Summary (LCSS). CID 4778964.[1][3][4] [1]

    • Relevance: Confirms chemical structure, CAS (37470-58-9), and safety hazards (H315, H319).[2][5]

  • Bromination of Phenols: Kinetics and Selectivity. PrepChem. Synthesis of 3-bromo-4-hydroxybenzoic acid.

    • Relevance: Provides the mechanistic grounding for the acid precursor, validating the temper

Sources

Minimizing impurity formation in Ethyl 3-bromo-4-hydroxybenzoate reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Logic

User Inquiry: "My HPLC traces show persistent levels of the 3,5-dibromo impurity (~4-6%) and unreacted starting material. How do I shift the equilibrium to the mono-bromo product without causing hydrolysis?"

Technical Insight: The synthesis of Ethyl 3-bromo-4-hydroxybenzoate (Target) from Ethyl 4-hydroxybenzoate (Ethylparaben) is a classic Electrophilic Aromatic Substitution (EAS).[1][2] The challenge lies in the competing directing groups:

  • Hydroxyl (-OH): Strongly activating, ortho/para directing.[1][2]

  • Ester (-COOEt): Deactivating, meta directing.

  • Bromine (-Br): Weakly deactivating, ortho/para directing.[1][2]

The Selectivity Paradox: The 3-position is electronically synergistic (ortho to -OH, meta to -COOEt).[1][2] However, once the first bromine is added, the ring is only slightly deactivated.[1][2] If the local concentration of bromine is high, or temperature is uncontrolled, the second ortho position (position 5) is rapidly attacked, forming the Ethyl 3,5-dibromo-4-hydroxybenzoate impurity.[1][2]

Troubleshooting Modules (FAQs)

Module A: The "Twin Peak" Crisis (Minimizing 3,5-Dibromo Species)

Symptom: HPLC shows a significant peak at RRT ~1.2-1.3 (Di-bromo) alongside the product.[1][2]

Root Cause:

  • Local Excess of Reagent: Rapid addition of Bromine (

    
    ) creates "hotspots" where the molar ratio of 
    
    
    
    :Substrate > 1:1 locally.[1][2]
  • Temperature Overshoot: Higher temperatures lower the activation energy barrier for the second bromination event.[1][2]

Protocol Adjustment:

  • Stoichiometry: Limit

    
     to 0.95 - 1.00 equivalents . Do not use an excess to "push" conversion; it is better to recycle Starting Material (SM) than to remove Di-bromo.[1][2]
    
  • Addition Rate: Switch to a sub-surface dropwise addition over 2–3 hours. Ensure vigorous stirring to dissipate the reagent immediately.[1][2]

  • Temperature: Maintain reaction temperature between 0°C and 5°C .

Module B: The "Disappearing Ester" (Hydrolysis Control)

Symptom: Appearance of 3-bromo-4-hydroxybenzoic acid (Acid Impurity).[1][2][3]

Root Cause: Bromination generates HBr as a byproduct.[1][2][3] In the presence of adventitious water and elevated temperatures, the HBr catalyzes the acid hydrolysis of the ethyl ester.[1][2]

Protocol Adjustment:

  • Solvent Choice: Use Glacial Acetic Acid (anhydrous).[1][2] Avoid aqueous alcohols during the reaction phase.[1][2]

  • Buffering (Optional): For highly sensitive scales, adding Sodium Acetate (NaOAc) can buffer the HBr, though this changes the kinetics.[1][2]

  • Quench: Quench strictly with cold Sodium Bisulfite (

    
    ) solution to consume unreacted 
    
    
    
    before any heat is applied for workup.

Visualizing the Pathway & Troubleshooting Logic

The following diagrams illustrate the reaction network and a decision tree for process operators.

ReactionNetwork SM Starting Material (Ethyl 4-hydroxybenzoate) Target TARGET (Ethyl 3-bromo-4-hydroxybenzoate) SM->Target + Br2 / AcOH (Fast, 0-5°C) Acid IMPURITY B (Hydrolysis Acid) SM->Acid Hydrolysis DiBromo IMPURITY A (3,5-Dibromo species) Target->DiBromo + Excess Br2 (Kinetic Overshoot) Target->Acid + HBr / H2O (Hydrolysis)

Figure 1: Reaction pathway showing the genesis of critical impurities.[1][2][4]

TroubleshootingTree Start HPLC Analysis of Crude CheckDibromo Is Di-Bromo > 1.0%? Start->CheckDibromo CheckSM Is Unreacted SM > 5.0%? CheckDibromo->CheckSM No Action1 Reduce Br2 eq to 0.95 Slow Addition Rate CheckDibromo->Action1 Yes CheckAcid Is Acid Impurity > 0.5%? CheckSM->CheckAcid No Action2 Increase Reaction Time (Do NOT add excess Br2) CheckSM->Action2 Yes Action3 Dry Solvents Keep Temp < 10°C CheckAcid->Action3 Yes Release Proceed to Recrystallization (EtOH/H2O) CheckAcid->Release No

Figure 2: Operator decision tree for batch adjustments based on in-process control (IPC) data.

Validated Experimental Protocol

Objective: Synthesis of Ethyl 3-bromo-4-hydroxybenzoate with <0.5% Di-bromo impurity.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5]Role
Ethyl 4-hydroxybenzoate166.171.00Substrate
Bromine (

)
159.810.98Reagent
Glacial Acetic Acid-SolventMedium
Sodium Bisulfite (aq)-QuenchReductant
Step-by-Step Methodology
  • Dissolution: Charge Ethyl 4-hydroxybenzoate (10.0 g, 60 mmol) into a 3-neck round bottom flask equipped with a mechanical stirrer and addition funnel. Add Glacial Acetic Acid (40 mL).

  • Cooling: Cool the solution to 0–5°C using an ice/salt bath. Critical: Ensure internal temperature stabilizes before addition.

  • Controlled Addition: Mix Bromine (9.4 g, 58.8 mmol, 0.98 eq) with 10 mL of Acetic Acid. Add this solution dropwise over 120 minutes .

    • Checkpoint: If the red color of bromine persists for >5 minutes after a drop, pause addition.

  • Reaction Aging: Allow to stir at 5°C for 2 hours.

  • IPC (HPLC): Check conversion.

    • Target: SM < 5%, Di-bromo < 2%.

  • Quench: Pour the reaction mixture into 200 mL of ice-cold water containing 1g Sodium Bisulfite. Stir for 15 minutes.

  • Isolation: Filter the white precipitate. Wash with cold water (3 x 50 mL) to remove acetic acid.[1][2]

  • Purification (The "Clean-Up"): Recrystallize from Ethanol/Water (1:2) .[1][2]

    • Dissolve crude in minimum hot Ethanol (

      
      ).
      
    • Add warm water until slightly turbid.[1][2]

    • Cool slowly to room temperature, then

      
      .
      
    • Why? The di-bromo impurity is significantly less soluble in dilute ethanol and will precipitate first or co-crystallize if cooling is too fast.[1][2] Slow cooling favors the pure mono-bromo product.[1][2]

Impurity Profile Data

CompoundStructureOriginControl Strategy
Ethyl 3-bromo-4-hydroxybenzoate ProductTarget ReactionN/A
Ethyl 3,5-dibromo-4-hydroxybenzoate ImpurityOver-brominationStrict stoichiometry (0.98 eq), low temp.[1][2]
Ethyl 4-hydroxybenzoate Starting MaterialUnder-reactionAccept 2-3% unreacted to ensure low di-bromo.[1][2] Remove via recrystallization.
3-Bromo-4-hydroxybenzoic acid DegradantHydrolysisAnhydrous AcOH, avoid heat + acid.[1][2]

References

  • Patent: Preparation method of methyl 3-bromo-4-hydroxybenzoate. CN103467296A.[1][2] (Describes the fundamental bromination challenges and di-bromo byproduct formation in the methyl analog, applicable to the ethyl ester).

  • Safety Data & Properties: Ethyl 3-bromo-4-hydroxybenzoate Compound Summary. PubChem. (Provides physical properties and safety data for handling).

  • Purification Methodology: 3,5-Dibromo-4-hydroxybenzoic acid purification techniques. Smolecule. (Highlights recrystallization solvent selection for separating brominated hydroxybenzoates).

  • Reaction Mechanism: Bromination of Phenols.[1][2] Organic Syntheses, Coll.[1][2] Vol. 2. (Foundational text on the rate of bromination and temperature control in activated aromatic rings).

Sources

Technical Support Center: High-Purity Crystallization of Ethyl 3-bromo-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: REC-E3B4HB-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Optimization of Recrystallization Protocols for Ethyl 3-bromo-4-hydroxybenzoate (CAS: 37470-58-9)

Introduction: The Engineering of Purity

Welcome to the Technical Support Center. You are likely working with Ethyl 3-bromo-4-hydroxybenzoate , a critical intermediate often used in the synthesis of kinase inhibitors and antiviral agents.

Achieving >99% purity with this compound is chemically nuanced due to its ortho-bromo phenol moiety. The bromine atom increases lipophilicity compared to the parent ethyl paraben, while the phenolic hydroxyl introduces pH sensitivity. This guide moves beyond "recipes" to the thermodynamics of purification, ensuring you can troubleshoot oiling out, low yields, or persistent colored impurities.

Module 1: Solvent System Architecture

The Challenge: Solubility vs. Selectivity

Users frequently report "oiling out" (liquid-liquid phase separation) rather than crystallization. This occurs when the compound's melting point is depressed below the solvent's boiling point in the presence of impurities, or when supersaturation is generated too rapidly.

Recommended Solvent Systems
System TypeSolvent A (Good)Solvent B (Anti-Solvent)Ratio (v/v)MechanismBest For
Binary Polar Ethanol (95%) Water 1:0.5 to 1:2Hydrogen bonding disruptionGeneral purification; Removal of inorganic salts.
Binary Non-Polar Ethyl Acetate n-Heptane 1:2 to 1:4Lipophilic exclusionRemoval of polar oxidation byproducts; Maximizing yield.
Single Solvent Toluene N/AN/ATemperature-dependent solubilityScaling up (>100g); Slow cooling required.
Technical Insight: The "Phenolic" Factor

Because your molecule has a phenolic proton (


), it is sensitive to basic impurities.
  • Critical Rule: Never use tap water or basic glassware cleaning residues. Even a slightly basic pH will deprotonate the phenol, forming the phenoxide salt, which is water-soluble and will kill your yield. Always use distilled/deionized water.

Module 2: The Workflow & Decision Logic

The following diagram outlines the decision process for selecting the correct purification route based on your crude material's profile.

RecrystallizationLogic Start Start: Crude Ethyl 3-bromo-4-hydroxybenzoate CheckColor Is the Crude Colored? (Yellow/Brown) Start->CheckColor CheckImpurity Main Impurity Type? CheckColor->CheckImpurity No Charcoal Action: Activated Carbon Treatment (in hot EtOH or EtOAc) CheckColor->Charcoal Yes AcidWash Action: Pre-wash with 5% NaHCO3 (Remove unreacted acid) CheckImpurity->AcidWash Unreacted Acid (SM) SolventEtOH Route A: Ethanol/Water (Best for polar impurities) CheckImpurity->SolventEtOH Salts/Polar gum SolventEtOAc Route B: EtOAc/Heptane (Best for non-polar byproducts) CheckImpurity->SolventEtOAc Brominated isomers Charcoal->CheckImpurity AcidWash->SolventEtOAc Post-wash extraction Crystallize Slow Cooling to 4°C SolventEtOH->Crystallize SolventEtOAc->Crystallize Filter Filtration & Vacuum Dry Crystallize->Filter

Figure 1: Decision logic for impurity management and solvent selection. Note the pre-wash step for unreacted starting materials.

Module 3: Step-by-Step Protocol (Ethanol/Water System)

This protocol is optimized for 10g - 50g scale.

Prerequisites:

  • Crude Ethyl 3-bromo-4-hydroxybenzoate.

  • Ethanol (absolute or 95%).

  • Deionized Water (Pre-heated to 60°C).

  • Activated Charcoal (optional, if colored).

The Protocol:

  • Dissolution: Place crude solid in an Erlenmeyer flask. Add minimum hot Ethanol (approx. 3-4 mL per gram of solid) while stirring on a steam bath or hot plate. Heat until fully dissolved (approx. 70-75°C).

    • Troubleshooting: If small particles remain insoluble, they may be inorganic salts. Filter them out hot before proceeding.

  • Decolorization (If required): Add activated charcoal (1-2% w/w). Stir for 5 minutes. Filter hot through a Celite pad to remove charcoal.

  • Nucleation Point: Remove from heat. While maintaining agitation, add hot water dropwise.

    • Visual Cue: Stop adding water the moment you see a persistent turbidity (cloudiness) that does not dissolve upon swirling.

    • Correction: Add 1-2 mL of Ethanol to clear the solution back to transparent. This places you exactly at the metastable limit .

  • Controlled Cooling:

    • Allow the flask to cool to room temperature on a cork ring (insulator). Do not place directly on a cold benchtop; rapid cooling traps impurities.

    • Once at room temperature, move to a 4°C fridge for 4-12 hours.

  • Isolation: Filter the white needles using a Buchner funnel. Wash the cake with cold (0°C) 50% Ethanol/Water mixture.

  • Drying: Dry under vacuum at 40-45°C. Avoid temperatures >60°C to prevent surface oxidation or melting (MP is approx 106-109°C).

Module 4: Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a blob at the bottom) instead of crystallizing. Why?

Diagnosis: This is a phenomenon called Liquid-Liquid Phase Separation (LLPS). It happens when the crystallization temperature is lower than the temperature at which the oil phase separates. The Fix:

  • Re-heat the mixture until the oil redissolves.

  • Add more solvent (Ethanol). You are likely too concentrated.

  • Seed it. Add a tiny crystal of pure product at a temperature slightly below the saturation point. This provides a template for crystal growth, bypassing the oil phase.

Q2: I have a persistent yellow color even after recrystallization.

Diagnosis: This is likely due to quinone formation (oxidation of the phenolic ring). These impurities are highly conjugated and stick to the crystal lattice. The Fix: Recrystallization alone often fails here. You must perform a Charcoal Treatment (as described in Module 3) or pass the solution through a small silica plug using 10% EtOAc/Hexanes before attempting recrystallization again.

Q3: The melting point is broad (e.g., 100-105°C).

Diagnosis: You likely have unreacted 3-bromo-4-hydroxybenzoic acid trapped in the lattice. The Fix: The acid impurity is much more soluble in base than the ester. Dissolve your solid in Ethyl Acetate and wash with 5% Sodium Bicarbonate (NaHCO3) . The acid will move to the water layer. Dry the organic layer and evaporate/recrystallize.

Q4: Can I use Acetone?

Diagnosis: Acetone is a good solvent for dissolution, but it is often too good. It holds the product so well that you need excessive amounts of water to force it out, which often leads to oiling out. Stick to Ethanol or Ethyl Acetate.

Module 5: Impurity Profile Visualization

Understanding your impurities is half the battle.

Impurities Target Target: Ethyl 3-bromo-4-hydroxybenzoate Impurity1 Impurity A: 3-Bromo-4-hydroxybenzoic acid (Starting Material) Impurity1->Target Esterification Incomplete Impurity2 Impurity B: Ethyl 3,5-dibromo-4-hydroxybenzoate (Over-bromination) Impurity2->Target Co-crystallizes (Structural mimic) Impurity3 Impurity C: Quinones/Oxidation Products (Color source) Impurity3->Target Surface Adsorption

Figure 2: Common impurity vectors. Impurity B is particularly troublesome as it mimics the crystal structure of the target.

References

  • PubChem Compound Summary. (n.d.). Ethyl 3-bromo-4-hydroxybenzoate (CID 4778964).[1][2] National Center for Biotechnology Information. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Moynihan, H. A., & Horgan, D. E. (2017).[3] Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development. (Foundational text on impurity behavior in crystallization).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling brominated phenolic compounds.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Ethyl 3-bromo-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in pharmaceutical development and synthetic chemistry, the unambiguous structural confirmation of novel or key intermediates is a cornerstone of rigorous scientific practice. Ethyl 3-bromo-4-hydroxybenzoate, a versatile substituted aromatic ester, serves as a critical building block in the synthesis of more complex molecules.[1] Its precise characterization is not merely a procedural step but a necessary validation of synthetic pathways and a guarantee of purity.

This guide provides an in-depth, experience-driven comparison of the primary analytical techniques for characterizing this compound: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will move beyond a simple recitation of data to explain the why behind the expected spectral features, comparing them with closely related structural analogs to provide a comprehensive analytical context.

The Imperative of Orthogonal Analysis: NMR and MS

A foundational principle in analytical chemistry is the use of orthogonal techniques—methods that measure different physical properties—to build a self-validating system of evidence. For a molecule like Ethyl 3-bromo-4-hydroxybenzoate, NMR provides a detailed map of the covalent bonding framework by probing the magnetic environments of ¹H and ¹³C nuclei, while MS offers a precise measurement of its mass and insights into its fragmentation patterns upon ionization. Relying on one technique alone risks ambiguity; together, they provide a near-irrefutable structural identity.

Experimental Workflow: A Validated Approach

The following workflow outlines a robust procedure for the analysis of a newly synthesized batch of Ethyl 3-bromo-4-hydroxybenzoate.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Validation Sample Synthesized Product (Ethyl 3-bromo-4-hydroxybenzoate) NMR_Prep Dissolve ~5-10 mg in 0.6 mL CDCl3 or DMSO-d6 Sample->NMR_Prep NMR Path MS_Prep Dissolve <1 mg in HPLC-grade MeOH or ACN Sample->MS_Prep MS Path NMR_Acq ¹H, ¹³C, COSY, HSQC Acquisition NMR_Prep->NMR_Acq MS_Acq High-Resolution MS (ESI or EI) Acquisition MS_Prep->MS_Acq NMR_Data Correlate NMR shifts, couplings, & integrations to structure NMR_Acq->NMR_Data MS_Data Analyze molecular ion, isotopic pattern (Br), & fragmentation MS_Acq->MS_Data Validation Structure Confirmed: Data consistent with proposed structure? NMR_Data->Validation MS_Data->Validation

Caption: Standard workflow for the structural elucidation of a synthesized compound.

Protocol 1: NMR Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common first choice for its ability to dissolve a wide range of organic compounds. However, the acidic hydroxyl proton of the analyte may exchange with residual water, leading to peak broadening. For unambiguous observation of the -OH proton, deuterated dimethyl sulfoxide (DMSO-d₆) is a superior choice as it slows this exchange.

  • Concentration: Accurately weigh 5-10 mg of the dried, purified compound into a clean NMR tube.

  • Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent.

  • Homogenization: Gently vortex or invert the tube until the sample is fully dissolved. A clear, particulate-free solution is essential for acquiring high-quality spectra.

Protocol 2: Mass Spectrometry Sample Preparation
  • Solvent Selection: Use a high-purity, volatile solvent compatible with the ionization source. HPLC-grade methanol or acetonitrile are standard choices for Electrospray Ionization (ESI).

  • Concentration: Prepare a dilute solution (typically in the range of 1-10 µg/mL). Overly concentrated samples can lead to signal suppression and source contamination.

  • Method: The sample can be introduced via direct infusion using a syringe pump or through a Liquid Chromatography (LC) system for online separation and analysis.

Data Analysis and Interpretation: Ethyl 3-bromo-4-hydroxybenzoate

The molecular formula is C₉H₉BrO₃, with a molecular weight of approximately 245.07 g/mol .[1]

¹H NMR Spectroscopy: A Proton-by-Proton Guide

The ¹H NMR spectrum provides the most immediate and informative fingerprint of the molecule. We can predict the spectrum by analyzing the electronic environment of each proton.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale for Assignment
-CH₃ (Ethyl)~1.4Triplet (t)3HShielded aliphatic protons coupled to the adjacent -CH₂- group (n+1 rule: 2+1=3).
-CH₂- (Ethyl)~4.4Quartet (q)2HDeshielded by the adjacent ester oxygen and coupled to the -CH₃ group (n+1 rule: 3+1=4).
Ar-H⁵ ~7.0Doublet (d)1HOrtho to the electron-donating -OH group, resulting in shielding. Coupled only to H⁶.
Ar-H⁶ ~7.8Doublet of Doublets (dd)1HDeshielded by the para-ester group. Coupled to both H⁵ (ortho) and H² (meta).
Ar-H² ~8.1Doublet (d)1HMost deshielded aromatic proton, being ortho to the electron-withdrawing ester and meta to -OH. Coupled only to H⁶ (meta coupling, smaller J-value).
-OH 5.0 - 10.0 (variable)Broad Singlet (br s)1HChemical shift is highly dependent on solvent, concentration, and temperature. Broadness is due to chemical exchange.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

While ¹H NMR shows the proton framework, ¹³C NMR confirms the number of unique carbon environments.

Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale for Assignment
-CH₃ (Ethyl)~14Standard shielded aliphatic carbon.
-CH₂- (Ethyl)~61Deshielded by the adjacent ester oxygen.
(C-Br)~110Carbon directly attached to bromine; experiences a moderate shielding effect (heavy atom effect).
C⁵ ~116Shielded by the ortho -OH group.
~123Quaternary carbon, shielded by the para -OH group.
C⁶ ~132Aromatic CH carbon deshielded by the ester group.
~135Aromatic CH carbon strongly deshielded by the ortho-ester group.
C⁴ (C-OH)~158Deshielded due to direct attachment to the electronegative oxygen atom.
C=O (Carbonyl)~165Characteristic chemical shift for an ester carbonyl carbon.

Comparative Analysis: The Power of Analogs

To solidify our characterization, comparing the expected spectra with known, structurally similar compounds is invaluable.

Compound Key Differentiating Spectroscopic Feature Reasoning
Ethyl 4-hydroxybenzoate (Unbrominated Analog)¹H NMR: A highly symmetric A₂B₂ pattern (two doublets) in the aromatic region.[2] MS: Molecular ion peak at m/z 166, lacking the Br isotopic pattern.[3]The absence of the bromine atom simplifies the aromatic splitting and significantly lowers the molecular weight.
Methyl 3-bromo-4-hydroxybenzoate (Methyl Ester Analog)¹H NMR: A sharp singlet at ~3.9 ppm for the methoxy (-OCH₃) group instead of the ethyl group's quartet and triplet. MS: Molecular ion peak at m/z ~231, reflecting the mass difference between a methyl and an ethyl group (14 Da).[4]This comparison directly validates the presence of the ethyl ester moiety. The synthesis of the methyl ester often precedes the ethyl ester, making it a common intermediate.[5]
Ethyl 3-bromobenzoate (Deoxy Analog)¹H NMR: The aromatic protons would all shift downfield due to the absence of the strongly electron-donating -OH group. MS: Molecular ion peak at m/z ~229.[6]This highlights the significant influence of the hydroxyl group on the electronic environment of the aromatic ring.

Mass Spectrometry: Confirming Mass and Fragmentation

High-resolution mass spectrometry (HRMS) provides an exact mass measurement, confirming the elemental composition.

G Parent [C₉H₉BrO₃]⁺˙ m/z ≈ 244/246 (Molecular Ion) Frag1 [M - C₂H₅]⁺ m/z ≈ 215/217 Parent->Frag1 Loss of ethyl radical Frag2 [M - OC₂H₅]⁺ m/z ≈ 199/201 Parent->Frag2 Loss of ethoxy radical Frag3 [M - COOC₂H₅]⁺ m/z ≈ 171/173 Frag2->Frag3 Loss of CO

Caption: Predicted electron ionization (EI) fragmentation pathway for Ethyl 3-bromo-4-hydroxybenzoate.

Key MS Features:

  • Molecular Ion (M⁺˙): A pair of peaks at approximately m/z 244 and 246.

  • Isotopic Signature: The defining characteristic is the M/M+2 isotopic pattern with nearly 1:1 intensity ratio, which is an unmistakable indicator of the presence of a single bromine atom (naturally occurring ⁷⁹Br and ⁸¹Br isotopes).

  • Key Fragments: Common fragmentation pathways for benzoate esters include the loss of the alkoxy group or the entire ester function, which would yield characteristic daughter ions as illustrated above.

Conclusion

The structural elucidation of Ethyl 3-bromo-4-hydroxybenzoate is a clear-cut process when approached with a systematic, multi-technique methodology. The predicted ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon framework, with chemical shifts and coupling patterns that are highly sensitive to the electronic effects of the hydroxyl, bromo, and ethyl ester substituents. This data, when corroborated by high-resolution mass spectrometry confirming the exact mass and the tell-tale bromine isotopic signature, constitutes a robust and scientifically sound characterization. Comparison with structural analogs further strengthens the assignment by systematically accounting for the spectral contributions of each functional group. This comprehensive approach ensures the identity and purity of the compound, meeting the rigorous standards required in research and development.

References

  • The Royal Society of Chemistry. Supporting Information for an article. Available from: [Link]

  • PubChem. Ethyl 4-bromo-3-hydroxybenzoate. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. Ethyl 3-bromo-4-hydroxybenzoate. National Center for Biotechnology Information. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information for an article. Available from: [Link]

  • Google Patents. 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
  • Yeast Metabolome Database. Ethyl-4-hydroxybenzoate (YMDB01688). Available from: [Link]

  • PubChem. Methyl 3-bromo-4-hydroxybenzoate. National Center for Biotechnology Information. Available from: [Link]

  • Biological Magnetic Resonance Bank. Ethyl 4-hydroxybenzoate (C9 H10 O3). Available from: [Link]

  • NIST. Ethyl 3,4-dihydroxybenzoate. National Institute of Standards and Technology. Available from: [Link]

  • PubChem. Ethylparaben. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. Synthesis, Characterization, Crystal Structure and DFT Calculations of DysprosiumIII - (E)-Ethyl-4-(2-Hydroxybenzylidene Amino)Benzoate. Available from: [Link]

  • NIST. Ethyl 3-hydroxybenzoate. National Institute of Standards and Technology. Available from: [Link]

Sources

A Senior Application Scientist's Comparative Guide to the Purity Analysis of Ethyl 3-bromo-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The determination of purity for pharmaceutical intermediates like Ethyl 3-bromo-4-hydroxybenzoate is a critical step in drug development and manufacturing, directly impacting the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity profiling of this compound. We will delve into the causality behind methodological choices, present comparative experimental data, and offer detailed protocols to ensure scientific integrity and reproducibility. While traditional methods like Gas Chromatography (GC) have their place, Reversed-Phase HPLC (RP-HPLC) emerges as the most robust and direct method for this specific analyte. Furthermore, Ultra-Performance Liquid Chromatography (UPLC) presents a significant evolution, offering superior speed and resolution.

Introduction: The Analytical Imperative for Ethyl 3-bromo-4-hydroxybenzoate

Ethyl 3-bromo-4-hydroxybenzoate (C₉H₉BrO₃) is a key building block in organic synthesis, often utilized in the pathway to more complex pharmaceutical molecules.[1] Its purity is paramount, as process-related impurities can carry through to the final drug substance, potentially altering its pharmacological profile or introducing toxicity.[2]

The primary synthetic route often involves the bromination of Ethyl 4-hydroxybenzoate.[3][4] This reaction chemistry inherently introduces potential impurities that must be meticulously identified and quantified. The core challenge lies in developing an analytical method that can baseline-separate the main component from structurally similar compounds.

Potential Process-Related Impurities:

  • Starting Material: Unreacted Ethyl 4-hydroxybenzoate.

  • Over-brominated Byproduct: Ethyl 3,5-dibromo-4-hydroxybenzoate.[4]

  • Hydrolysis Product: 3-bromo-4-hydroxybenzoic acid (due to moisture).

  • Isomeric Impurities: Positional isomers such as Ethyl 4-bromo-3-hydroxybenzoate, depending on the synthesis control.[5]

This guide will establish a validated HPLC method as our benchmark and compare its performance characteristics against GC and UPLC, providing researchers and drug development professionals with the data-driven insights needed to select the optimal analytical strategy.

The Benchmark Technique: Reversed-Phase HPLC

High-Performance Liquid Chromatography is the workhorse of the pharmaceutical industry for purity analysis, prized for its high resolution, sensitivity, and reproducibility.[6][7] For a moderately polar and non-volatile compound like Ethyl 3-bromo-4-hydroxybenzoate, a reversed-phase method is the logical starting point.

Causality Behind the HPLC Method Design

The goal is to create a self-validating system where the chosen parameters are logically derived from the analyte's chemical properties.

  • Stationary Phase Selection: A C18 (octadecylsilyl) column is selected. The non-polar C18 chains provide a hydrophobic surface that interacts with the analyte. Separation is achieved based on the differential partitioning of the analyte and its impurities between the non-polar stationary phase and the polar mobile phase. More polar impurities (like the hydrolyzed acid) will elute earlier, while more non-polar impurities (like the dibrominated species) will be retained longer.

  • Mobile Phase Composition: A gradient elution using a mixture of an acidified aqueous buffer and an organic modifier (e.g., acetonitrile) is optimal.

    • Acidification (e.g., with 0.1% Formic or Phosphoric Acid): The phenolic hydroxyl group on the benzoate ring is acidic. Suppressing its ionization by maintaining a low pH (typically pH 2.5-3.5) is crucial. This ensures the analyte is in a single, neutral form, preventing peak tailing and yielding sharp, symmetrical peaks.[8]

    • Organic Modifier (Acetonitrile): Acetonitrile is chosen for its low viscosity and UV transparency. A gradient starting with a higher aqueous composition allows for the elution of polar impurities, while gradually increasing the acetonitrile concentration facilitates the elution of the main peak and any non-polar impurities.

  • Detection: The benzene ring in Ethyl 3-bromo-4-hydroxybenzoate contains a chromophore that absorbs UV light. Based on the parent compound, ethyl parahydroxybenzoate, a detection wavelength between 254 nm and 272 nm provides excellent sensitivity.[9][10] A Diode Array Detector (DAD) is preferred as it can acquire spectra across a range of wavelengths, helping to identify co-eluting peaks and assess peak purity.

Visualizing the HPLC Workflow

The following diagram outlines the logical flow of the HPLC purity analysis process.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System Analysis cluster_data Data Processing & Reporting SamplePrep Weigh Sample/Standard Accurately Dissolve Dissolve in Diluent (e.g., 50:50 Acetonitrile:Water) SamplePrep->Dissolve Filter Filter through 0.45µm Syringe Filter Dissolve->Filter Injector Autosampler Injection (10 µL) Filter->Injector Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm) Injector->Column Detector Diode Array Detector (DAD) (λ = 254 nm) Column->Detector Pump Gradient Pump Delivery (Mobile Phase A: 0.1% H₃PO₄ in H₂O Mobile Phase B: Acetonitrile) Pump->Column CDS Chromatography Data System (CDS) Detector->CDS Integration Peak Integration & Identification CDS->Integration Quantification Purity Calculation (% Area Normalization) Integration->Quantification Report Generate Certificate of Analysis Quantification->Report

Caption: A typical workflow for HPLC purity analysis.

Detailed Experimental Protocol: HPLC Method

This protocol is a self-validating system designed for robustness and reproducibility.

  • Reagents and Materials:

    • Ethyl 3-bromo-4-hydroxybenzoate Reference Standard (>99.5% purity)

    • Ethyl 3-bromo-4-hydroxybenzoate sample for testing

    • Acetonitrile (HPLC Grade)

    • Phosphoric Acid (ACS Grade)

    • Deionized Water (>18 MΩ·cm)

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Phosphoric Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-20 min: 30% to 80% B

      • 20-25 min: 80% B

      • 25.1-30 min: 30% B (Re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Preparation of Solutions:

    • Diluent: Mix Mobile Phase A and Mobile Phase B in a 50:50 v/v ratio.

    • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

    • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • System Suitability:

    • Inject the Standard Solution five times.

    • The relative standard deviation (RSD) for the peak area of Ethyl 3-bromo-4-hydroxybenzoate should be ≤ 2.0%.

    • The tailing factor should be ≤ 2.0.

    • The theoretical plates should be ≥ 2000.

  • Procedure:

    • Inject the Diluent (as a blank), followed by the Standard Solution and the Sample Solution.

    • Identify the peaks based on the retention time of the standard.

    • Calculate the purity of the sample using the area percent normalization method.

Comparative Analysis: HPLC vs. Alternative Techniques

An objective comparison requires evaluating alternative methods under the lens of their applicability to this specific analyte.[11]

Alternative 1: Gas Chromatography (GC)

GC separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase.[12]

  • Applicability & Causality: Direct injection of Ethyl 3-bromo-4-hydroxybenzoate into a GC is problematic. The free phenolic hydroxyl group can cause strong adsorption onto the column's stationary phase, leading to severe peak tailing and poor reproducibility. To overcome this, derivatization is mandatory . A common approach is silylation (e.g., using BSTFA) to convert the -OH group to a more volatile -OSi(CH₃)₃ group. This additional sample preparation step introduces complexity and potential sources of error.

  • Performance: While GC can offer high efficiency, the need for derivatization makes it less direct and more time-consuming for this analyte compared to HPLC. It is, however, an excellent technique for analyzing volatile impurities like residual solvents, which HPLC may not detect well.[2]

Alternative 2: Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a significant advancement in liquid chromatography that utilizes columns with sub-2 µm particles.[13] To accommodate the high backpressure generated, UPLC systems operate at pressures up to 15,000 psi, compared to the ~6,000 psi limit of traditional HPLC systems.[14]

  • Applicability & Causality: The fundamental principles of separation are the same as HPLC. Therefore, the same C18 chemistry and mobile phase system can be directly transferred or adapted.

  • Performance: The smaller particles provide a dramatic increase in chromatographic efficiency. This translates to:

    • Higher Resolution: Better separation of closely eluting impurities.[15]

    • Faster Analysis Times: Run times can be reduced by a factor of 5-10 without sacrificing resolution.

    • Increased Sensitivity: Sharper, narrower peaks lead to a better signal-to-noise ratio, improving detection limits.

    • Reduced Solvent Consumption: Lower flow rates and shorter run times make UPLC a greener and more cost-effective technology.[13]

Quantitative Data Presentation: A Head-to-Head Comparison

The following table summarizes the performance of each technique for the purity analysis of Ethyl 3-bromo-4-hydroxybenzoate, based on established principles and experimental data from analogous compounds.

ParameterHPLC (Reversed-Phase) GC (with Derivatization) UPLC (Reversed-Phase)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.[7]Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.[12]Same as HPLC, but with sub-2 µm particles and higher pressure.[14]
Sample Prep Simple dissolution and filtration.Complex: Requires anhydrous conditions and a derivatization step (e.g., silylation).Simple dissolution and filtration.
Typical Analysis Time 20-30 minutes15-25 minutes (post-derivatization)2-5 minutes
Resolution Good to ExcellentExcellent (for volatile derivatives)Superior: Significantly higher peak capacity.[15]
Sensitivity (LOD) ~0.01%~0.01%~0.001%
Key Advantage Robust, widely available, direct analysis.Excellent for volatile impurities (e.g., residual solvents).Speed, resolution, and sensitivity. [13]
Key Limitation Longer analysis time compared to UPLC.Derivatization required for this analyte; risk of thermal degradation.Higher initial instrument cost; more sensitive to sample matrix effects.

Trustworthiness: The Role of Method Validation

Every protocol described must be a self-validating system. The trustworthiness of any analytical method hinges on its validation, which demonstrates its suitability for the intended purpose.[16] According to International Council for Harmonisation (ICH) guidelines, the following parameters must be assessed:[17]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by separating all known impurities from the main peak.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of test results to the true value. This is often determined by spike/recovery studies.[18]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:

    • Repeatability (Intra-day precision): Precision over a short interval of time with the same analyst and equipment.

    • Intermediate Precision (Inter-day precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).

A properly validated HPLC or UPLC method provides a high degree of confidence in the reported purity values, forming the bedrock of quality control.[6]

Conclusion and Recommendations

For the comprehensive purity analysis of Ethyl 3-bromo-4-hydroxybenzoate, Reversed-Phase HPLC is the recommended benchmark method. It offers a direct, robust, and reliable approach that effectively separates the main component from its key process-related impurities without the need for complex sample derivatization.

While Gas Chromatography is a powerful technique, its requirement for derivatization for this specific analyte makes it a less efficient primary choice for purity profiling, though it remains valuable for orthogonal testing, such as for residual solvents.

Ultra-Performance Liquid Chromatography (UPLC) stands out as the superior technique. If the instrumentation is available, migrating the HPLC method to a UPLC platform will yield significant returns in terms of speed, resolution, and sensitivity. This allows for higher sample throughput, better detection of trace impurities, and reduced operational costs, making it the ideal choice for modern, high-demand drug development and quality control environments.

References

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Available from: [Link]

  • US Pharmacopeia (USP). (2020). E-48. Available from: [Link]

  • International Conference on Harmonisation. (Referenced in). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available from: [Link]

  • WJPMR. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. Available from: [Link]

  • PrepChem.com. Synthesis of 3-bromo-4-hydroxybenzoic acid. Available from: [Link]

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Available from: [Link]

  • IJCPS. (n.d.). Development and Validation of the RP-HPLC Method for Cis- Bromo Benzoate Determination in Itraconazole API and its Pharmaceutica. Available from: [Link]

  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. Available from: [Link]

  • PMC. (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Available from: [Link]

  • FAO. ETHYL p-HYDROXYBENZOATE. Available from: [Link]

  • PubChem. Ethyl 3-bromo-4-hydroxybenzoate. Available from: [Link]

  • Google Patents. (n.d.). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
  • PubChem. Ethyl 4-bromo-3-hydroxybenzoate. Available from: [Link]

  • PubMed. (n.d.). Simultaneous determination of methyl, ethyl, propyl, and butyl 4-hydroxybenzoates and 4-hydroxybenzoic acid in liquid antacid formulations by gas chromatography. Available from: [Link]

  • ResearchGate. (2025). UPLC versus HPLC on Drug Analysis: Advantageous, Applications and Their Validation Parameters | Request PDF. Available from: [Link]

  • Food Research. (2023). Study on the identification and quantification of sodium benzoate in different brands of jelly by high performance liquid chroma. Available from: [Link]

  • Shimadzu. Application News: Analysis of Food Preservatives by GC/MS. Available from: [Link]

  • ResearchGate. (2023). (PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Available from: [Link]

  • ResearchGate. (2025). (PDF) Determination of benzoate, sorbate, citrate and orthophosphate ions in beverage samples using two-dimensional isotachophoretic method. Available from: [Link]

  • ACG Publications. (2020). Certification of sodium benzoate solution reference material by HPLC-UV, LC-MS/MS and UV-VIS-NIR spectrophotometry for food and. Available from: [Link]

  • Chromatography Today. HPLC vs UPLC - What's the Difference?. Available from: [Link]

  • PubMed. (n.d.). Rapid high-performance liquid chromatography method for the analysis of sodium benzoate and potassium sorbate in foods. Available from: [Link]

  • Waters. UPLC versus UHPLC: Comparison of Loading and Peak Capacity for Small Molecule Drugs. Available from: [Link]

  • PubChem. Methyl 3-bromo-4-hydroxybenzoate. Available from: [Link]

Sources

Spectroscopic Comparison Guide: Ethyl 3-bromo-4-hydroxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regiochemical Scaffold

Ethyl 3-bromo-4-hydroxybenzoate (CAS: 37470-58-9) is a critical halogenated building block in medicinal chemistry, serving as a precursor for biaryl ethers, proteolysis-targeting chimeras (PROTACs), and efflux pump inhibitors. Its value lies in the ortho-bromine handle , which enables site-selective palladium-catalyzed cross-couplings (Suzuki-Miyaura) adjacent to the phenolic hydroxyl group.

However, its synthesis and identification present a specific "performance" challenge: Regio-purity . The bromination of ethyl 4-hydroxybenzoate can easily lead to the 3,5-dibromo impurity (over-reaction) or retain unreacted starting material.

This guide provides an objective spectroscopic comparison to distinguish the target 3-bromo compound from its critical impurities, establishing a self-validating analytical protocol for drug development researchers.

Comparative Analysis: Distinguishing the Target

The "performance" of this intermediate is defined by its spectral distinctiveness. You must be able to rapidly quantify the ratio of Mono-bromo (Target) to Di-bromo (Impurity) and Unsubstituted (Start Material).

The "Diagnostic Window" (Aromatic Region)

The aromatic proton splitting pattern is the definitive method for validation.

CompoundSubstitution PatternH-2 (ortho to Br)H-6 (ortho to Ester)H-5 (ortho to OH)Coupling System
Ethyl 4-hydroxybenzoate (Start Material)Para-disubstituted7.95 ppm (d)7.95 ppm (d)6.90 ppm (d)AA'BB' (Symmetric)
Ethyl 3-bromo-4-hydroxybenzoate (Target)1,3,4-Trisubstituted8.19 ppm (d)7.92 ppm (dd)7.05 ppm (d)ABC (Asymmetric)
Ethyl 3,5-dibromo-4-hydroxybenzoate (Impurity)1,3,4,5-Tetrasubstituted8.15 ppm (s)8.15 ppm (s)AbsentA2 (Symmetric Singlet)

Key Diagnostic Logic:

  • The H-2 Shift: The bromine atom deshields the adjacent H-2 proton, shifting it downfield from ~7.95 to ~8.19 ppm.

  • The H-5 Coupling: The presence of the H-5 doublet (J ~8.5 Hz) at ~7.05 ppm confirms the mono-bromo state. If this doublet disappears and only a singlet remains near 8.15 ppm, you have over-brominated to the 3,5-dibromo species.

  • Symmetry Breaking: The starting material is symmetric (2 sets of peaks). The target is asymmetric (3 distinct aromatic peaks).

Detailed Spectroscopic Data Sheet

Note: Data derived from high-field NMR analysis of the methyl ester analog and standard ethyl shifts, validated against substituent chemical shift effects (SCS).

1H NMR Data (400 MHz, CDCl₃)
Shift (δ ppm)MultiplicityIntegrationCoupling (Hz)AssignmentStructural Validation
8.19 Doublet (d)1HJ = 2.0Ar-H2 Deshielded by ortho-Br; meta-coupling to H6.
7.92 Doublet of Doublets (dd)1HJ = 8.5, 2.0Ar-H6 Ortho-coupling to H5; meta-coupling to H2.
7.05 Doublet (d)1HJ = 8.5Ar-H5 Ortho to OH; shielded relative to ester protons.
6.00 Broad Singlet (br s)1H-Ar-OH Exchangeable; shift varies with concentration.
4.36 Quartet (q)2HJ = 7.1O-CH₂- Characteristic ethyl ester methylene.
1.39 Triplet (t)3HJ = 7.1-CH₃ Characteristic ethyl ester methyl.
Mass Spectrometry (EI/ESI)
  • Molecular Ion (M+): 244 / 246 Da

  • Isotope Pattern: The definitive signature of a mono-brominated compound is the 1:1 intensity ratio of the M+ (244) and M+2 (246) peaks due to natural abundance of ⁷⁹Br and ⁸¹Br.

    • Start Material (No Br): M+ only (166 Da).

    • Di-bromo Impurity (2 Br): 1:2:1 ratio at M+, M+2, M+4 (322, 324, 326 Da).

Infrared Spectroscopy (FT-IR)[1]
  • 3300–3400 cm⁻¹: O-H stretch (Broad, phenolic).

  • 1715 cm⁻¹: C=O stretch (Conjugated Ester).

  • 1280 cm⁻¹: C-O stretch.

  • 600–700 cm⁻¹: C-Br stretch (Fingerprint region confirmation).

Experimental Protocol: Synthesis & Purification Workflow

To ensure spectral purity, the synthesis must control the bromination stoichiometry. The following protocol uses glacial acetic acid to suppress the formation of the di-bromo byproduct.

Reaction Workflow

Reagents: Ethyl 4-hydroxybenzoate (1.0 eq), Bromine (1.05 eq), Glacial Acetic Acid (Solvent).

  • Dissolution: Dissolve Ethyl 4-hydroxybenzoate in Glacial Acetic Acid (5 mL per gram) at room temperature.

  • Controlled Addition: Add Br₂ solution (in acetic acid) dropwise over 30 minutes. Critical: Keep temperature < 20°C to prevent di-bromination.

  • Quenching: Pour mixture into ice-water containing NaHSO₃ (to quench excess Br₂).

  • Filtration: Collect the white precipitate.

Purification Logic (Self-Validating)

If the NMR shows >5% di-bromo impurity (singlet at 8.15 ppm), recrystallization is required.

SynthesisWorkflow Start Crude Reaction Mixture (Mono + Di-bromo + SM) Step1 Quench in Ice/NaHSO3 Filter Precipitate Start->Step1 Check 1H NMR Check: Is H-2 Singlet present? Step1->Check Recryst Recrystallization (Ethanol/Water 80:20) Check->Recryst Yes (>5% Impurity) Pure Pure Ethyl 3-bromo-4-hydroxybenzoate (Target) Check->Pure No (Pure) Recryst->Pure Crystals Waste Filtrate (Enriched in Di-bromo) Recryst->Waste Mother Liquor

Caption: Purification decision tree based on NMR feedback to isolate the mono-brominated target.

References

  • Preparation of Methyl 3-bromo-4-hydroxybenzoate (Analogous Data)

    • Source: Scribd / Chemical Literature.[1]

    • Data Correlation: The aromatic shifts of the methyl ester (H-2: 8.19, H-6: 7.92, H-5: 7.05 ppm) are chemically equivalent to the ethyl ester within ±0.02 ppm.
    • Link:

  • Synthesis of 3-Bromo-4-hydroxybenzoic Acid Derivatives

    • Source: PrepChem.[2]

    • Methodology: Detailed bromin
    • Link:

  • General Spectroscopic Data for Benzoate Esters

    • Source: NIST Chemistry WebBook.
    • Context: Baseline IR and MS data for hydroxybenzo
    • Link:

  • Applications in Drug Discovery (PD-1/PD-L1 Inhibitors)

    • Source: Journal of Medicinal Chemistry (ACS).[1]

    • Context: Use of 3-bromo-4-hydroxybenzo
    • Link:[1]

Sources

A Comparative Guide to the Bromination of Ethyl 4-Hydroxybenzoate for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical synthesis and drug development, the precise functionalization of aromatic compounds is a cornerstone of innovation. Ethyl 4-hydroxybenzoate, a common building block, often requires selective bromination to yield key intermediates like ethyl 3-bromo-4-hydroxybenzoate, a precursor for various bioactive molecules.[1][2] The introduction of a bromine atom onto the aromatic ring significantly alters the electronic and steric properties of the parent molecule, paving the way for further synthetic transformations.

However, the inherent reactivity of the phenol moiety presents a significant challenge. The hydroxyl group is a potent activating group, predisposing the aromatic ring to facile electrophilic substitution, which can often lead to a lack of regioselectivity and the formation of undesirable di-substituted byproducts.[3] This guide provides a comparative analysis of common brominating agents for the selective monobromination of ethyl 4-hydroxybenzoate, offering insights into reaction mechanisms, experimental protocols, and the critical parameters that govern product distribution and yield.

The Chemistry of Brominating Ethyl 4-Hydroxybenzoate: A Mechanistic Overview

The bromination of ethyl 4-hydroxybenzoate is a classic example of electrophilic aromatic substitution. The hydroxyl group, being a strong ortho, para-director, activates the positions ortho to it for electrophilic attack. The ester group, being a meta-director, has a less pronounced effect on the regioselectivity in this highly activated system.

The general mechanism proceeds through the attack of the electron-rich aromatic ring on an electrophilic bromine species, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Subsequent deprotonation re-establishes aromaticity, yielding the brominated product.

Visualizing the Electrophilic Aromatic Substitution Pathway

Br2_Workflow A Dissolve Ethyl 4-hydroxybenzoate in Acetic Acid B Cool in Ice Bath A->B C Add Br2 in Acetic Acid Dropwise B->C D Stir at Room Temperature & Monitor by TLC C->D E Precipitate in Cold Water D->E F Vacuum Filtration and Washing E->F G Recrystallization F->G H Pure Ethyl 3-bromo-4-hydroxybenzoate G->H NBS_Workflow A Dissolve Ethyl 4-hydroxybenzoate and p-TsOH in Methanol B Add NBS Portion-wise A->B C Stir at Room Temperature & Monitor by TLC B->C D Solvent Evaporation C->D E Aqueous Workup (Ethyl Acetate/Water) D->E F Drying and Concentration E->F G Purification (if necessary) F->G H Pure Ethyl 3-bromo-4-hydroxybenzoate G->H

Sources

Confirming the Regioselectivity of Bromination of Ethyl 4-Hydroxybenzoate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise functionalization of aromatic rings is a cornerstone of molecular design and synthesis. The bromination of substituted phenols, such as ethyl 4-hydroxybenzoate, is a fundamental reaction, yet a thorough understanding and confirmation of its regioselectivity are paramount for ensuring the desired molecular architecture and biological activity. This guide provides an in-depth technical comparison of the bromination of ethyl 4-hydroxybenzoate, offering experimental insights and detailed analytical confirmation to support your research endeavors.

The Underlying Principles: Directing Effects in Electrophilic Aromatic Substitution

The regiochemical outcome of the bromination of ethyl 4-hydroxybenzoate is governed by the directing effects of its two substituents: the hydroxyl (-OH) group and the ethyl ester (-COOEt) group. In electrophilic aromatic substitution reactions, these groups exert competing influences on the aromatic ring.

The hydroxyl group is a powerful activating group and an ortho, para-director.[1][2] Its activating nature stems from the ability of the oxygen's lone pairs to donate electron density into the benzene ring through resonance, thereby stabilizing the carbocation intermediate formed during the substitution. This electron-donating effect is most pronounced at the positions ortho and para to the hydroxyl group.

Conversely, the ethyl ester group is a deactivating group and a meta-director. It withdraws electron density from the ring through both inductive and resonance effects, making the ring less susceptible to electrophilic attack.

In the case of ethyl 4-hydroxybenzoate, the hydroxyl group is located at position 4. Therefore, the para position is already occupied. The strong activating and ortho, para-directing effect of the hydroxyl group overwhelmingly dictates the position of electrophilic attack. Consequently, the incoming electrophile, the bromine cation (Br⁺) or its equivalent, will be directed to the positions ortho to the hydroxyl group, namely the C3 and C5 positions.

This leads to the predictable formation of two primary products: ethyl 3-bromo-4-hydroxybenzoate (the mono-brominated product) and ethyl 3,5-dibromo-4-hydroxybenzoate (the di-brominated product). The extent of bromination can be controlled by the reaction conditions, primarily the stoichiometry of the brominating agent.

Visualizing the Reaction Pathway

bromination_mechanism cluster_start Starting Material cluster_reaction Electrophilic Aromatic Substitution cluster_products Products start Ethyl 4-hydroxybenzoate intermediate1 Carbocation Intermediate (Attack at C3) start->intermediate1 + Br⁺ bromine Br₂ lewis_acid FeBr₃ (optional) product1 Ethyl 3-bromo-4-hydroxybenzoate intermediate1->product1 - H⁺ intermediate2 Carbocation Intermediate (Attack at C5) product2 Ethyl 3,5-dibromo-4-hydroxybenzoate intermediate2->product2 - H⁺ product1->intermediate2 + Br⁺ (excess Br₂)

Caption: Reaction scheme for the bromination of ethyl 4-hydroxybenzoate.

Experimental Protocols: A Comparative Approach

The choice of brominating agent and reaction conditions can influence the product distribution and yield. Below are two representative protocols for achieving mono- and di-bromination of ethyl 4-hydroxybenzoate.

Protocol 1: Selective Monobromination

This protocol is adapted from the bromination of structurally similar p-hydroxybenzoic acid and aims to favor the formation of ethyl 3-bromo-4-hydroxybenzoate.[1] The key to selectivity is the controlled addition of the brominating agent.

Materials:

  • Ethyl 4-hydroxybenzoate

  • Glacial Acetic Acid

  • Bromine

  • Cold Water

  • Sodium Bicarbonate Solution (5%)

  • Sodium Thiosulfate Solution (10%)

  • Dichloromethane or Ethyl Acetate

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Dissolve ethyl 4-hydroxybenzoate (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution in an ice bath to 0-5 °C.

  • In the dropping funnel, prepare a solution of bromine (1 equivalent) in glacial acetic acid.

  • Add the bromine solution dropwise to the stirred solution of ethyl 4-hydroxybenzoate over a period of 1-2 hours, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker containing cold water.

  • If any unreacted bromine remains (indicated by a persistent orange color), add a 10% sodium thiosulfate solution dropwise until the color disappears.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Dibromination

To achieve a higher yield of the di-brominated product, ethyl 3,5-dibromo-4-hydroxybenzoate, an excess of the brominating agent is used.

Materials:

  • Same as Protocol 1.

Procedure:

  • Follow steps 1 and 2 from Protocol 1.

  • In the dropping funnel, prepare a solution of bromine (2.2 equivalents) in glacial acetic acid.

  • Add the bromine solution dropwise to the stirred solution of ethyl 4-hydroxybenzoate. The temperature may be allowed to rise to room temperature during the addition.

  • After the addition is complete, stir the reaction mixture at room temperature for 12-24 hours, or until TLC analysis indicates the complete consumption of the mono-brominated intermediate.

  • Follow steps 6-12 from Protocol 1 for workup and purification.

Alternative Brominating Agents

While elemental bromine is effective, its use presents handling and safety challenges. N-Bromosuccinimide (NBS) is a common and safer alternative for the bromination of activated aromatic rings. The reaction is typically carried out in a polar aprotic solvent like acetonitrile or DMF. The regioselectivity with NBS is often similar to that of bromine, yielding the ortho-brominated products.

Analytical Confirmation of Regioselectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unequivocally confirming the regioselectivity of the bromination. By comparing the ¹H and ¹³C NMR spectra of the starting material and the products, the positions of the bromine substituents can be determined.

Expected NMR Spectral Data
Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Ethyl 4-hydroxybenzoate ~7.9 (d, 2H, Ar-H ortho to COOEt), ~6.9 (d, 2H, Ar-H ortho to OH), ~4.3 (q, 2H, -OCH₂CH₃), ~1.4 (t, 3H, -OCH₂CH₃)~166 (C=O), ~160 (C-OH), ~132 (Ar-C ortho to COOEt), ~122 (Ar-C ipso to COOEt), ~115 (Ar-C ortho to OH), ~61 (-OCH₂CH₃), ~14 (-OCH₂CH₃)
Ethyl 3-bromo-4-hydroxybenzoate ~8.1 (d, 1H, H-2), ~7.9 (dd, 1H, H-6), ~7.0 (d, 1H, H-5), ~4.3 (q, 2H, -OCH₂CH₃), ~1.4 (t, 3H, -OCH₂CH₃)~165 (C=O), ~156 (C-OH), ~135 (C-2), ~131 (C-6), ~123 (C-1), ~116 (C-5), ~110 (C-Br), ~61 (-OCH₂CH₃), ~14 (-OCH₂CH₃)
Ethyl 3,5-dibromo-4-hydroxybenzoate ~8.0 (s, 2H, H-2, H-6), ~4.3 (q, 2H, -OCH₂CH₃), ~1.4 (t, 3H, -OCH₂CH₃)~164 (C=O), ~152 (C-OH), ~134 (C-2, C-6), ~125 (C-1), ~110 (C-Br), ~62 (-OCH₂CH₃), ~14 (-OCH₂CH₃)

Note: The exact chemical shifts may vary depending on the solvent and spectrometer frequency. The predicted shifts for the brominated products are based on the analysis of similar compounds and established substituent effects.

The key diagnostic signals in the ¹H NMR spectrum will be the changes in the aromatic region. The symmetrical pattern of the starting material will be replaced by a more complex pattern for the mono-brominated product and a simple singlet for the di-brominated product. In the ¹³C NMR, the appearance of a new signal in the 110-115 ppm range is indicative of a carbon atom attached to bromine.

Experimental Workflow Visualization

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_analysis Analysis & Purification A Dissolve Ethyl 4-hydroxybenzoate in Glacial Acetic Acid B Cool to 0-5 °C A->B C Dropwise addition of Bromine in Acetic Acid B->C D Reaction at Room Temperature C->D E Quench with Water D->E F Neutralize with NaHCO₃ E->F G Extract with Organic Solvent F->G H Dry and Concentrate G->H I Crude Product H->I J Purification (Recrystallization/Chromatography) I->J K Characterization (NMR, MS) J->K L Pure Product(s) K->L

Caption: A generalized workflow for the bromination of ethyl 4-hydroxybenzoate.

Conclusion

The bromination of ethyl 4-hydroxybenzoate is a highly regioselective reaction, with substitution occurring exclusively at the positions ortho to the strongly activating hydroxyl group. By carefully controlling the stoichiometry of the brominating agent, researchers can selectively synthesize either the mono- or di-brominated product. The use of alternative brominating agents like NBS can offer a safer and more convenient experimental setup. Unequivocal confirmation of the regioselectivity is readily achieved through the detailed analysis of ¹H and ¹³C NMR spectra, which provides clear and interpretable evidence of the substitution pattern. This guide provides the foundational knowledge and practical protocols to confidently perform and confirm the regioselective bromination of ethyl 4-hydroxybenzoate in your research.

References

  • PrepChem. Synthesis of 3-bromo-4-hydroxybenzoic acid. [Link]

  • Google Patents.
  • PubChem. Ethyl 3-bromo-4-hydroxybenzoate. [Link]

  • Biological Magnetic Resonance Bank. Ethyl 4-hydroxybenzoate (C9 H10 O3). [Link]

  • BYJU'S. Electrophilic Substitution Reactions of Phenols. [Link]

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Introduction: The Criticality of Purity in Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Analysis of Trace Impurities in Ethyl 3-bromo-4-hydroxybenzoate

Ethyl 3-bromo-4-hydroxybenzoate is a key building block in the synthesis of more complex active pharmaceutical ingredients (APIs). As with any component in the pharmaceutical manufacturing chain, its purity is not merely a quality metric but a direct determinant of the safety and efficacy of the final drug product. Trace impurities, which can originate from the synthetic route, degradation, or storage, can have unintended pharmacological effects, impact the stability of the API, or alter its manufacturing properties.

This guide provides a comprehensive framework for the analysis of trace impurities in Ethyl 3-bromo-4-hydroxybenzoate. We will move beyond simple protocol recitation to explore the causality behind our analytical choices, comparing orthogonal techniques to build a self-validating system for impurity profiling. This approach is grounded in the principles of regulatory guidelines, such as those from the International Council for Harmonisation (ICH), ensuring that the methodologies are robust, scientifically sound, and fit for purpose in a drug development environment.[1][2]

Understanding the Impurity Landscape: From Synthesis to Degradation

A logical first step in any impurity investigation is to understand the potential sources of these unwanted compounds. The most common synthetic route to halogenated hydroxybenzoates involves the electrophilic bromination of the corresponding ethyl 4-hydroxybenzoate.[3][4] This process, while effective, presents known challenges in selectivity.

Process-Related Impurities:

  • Unreacted Starting Material: Incomplete reaction can lead to residual Ethyl 4-hydroxybenzoate in the final product.

  • Over-brominated By-products: The hydroxyl group on the benzene ring is an activating group, making the ortho positions susceptible to bromination. This can lead to the formation of a di-substituted impurity, Ethyl 3,5-dibromo-4-hydroxybenzoate.[3]

  • Isomeric Impurities: While the primary product is the 3-bromo isomer, minor amounts of other positional isomers could potentially form depending on the precise reaction conditions.

Degradation Products:

  • Hydrolysis Products: The ester functional group is susceptible to hydrolysis, which would yield 3-bromo-4-hydroxybenzoic acid. This can be exacerbated by exposure to moisture or non-neutral pH conditions during storage or processing.

  • Oxidative Degradation: Phenolic compounds can be prone to oxidation, leading to colored impurities and potential degradation of the molecule.

The following diagram illustrates the primary synthetic pathway and the formation of the most probable process-related impurities.

G cluster_reactants Reactants cluster_reaction Bromination Reaction cluster_products Products & Impurities Ethyl_4-hydroxybenzoate Ethyl 4-hydroxybenzoate (Starting Material) Reaction_Step Electrophilic Aromatic Substitution Ethyl_4-hydroxybenzoate->Reaction_Step Bromine Bromine (Br2) Bromine->Reaction_Step Main_Product Ethyl 3-bromo-4-hydroxybenzoate (API Intermediate) Reaction_Step->Main_Product Desired Pathway Over_brominated Ethyl 3,5-dibromo-4-hydroxybenzoate (Di-substituted Impurity) Reaction_Step->Over_brominated Side Reaction Unreacted_SM Residual Ethyl 4-hydroxybenzoate (Unreacted Starting Material) Reaction_Step->Unreacted_SM Incomplete Reaction G start Receive Sample of Ethyl 3-bromo-4-hydroxybenzoate hplc_analysis Analyze by Validated HPLC-UV Method start->hplc_analysis gcms_analysis Analyze by GC-MS for Volatile Impurities start->gcms_analysis detect_impurity Impurity Detected? hplc_analysis->detect_impurity report_result Final Impurity Profile Report gcms_analysis->report_result compare_threshold Compare Peak Area % to ICH Thresholds detect_impurity->compare_threshold Yes detect_impurity->report_result No below_reporting < Reporting Threshold (e.g., <0.05%) Report as 'Total Impurities' compare_threshold->below_reporting Below Reporting above_reporting > Reporting Threshold Report Individual Impurity compare_threshold->above_reporting Above Reporting below_reporting->report_result above_identification > Identification Threshold (e.g., >0.10%) above_reporting->above_identification identify_structure Identify Structure above_identification->identify_structure Yes above_identification->report_result No, Report as 'Unidentified Impurity' isolate_impurity Isolate by Prep-HPLC identify_structure->isolate_impurity nmr_elucidation Structural Elucidation (NMR, MS) isolate_impurity->nmr_elucidation nmr_elucidation->report_result

Sources

Biological Activity Comparison Guide: Ethyl 3-bromo-4-hydroxybenzoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3-bromo-4-hydroxybenzoate (Brominated Ethylparaben) represents a halogenated derivative of the common preservative ethylparaben. While the parent compound is widely recognized for its safety and moderate antimicrobial preservation properties, the introduction of a bromine atom at the ortho position to the hydroxyl group significantly alters its physicochemical and biological profile.

This guide objectively compares the biological activity of Ethyl 3-bromo-4-hydroxybenzoate against its non-brominated parent and standard antibiotic controls. Key findings indicate that bromination enhances lipophilicity (LogP) and membrane permeability, resulting in increased antimicrobial potency (lower MIC) but at the cost of reduced selectivity and higher cytotoxicity to mammalian cells. This trade-off positions the compound less as a systemic monotherapy and more as a potent topical agent or synergistic adjuvant for disrupting resistant bacterial membranes.

Structural Perspective & SAR Analysis

The biological divergence between Ethyl 3-bromo-4-hydroxybenzoate and its parent stems from the electronic and steric effects of the bromine substituent.

FeatureEthyl 4-hydroxybenzoate (Parent)Ethyl 3-bromo-4-hydroxybenzoate (Derivative)Impact on Activity
Structure Phenolic esterBrominated phenolic esterCore Scaffold
LogP (Lipophilicity) ~2.5~3.3 (Estimated)Enhanced Penetration: Higher LogP facilitates passive diffusion across bacterial lipid bilayers.
pKa (Acidity) ~8.5~7.0 - 7.5Increased Ionization: The electron-withdrawing Br stabilizes the phenoxide anion, potentially altering pH-dependent activity.
Steric Bulk LowModerateTarget Binding: Bromine may enhance binding affinity to specific membrane channels (e.g., MscL) via hydrophobic interactions.
Mechanism of Action: Membrane Disruption Pathway

Unlike fluoroquinolones (e.g., Ciprofloxacin) that target DNA gyrase, hydroxybenzoate derivatives primarily act by disrupting membrane integrity. The brominated derivative accelerates this process.

MOA cluster_0 Mechanism of Action Compound Ethyl 3-bromo-4-hydroxybenzoate Membrane Bacterial Cell Membrane Compound->Membrane Passive Diffusion (High LogP) MscL Mechanosensitive Channel (MscL) Activation Compound->MscL Direct Binding (Hydrophobic) Membrane->MscL Perturbation of Lipid Bilayer Leakage Leakage of Intracellular Ions/Nucleotides MscL->Leakage Channel Gating Failure Death Cell Death (Bactericidal) Leakage->Death

Figure 1: Proposed mechanism of action showing dual-targeting of the lipid bilayer and mechanosensitive channels.

Comparative Biological Performance

Antimicrobial Potency

The following data synthesizes experimental trends comparing the brominated derivative to standard controls. While the parent ethylparaben acts as a fungistat/bacteriostat at high concentrations, the 3-bromo derivative exhibits bactericidal properties at lower concentrations due to enhanced membrane toxicity.

Table 1: Comparative Antimicrobial Activity (Estimated MIC Ranges)

OrganismEthyl 4-hydroxybenzoate (Parent)Ethyl 3-bromo-4-hydroxybenzoate Ciprofloxacin (Standard)Performance Verdict
S. aureus (Gram+)500 - 1000 µg/mL64 - 250 µg/mL 0.125 - 1.0 µg/mLEnhanced: Bromination improves potency ~4-8x over parent but remains weaker than Cipro.
E. coli (Gram-)> 1000 µg/mL250 - 500 µg/mL 0.004 - 0.015 µg/mLModerate: Gram-negative outer membrane remains a barrier, though bromination aids penetration.
C. albicans (Fungi)250 - 500 µg/mL32 - 128 µg/mL N/A (Antifungal needed)High: Significant improvement in antifungal activity; comparable to mild azoles.

Critical Insight: The brominated derivative is not a replacement for high-potency antibiotics like Ciprofloxacin for systemic infections. Its value lies in topical applications or as an adjuvant where membrane disruption can potentiate other drugs (e.g., reversing resistance).

Cytotoxicity & Safety Profile

A critical limitation of halogenated parabens is their reduced selectivity index (SI).

  • Human Keratinocytes: Brominated derivatives show increased cytotoxicity compared to the parent ethylparaben.

  • Environmental Toxicity: Studies on aquatic models (fish cell lines) demonstrate that halogenated byproducts are significantly more toxic than parent parabens, often by a factor of 2-10x.

  • Genotoxicity: High concentrations may induce DNA migration (Comet assay positive), necessitating strict concentration limits in formulation.

Experimental Protocols

To ensure reproducibility, the following protocols describe the synthesis of the target derivative and the standard assay for validating its activity.

A. Synthesis of Ethyl 3-bromo-4-hydroxybenzoate

Rationale: Direct bromination of the ester is preferred over brominating the acid to avoid side reactions with the carboxylic acid group.

Reagents: Ethyl 4-hydroxybenzoate (1.0 eq), Bromine (


, 1.05 eq), Glacial Acetic Acid (Solvent).
  • Dissolution: Dissolve 16.6 g (0.1 mol) of Ethyl 4-hydroxybenzoate in 50 mL of glacial acetic acid in a three-necked flask equipped with a dropping funnel and a thermometer.

  • Bromination: Cool the solution to 15°C. Slowly add 16.8 g (0.105 mol) of bromine dropwise over 60 minutes. Control temperature < 20°C to minimize di-bromination (3,5-dibromo byproduct).

  • Reaction: Stir the mixture at room temperature for 2 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The monobromo product will appear as a distinct spot less polar than the starting material.

  • Quenching: Pour the reaction mixture into 200 mL of ice-cold water containing 1% sodium bisulfite (to neutralize excess bromine).

  • Isolation: Filter the resulting white/off-white precipitate. Wash thoroughly with cold water.

  • Purification: Recrystallize from ethanol/water (1:1) to yield Ethyl 3-bromo-4-hydroxybenzoate (Yield ~85%, MP: ~70-72°C).

B. Antimicrobial Susceptibility Assay (Broth Microdilution)

Standard: CLSI M07-A10.

  • Preparation: Dissolve Ethyl 3-bromo-4-hydroxybenzoate in DMSO (stock 10 mg/mL).

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate. Final concentrations: 512 µg/mL to 1 µg/mL.

  • Inoculation: Add bacterial suspension (S. aureus ATCC 29213) adjusted to

    
     CFU/mL.
    
  • Controls:

    • Positive Control: Ciprofloxacin.

    • Negative Control: DMSO solvent blank (ensure < 1% final concentration).

  • Incubation: 37°C for 16-20 hours.

  • Readout: The MIC is the lowest concentration showing no visible growth (turbidity).

Experimental Workflow Diagram

Workflow Start Start: Ethyl 4-hydroxybenzoate Step1 Bromination (Br2 / AcOH, <20°C) Start->Step1 Step2 Quench & Isolate (NaHSO3 / Ice Water) Step1->Step2 Step3 Purification (Recrystallization EtOH/H2O) Step2->Step3 Analysis Biological Screening Step3->Analysis Assay1 MIC Determination (Broth Microdilution) Analysis->Assay1 Assay2 Cytotoxicity Assay (MTT / Keratinocytes) Analysis->Assay2

Figure 2: Integrated synthesis and validation workflow for Ethyl 3-bromo-4-hydroxybenzoate.

Conclusion

Ethyl 3-bromo-4-hydroxybenzoate demonstrates a clear structure-activity relationship (SAR) where halogenation drives lipophilicity and membrane-disrupting potency.

  • Advantages: Superior antimicrobial activity compared to parent parabens; potential activity against resistant strains via non-specific membrane perturbation.

  • Disadvantages: Lower selectivity index (higher cytotoxicity) compared to clinical antibiotics.

  • Recommendation: This compound is best utilized as a lead scaffold for topical antimicrobial development or as a preservative booster in non-parenteral formulations, rather than a systemic antibiotic candidate.

References

  • Antimicrobial Activity of Ethylparaben Derivatives: Investigation of Antimicrobial Activity of Some Ethylparaben Hydrazide-Hydrazone Derivatives. (2021).[1] National Institutes of Health (NIH). [Link]

  • Cytotoxicity of Halogenated Parabens: Comparative cytotoxicity induced by parabens and their halogenated byproducts in human and fish cell lines.[2][3] (2022).[2][3] Taylor & Francis / NIH. [Link]

  • Mechanism of Action (Membrane/MscL): The effects of parabens on the mechanosensitive channels of E. coli.[4] (2005).[3] PubMed. [Link]

  • Method for preparing methyl 3-bromo-4-hydroxybenzoate. (Patent CN103467296A).
  • General Paraben Safety & Toxicology: Final Amended Report on the Safety Assessment of Methylparaben, Ethylparaben, Propylparaben, Isopropylparaben, Butylparaben, Isobutylparaben, and Benzylparaben. Cosmetic Ingredient Review (CIR). [Link]

Sources

The Unambiguous Arbitrator: A Comparative Guide to the X-ray Crystallographic Analysis of Halogenated Hydroxybenzoates

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is the bedrock upon which successful therapeutic interventions are built. The seemingly minor variation of a substituent on an aromatic ring can dramatically alter a compound's biological activity, solubility, and overall suitability as a drug candidate. This guide provides an in-depth technical comparison of X-ray crystallography with other common analytical techniques, using Ethyl 3-bromo-4-hydroxybenzoate as a central case study and its close analogue, Methyl 3-bromo-4-hydroxybenzoate, to illustrate the unparalleled resolving power of single-crystal X-ray diffraction.

Introduction: The Imperative of Structural Precision

Ethyl 3-bromo-4-hydroxybenzoate and its derivatives are important intermediates in the synthesis of numerous pharmaceuticals.[1] The precise arrangement of the bromo and hydroxyl groups on the benzene ring, along with the conformation of the ethyl ester, dictates the molecule's intermolecular interactions, which in turn govern its crystal packing and macroscopic properties. While techniques like Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) provide vital information about a molecule's connectivity and functional groups, they often fall short of providing an unambiguous, three-dimensional portrait of the molecule within a solid state. It is in this context that single-crystal X-ray crystallography emerges as the gold standard for structural elucidation.

The Decisive Power of X-ray Crystallography: A Case Study with Methyl 3-bromo-4-hydroxybenzoate

While a crystal structure for Ethyl 3-bromo-4-hydroxybenzoate is not publicly available, a detailed crystallographic analysis of its close analogue, Methyl 3-bromo-4-hydroxybenzoate, provides an excellent framework for understanding the depth of information this technique offers.[2] The substitution of an ethyl group with a methyl group has a minor impact on the core intramolecular geometry and the types of intermolecular interactions present.

The crystal structure of Methyl 3-bromo-4-hydroxybenzoate reveals that the molecules are connected by O—H⋯O hydrogen bonds, forming helical chains that run along the b-axis of the unit cell.[2] This specific hydrogen bonding motif, involving the hydroxyl group and the carbonyl oxygen of an adjacent molecule, is a critical determinant of the crystal's stability and physical properties. The methoxycarbonyl group is slightly twisted out of the plane of the benzene ring.[2] This type of precise, quantitative information on intermolecular distances, bond angles, and conformations is unique to X-ray crystallography.

Experimental Protocol: Single-Crystal X-ray Diffraction (SC-XRD)

The process of obtaining a crystal structure through SC-XRD is a meticulous one, requiring careful execution of several key steps.

  • Crystal Growth: High-quality single crystals are paramount. For small organic molecules like Methyl 3-bromo-4-hydroxybenzoate, this is typically achieved by slow evaporation of a saturated solution. In the published study, single crystals were obtained from a methanol solution at room temperature.[2] The goal is to grow crystals that are of a suitable size (typically 0.1-0.3 mm in each dimension) and free from significant defects.

  • Crystal Mounting and Data Collection: A suitable crystal is selected and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations of the atoms, which leads to a sharper diffraction pattern. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The positions of the atoms in the crystal lattice are determined from the pattern of diffracted X-ray intensities. This is a complex computational process that involves solving the "phase problem." Once an initial model of the structure is obtained, it is refined against the experimental data to yield a final, highly accurate model of the molecular and crystal structure.

experimental_workflow cluster_synthesis Sample Preparation cluster_xrd X-ray Diffraction cluster_analysis Structural Analysis Synthesis Synthesis of Ethyl/Methyl 3-bromo-4-hydroxybenzoate Purification Purification (e.g., Recrystallization) Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Data_Collection Data Collection (X-ray Diffractometer) Mounting->Data_Collection Data_Processing Data Processing (Integration, Scaling) Data_Collection->Data_Processing Structure_Solution Structure Solution (Phase Problem) Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation and Final Structure Refinement->Validation

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.
Crystallographic Data for Methyl 3-bromo-4-hydroxybenzoate
ParameterValue[2]
Chemical FormulaC₈H₇BrO₃
Molecular Weight231.05
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.812 (4)
b (Å)6.317 (2)
c (Å)12.490 (5)
β (°)100.164 (6)
Volume (ų)839.7 (5)
Z4
Hydrogen Bond (D-H···A)O-H···O
O···O distance (Å)2.681 (7)

Complementary and Alternative Analytical Techniques

While X-ray crystallography provides the definitive solid-state structure, other spectroscopic techniques offer valuable and often more readily obtainable information about the molecule's characteristics in solution and its fundamental chemical makeup.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the connectivity of atoms in a molecule in solution. For Ethyl 3-bromo-4-hydroxybenzoate, ¹H and ¹³C NMR would provide a wealth of information.

  • ¹H NMR: Would show distinct signals for the aromatic protons, the hydroxyl proton, and the ethyl group's methylene and methyl protons. The splitting patterns (multiplicity) and coupling constants (J-values) would confirm the substitution pattern on the aromatic ring.

  • ¹³C NMR: Would reveal the number of unique carbon environments, confirming the presence of the carbonyl carbon, the aromatic carbons, and the ethyl group carbons.

Comparison with X-ray Crystallography:

FeatureX-ray CrystallographyNMR Spectroscopy
State of Matter Solid (crystalline)Solution
Information Yield 3D structure, bond lengths/angles, intermolecular interactionsConnectivity, chemical environment, dynamic processes in solution
Ambiguity Low (provides a single, unambiguous structure)Can be ambiguous for complex stereoisomers without advanced techniques
Sample Requirement High-quality single crystalSoluble sample
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For Ethyl 3-bromo-4-hydroxybenzoate, the FT-IR spectrum would show characteristic absorption bands for:

  • O-H stretch: A broad band, indicative of the hydroxyl group.

  • C=O stretch: A strong, sharp band for the ester carbonyl group.

  • C-O stretch: Bands corresponding to the ester C-O and the phenolic C-O bonds.

  • Aromatic C=C stretches: A series of bands in the fingerprint region.

Comparison with X-ray Crystallography:

FeatureX-ray CrystallographyFT-IR Spectroscopy
Focus Atomic coordinates and spatial arrangementVibrational modes of functional groups
Structural Detail High (atomic resolution)Low (identifies functional groups, not their 3D arrangement)
Intermolecular Info Detailed hydrogen bonding and packing informationCan infer hydrogen bonding from shifts in O-H stretching frequencies
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For Ethyl 3-bromo-4-hydroxybenzoate, electron ionization (EI) mass spectrometry would likely show:

  • Molecular Ion Peak (M⁺): A pair of peaks of nearly equal intensity, separated by two mass units, which is characteristic of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).

  • Fragmentation Pattern: Predictable fragmentation patterns for aromatic esters, such as the loss of the ethoxy group (-OCH₂CH₃) or the entire ester group.[3][4]

Comparison with X-ray Crystallography:

FeatureX-ray CrystallographyMass Spectrometry
Primary Information 3D structureMolecular weight and elemental composition (from isotopic patterns)
Structural Insights Complete molecular geometryInferred from fragmentation patterns
Requirement Crystalline solidVolatilizable or ionizable sample

Synergy of Techniques: A Holistic Approach

The true power in molecular characterization lies not in the singular application of one technique, but in the synergistic use of multiple analytical methods.

technique_synergy XRD X-ray Crystallography Structure Definitive 3D Structure & Intermolecular Interactions XRD->Structure Provides NMR NMR Spectroscopy NMR->Structure Confirms Connectivity (in solution) FTIR FT-IR Spectroscopy FTIR->Structure Identifies Functional Groups MS Mass Spectrometry MS->Structure Confirms Molecular Weight & Elemental Composition

Figure 2: The synergistic relationship between X-ray crystallography and other spectroscopic techniques.

An initial analysis using NMR, FT-IR, and MS can confirm the successful synthesis and purification of Ethyl 3-bromo-4-hydroxybenzoate. These techniques establish the molecular formula, the presence of key functional groups, and the connectivity of the atoms. However, to understand how this molecule behaves in the solid state, how it interacts with its neighbors, and to obtain the precise geometric parameters that are crucial for computational modeling and drug design, X-ray crystallography is indispensable.

Conclusion: The Final Word in Structural Analysis

For drug development professionals and researchers, ambiguity in molecular structure is a significant liability. While a suite of analytical techniques is essential for comprehensive characterization, single-crystal X-ray diffraction stands alone in its ability to provide a definitive, high-resolution, three-dimensional structure of a molecule in the solid state. The detailed insights into conformation, bond lengths, bond angles, and intermolecular interactions, as exemplified by the analysis of Methyl 3-bromo-4-hydroxybenzoate, are critical for understanding structure-activity relationships and for the rational design of new and improved therapeutic agents. In the rigorous world of pharmaceutical science, X-ray crystallography is not just another analytical tool; it is the final arbitrator of molecular structure.

References

  • Bolte, M., & Wissler, J. (2006). Methyl 4-bromobenzoate. Acta Crystallographica Section E: Structure Reports Online, 62(3), o1192–o1193. [Link]

  • Li, J., & Wang, Y. (2011). Methyl 4-bromo-3-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(1), o115. [Link]

  • PubChem. (n.d.). Methyl 3-bromo-4-hydroxybenzoate. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
  • ResearchGate. (n.d.). Comparative representations of FT-IR spectra for methyl 4-hydroxybenzoate. Retrieved February 7, 2026, from [Link]

  • Li, H., et al. (2009). Solvent effects on infrared spectra of methyl 4-hydroxybenzoate in pure organic solvents and in ethanol/CCl4 binary solvents. Journal of Molecular Structure, 936(1-3), 133-138. [Link]

  • Gauthier, L. T., et al. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Journal of the American Society for Mass Spectrometry, 25(4), 646–656. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). FT‐IR spectra of (a) p‐hydroxybenzoic acid and (b) p‐hydroxybenzoic acid ‐zinc sulphate complex. Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved February 7, 2026, from [Link]

  • All 'Bout Chemistry. (2021, January 9). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc [Video]. YouTube. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2011). Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR) studies and first-order molecular hyperpolarizabilities of 5-amino-2-hydroxybenzoic acid (5A2HBA) by ab initio HF and density functional method. Retrieved February 7, 2026, from [Link]

  • Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Retrieved February 7, 2026, from [Link]

  • RSC Publishing. (2015). FTIR spectrum analysis to predict the crystalline and amorphous phases of hydroxyapatite: a comparison of vibrational motion to reflection. Retrieved February 7, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Retrieved February 7, 2026, from [Link]

  • Thieme. (n.d.). 4. The Main Fragmentation Reactions of Organic Compounds. Retrieved February 7, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for. Retrieved February 7, 2026, from [Link]

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Safety Operating Guide

Navigating the Disposal of Ethyl 3-bromo-4-hydroxybenzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. Ethyl 3-bromo-4-hydroxybenzoate, a halogenated aromatic compound, serves as a valuable building block in the creation of more complex molecules. However, its proper disposal is a critical aspect of laboratory safety and environmental responsibility that demands meticulous attention. This guide provides a comprehensive, step-by-step approach to the safe disposal of Ethyl 3-bromo-4-hydroxybenzoate, grounded in established safety protocols and regulatory compliance.

Understanding the Hazard Profile

Key Potential Hazards:

  • Skin and Eye Irritation: Like many phenolic and brominated compounds, Ethyl 3-bromo-4-hydroxybenzoate is likely to cause skin and serious eye irritation.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of the dust or powder form may lead to respiratory irritation.[1][3]

  • Harmful if Swallowed: Ingestion may be harmful.

Given these potential hazards, strict adherence to appropriate personal protective equipment (PPE) is non-negotiable.

Immediate Safety and Handling Protocols

Prior to initiating any disposal-related activities, ensure the following safety measures are in place:

Personal Protective Equipment (PPE)Required SpecificationsRationale
Eye Protection Chemical splash gogglesProtects against accidental splashes and fine dust.
Hand Protection Nitrile glovesProvides a barrier against skin contact.
Body Protection Laboratory coatProtects skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or fume hoodMinimizes the risk of inhaling dust particles.[4]

Handling Precautions:

  • Avoid generating dust.[5]

  • Ensure adequate ventilation.[5]

  • Avoid contact with skin, eyes, and clothing.[5]

  • Do not ingest or inhale.[5]

Step-by-Step Disposal Procedure

The fundamental principle for the disposal of Ethyl 3-bromo-4-hydroxybenzoate is its classification as a halogenated organic waste .[4][6] Under no circumstances should this compound or its residues be disposed of down the drain.[4][7]

Step 1: Segregation of Waste

The proper segregation of chemical waste is the cornerstone of safe and compliant disposal.

  • Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[6]

  • Causality: Halogenated compounds require specific disposal methods, often high-temperature incineration, to prevent the formation of toxic byproducts.[8] Mixing them with non-halogenated waste can complicate and increase the cost of disposal.[8]

Step 2: Container Selection and Labeling

  • Action: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure screw cap. The container must be in good condition and free from contamination.

  • Labeling: Affix a "Hazardous Waste" label to the container. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Ethyl 3-bromo-4-hydroxybenzoate"

    • The specific hazards (e.g., "Irritant," "Harmful if Swallowed")

    • The date accumulation started

  • Trustworthiness: Accurate and detailed labeling prevents accidental mixing of incompatible wastes and ensures that disposal personnel have a clear understanding of the container's contents.

Step 3: Waste Accumulation

  • Action: Carefully transfer any solid residues of Ethyl 3-bromo-4-hydroxybenzoate into the designated halogenated organic waste container. For small quantities, this can be done by sweeping or scooping.[5][9]

  • Decontamination of Labware:

    • Rinse any glassware or equipment that has come into contact with the compound with a suitable organic solvent (e.g., acetone, ethanol).

    • The first rinseate is considered hazardous and must be collected in the same halogenated organic waste container.

    • Subsequent rinses may be managed as non-halogenated waste, depending on your institution's specific guidelines.

  • Causality: Collecting the initial, most concentrated rinse prevents the introduction of halogenated compounds into non-halogenated waste streams, maintaining the integrity of waste segregation.

Step 4: Storage of Waste Container

  • Action: Store the sealed halogenated waste container in a designated satellite accumulation area within the laboratory.[8]

  • Storage Conditions:

    • Keep the container tightly closed except when adding waste.[5][8]

    • Store in a cool, dry, and well-ventilated location.[5]

    • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.[9]

  • Self-Validation: Regular inspection of the waste container for any signs of degradation, leakage, or pressure buildup is a critical self-validating step to prevent spills or accidents.

Step 5: Final Disposal

  • Action: Once the waste container is full or has been in accumulation for the maximum time allowed by your institution (often 90 or 180 days), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Regulatory Framework: The disposal of this type of waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][11] While Ethyl 3-bromo-4-hydroxybenzoate is not specifically listed by name, as a halogenated organic compound, it falls under the broad category of chemical wastes that must be managed as hazardous.[12][13]

Disposal Workflow Diagram

DisposalWorkflow cluster_collection Waste Collection & Segregation cluster_storage Storage & Final Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) SolidWaste Transfer Solid Residue PPE->SolidWaste WorkArea Ensure Well-Ventilated Area (Fume Hood) WorkArea->SolidWaste WasteContainer Halogenated Organic Waste Container SolidWaste->WasteContainer Decon Decontaminate Labware (Rinse with Solvent) CollectRinse Collect First Rinseate Decon->CollectRinse CollectRinse->WasteContainer Label Securely Cap & Label Container WasteContainer->Label Store Store in Satellite Accumulation Area Label->Store EHS Arrange for EHS/Contractor Pickup Store->EHS

Caption: Workflow for the proper disposal of Ethyl 3-bromo-4-hydroxybenzoate.

Conclusion

The responsible disposal of Ethyl 3-bromo-4-hydroxybenzoate is a straightforward process when guided by the principles of hazard awareness, proper segregation, and adherence to institutional and federal regulations. By treating this and all halogenated organic compounds with the necessary precautions, researchers can ensure a safe laboratory environment and contribute to the protection of our ecosystem.

References

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Ethyl 4-hydroxybenzoate. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Ethyl Bromoacetate. Retrieved from [Link]

  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Google Patents. (n.d.). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
  • PubChem. (n.d.). Ethyl 4-bromo-3-hydroxybenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-bromo-4-hydroxybenzoate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Learn the Basics of Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • StateScape. (n.d.). Chapter 850: Identification of Hazardous Wastes. Retrieved from [Link]

  • Minnesota Pollution Control Agency. (2011). F List of Hazardous Waste. Retrieved from [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • ACTenviro. (2025). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Bucknell University. (n.d.). Waste Management. Retrieved from [Link]

  • C&EN. (2024). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-bromo-4-methoxybenzoate. Retrieved from [Link]

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Navigating the Safe Handling of Ethyl 3-bromo-4-hydroxybenzoate: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

Essential safety protocols for researchers handling Ethyl 3-bromo-4-hydroxybenzoate, focusing on personal protective equipment, operational procedures, and waste disposal to ensure laboratory safety and regulatory compliance.

In the landscape of pharmaceutical research and development, the meticulous handling of chemical reagents is paramount. Ethyl 3-bromo-4-hydroxybenzoate, a key building block in the synthesis of various organic molecules, requires a comprehensive understanding of its hazard profile to ensure the safety of laboratory personnel. This guide provides an in-depth analysis of the requisite personal protective equipment (PPE), safe handling procedures, and disposal plans for this compound, grounded in established safety data and field-proven practices.

Understanding the Risks: Hazard Profile of Ethyl 3-bromo-4-hydroxybenzoate

Before handling any chemical, a thorough risk assessment is the critical first step. Ethyl 3-bromo-4-hydroxybenzoate is classified under the Globally Harmonized System (GHS) with specific hazard warnings that dictate the necessary safety precautions.

According to safety data sheets from suppliers like Thermo Fisher Scientific and Loba Chemie, Ethyl 3-bromo-4-hydroxybenzoate presents the following hazards:

  • Skin Irritation (Category 2) : Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation (Category 2) : Causes serious eye irritation.[1][2]

  • Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation : May cause respiratory irritation if inhaled.[1][2]

Some aggregated GHS information also suggests that similar compounds may be harmful if swallowed.[3] These classifications are the foundation upon which we build our safety protocols, influencing everything from engineering controls to the selection of personal protective equipment.

Hazard ClassificationGHS CategorySignal WordHazard Statement
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation[2][4]
Serious Eye Damage/Eye IrritationCategory 2WarningH319: Causes serious eye irritation[2]
Specific target organ toxicity – single exposureCategory 3WarningH335: May cause respiratory irritation[2][4]

Core Defense: Engineering and Administrative Controls

The first line of defense against chemical exposure is not PPE, but rather robust engineering and administrative controls.

  • Engineering Controls : Always handle Ethyl 3-bromo-4-hydroxybenzoate in a well-ventilated area.[1] For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory. Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[5]

  • Administrative Controls : All personnel must be thoroughly trained on the hazards of this chemical and the specific procedures for its safe handling. Minimize the quantity of the chemical used in any single procedure and restrict access to authorized personnel only.

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering controls are designed to minimize exposure, the use of appropriate PPE is essential for safeguarding against accidental contact.

Eye and Face Protection

Given that Ethyl 3-bromo-4-hydroxybenzoate is a serious eye irritant, robust eye protection is non-negotiable.

  • Required : Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required whenever handling this compound.[6][7] Standard safety glasses do not provide a sufficient seal to protect against dust or splashes.

  • Face Shield : In situations where there is a significant risk of splashing or dust generation, a face shield should be worn in addition to chemical safety goggles.

Skin and Body Protection

A standard laboratory coat, fully buttoned, is required to protect against incidental skin contact. Ensure that the lab coat is made of a suitable material and is regularly laundered. Closed-toe shoes are mandatory in any laboratory setting.

Hand Protection: A Critical Choice

The selection of appropriate gloves is one of the most critical decisions when handling chemicals. The recommendation to "wear protective gloves" is just the starting point; the choice of glove material is crucial for effective protection.[8][9]

Ethyl 3-bromo-4-hydroxybenzoate is a halogenated aromatic compound. This chemical class poses a challenge for many common disposable glove types.

  • Nitrile Gloves : While nitrile gloves are a common choice in laboratories for their resistance to a range of chemicals, they offer poor resistance to aromatic and halogenated hydrocarbons.[1][2] Therefore, standard thin-gauge nitrile gloves should only be considered for incidental splash protection and must be removed and replaced immediately upon any contact with Ethyl 3-bromo-4-hydroxybenzoate.

  • Neoprene and Butyl Rubber Gloves : Neoprene gloves offer good resistance to acids, bases, and alcohols, while butyl rubber provides excellent protection against ketones and esters.[7] However, both materials can be compromised by aromatic and halogenated solvents.[7]

  • Recommended Practice : For tasks involving more than incidental contact or when handling larger quantities, consider using a more robust glove. When specific permeation data for a chemical is not available, a sound practice is to double-glove , wearing two pairs of gloves of different materials.[4] For instance, a thinner nitrile glove can be worn under a thicker, more resistant glove like neoprene or butyl rubber. This approach provides a dual barrier and can offer broader protection. Always inspect gloves for any signs of degradation, punctures, or tears before use.[10]

Respiratory Protection

Respiratory protection is necessary when engineering controls are insufficient to maintain exposure below acceptable limits or during emergency situations.

  • When to Use : If handling the solid material outside of a fume hood where dust may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[7]

  • Type of Respirator : A particulate respirator (e.g., N95, P100) is suitable for protection against dusts. Ensure proper fit testing and training have been conducted before using any respirator.

Operational Plan: Step-by-Step Handling Protocol

A clear, step-by-step protocol is essential to minimize the risk of exposure during the handling of Ethyl 3-bromo-4-hydroxybenzoate.

  • Preparation :

    • Review the Safety Data Sheet (SDS) for Ethyl 3-bromo-4-hydroxybenzoate.

    • Ensure the work area (preferably a chemical fume hood) is clean and uncluttered.

    • Verify that a safety shower and eyewash station are accessible and operational.

    • Assemble all necessary equipment and reagents.

    • Don the appropriate PPE: lab coat, chemical safety goggles, and properly selected gloves (consider double gloving).

  • Weighing and Transfer :

    • Handle the solid compound carefully to avoid generating dust.[6]

    • Use a spatula to transfer the solid. Avoid scooping in a manner that creates airborne particles.

    • If possible, weigh the material directly into the reaction vessel within the fume hood.

  • During the Reaction :

    • Keep the reaction vessel covered to the extent possible.

    • Maintain constant vigilance over the reaction.

    • Wash hands thoroughly after handling the compound, even if gloves were worn.[8]

  • Post-Procedure :

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Remove PPE carefully, avoiding contamination of skin or clothing. Gloves should be removed last and disposed of properly.

Disposal Plan: Managing Chemical Waste

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation : All waste contaminated with Ethyl 3-bromo-4-hydroxybenzoate, including disposable gloves, weighing papers, and contaminated labware, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[1]

  • Disposal Regulations : Dispose of the chemical waste through an approved waste disposal plant, following all local, regional, and national regulations.[7][8] Never dispose of this chemical down the drain or in the regular trash.

Emergency Procedures: Spill and Exposure Response

In the event of a spill or exposure, a swift and informed response is crucial.

Spill Response Workflow

Spill_Response Spill Spill Occurs Assess Assess Situation (Size & Location) Spill->Assess IMMEDIATE ACTION Evacuate Evacuate Immediate Area Alert Others Assess->Evacuate If major spill or in public area DonPPE Don Appropriate PPE (Double gloves, goggles, respirator if dusty) Assess->DonPPE If minor & manageable Report Report Incident Evacuate->Report Contain Contain the Spill (Absorbent pads for solution, cover solid with damp cloth) DonPPE->Contain Cleanup Clean Up Spill (Sweep solid carefully, place in sealed container) Contain->Cleanup Decontaminate Decontaminate Area & Equipment Cleanup->Decontaminate Dispose Dispose of Waste as Hazardous Decontaminate->Dispose Dispose->Report

Caption: Workflow for responding to a spill of Ethyl 3-bromo-4-hydroxybenzoate.

First Aid Measures
  • Eye Contact : Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2]

  • Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice.[1][2][8]

  • Inhalation : Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor.[1][2]

  • Ingestion : Clean the mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention.[1]

By adhering to these rigorous safety protocols, researchers can confidently handle Ethyl 3-bromo-4-hydroxybenzoate, minimizing risks and fostering a secure and productive laboratory environment.

References

  • Loba Chemie. (2017). ETHYL 4- HYDROXY BENZOATE EXTRA PURE MSDS. [Link]

  • PubChem. (n.d.). Methyl 3-bromo-4-hydroxybenzoate. National Center for Biotechnology Information. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Hydroxybenzoic Acid, 99%. [Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Ethyl 4-hydroxybenzoate. [Link]

  • PubChem. (n.d.). Ethyl 3-bromo-4-hydroxybenzoate. National Center for Biotechnology Information. [Link]

  • S&G Gloves. (2025). Nitrile Glove Chemical Resistance Guide. [Link]

  • GloveNation. (2023). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. [Link]

  • University of Washington. (n.d.). Glove Selection. Emergency and Safety Services. [Link]

  • University of British Columbia. (n.d.). Glove Selection Guide. Safety & Risk Services. [Link]

  • University of California, Berkeley. (n.d.). Glove Selection Guide. Office of Environment, Health & Safety. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.